Undecaprenyl phosphate
Description
Properties
CAS No. |
25126-51-6 |
|---|---|
Molecular Formula |
C55H91O4P |
Molecular Weight |
847.3 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
InChI Key |
UFPHFKCTOZIAFY-RDQGWRCRSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Synonyms |
undecaprenyl phosphate |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Undecaprenyl Phosphate in Bacterial Cell Wall Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Undecaprenyl phosphate (UP), also known as bactoprenol phosphate, is a 55-carbon isoprenoid lipid that serves as an essential carrier molecule in the biosynthesis of the bacterial cell wall.[1][2] Its primary function is to transport hydrophilic glycan precursors across the hydrophobic cytoplasmic membrane, facilitating their polymerization into complex structures like peptidoglycan, lipopolysaccharide (LPS), teichoic acids, and capsular polysaccharides.[1][3] This central role in the biogenesis of the bacterial envelope makes the this compound cycle a critical target for the development of novel antibiotics.[4][5]
The this compound Cycle: A Hub of Bacterial Cell Wall Synthesis
The function of this compound is best understood through its cyclical use, which involves a series of enzymatic reactions that shuttle it between phosphorylated and dephosphorylated states. This cycle is integral to the synthesis of various cell wall components. The cycle can be broadly divided into three main stages: synthesis and recycling, glycan precursor transport, and regeneration.
1. Synthesis and Recycling of this compound:
This compound is made available through two primary pathways: de novo synthesis and recycling.[6]
-
De novo synthesis: This pathway begins with the synthesis of undecaprenyl pyrophosphate (UPP) from farnesyl pyrophosphate (FPP) and eight molecules of isopentenyl pyrophosphate (IPP), a reaction catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS).[7][8] UPP is then dephosphorylated to yield this compound.[7]
-
Recycling: Following the delivery of the glycan precursor to the periplasmic side of the membrane, undecaprenyl pyrophosphate is released.[9] This UPP must be dephosphorylated to this compound to be reused in another round of synthesis. This crucial dephosphorylation step is carried out by phosphatases such as BacA and members of the PAP2 superfamily.[1][3]
The synthesis of UP can differ between Gram-positive and Gram-negative bacteria. Gram-positive bacteria possess significant amounts of undecaprenol, which can be phosphorylated to form UP.[3] In contrast, Gram-negative bacteria are not known to contain undecaprenol and primarily rely on the dephosphorylation of UPP.[10]
2. Transport of Glycan Precursors:
This compound acts as a lipid anchor for hydrophilic sugar precursors on the cytoplasmic side of the membrane. For instance, in peptidoglycan synthesis, UP first accepts a MurNAc-pentapeptide moiety to form Lipid I, followed by the addition of a GlcNAc sugar to create Lipid II.[9][10] This lipid-anchored precursor is then "flipped" across the cytoplasmic membrane by a flippase, making the glycan unit available for polymerization in the periplasm.[9][10]
3. Regeneration of this compound:
Once the glycan unit is transferred to the growing polymer chain, undecaprenyl pyrophosphate is released on the periplasmic side of the membrane.[9] To complete the cycle, UPP is dephosphorylated by a pyrophosphatase, and the resulting this compound is thought to be translocated back to the cytoplasmic face of the membrane to initiate a new round of precursor transport.[10]
Key Roles in Bacterial Cell Wall Component Biosynthesis
Peptidoglycan Synthesis:
This compound is indispensable for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][11] It facilitates the transport of the N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc)-pentapeptide building blocks from the cytoplasm to the periplasm.[10] The process involves the sequential action of the MraY and MurG enzymes, which catalyze the formation of Lipid I and Lipid II, respectively.[9][12] Lipid II is then translocated across the membrane, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain.[9][10]
Lipopolysaccharide (LPS) Synthesis:
In Gram-negative bacteria, this compound is also the lipid carrier for the O-antigen component of LPS.[10] Sugar subunits are assembled on UP on the cytoplasmic face of the membrane. The UP-O-antigen subunit is then flipped to the periplasmic side, where it is polymerized into the long O-antigen chain.[10] Interruption of O-antigen synthesis can lead to the sequestration of this compound, causing defects in peptidoglycan synthesis and altered cell morphology.[13]
Teichoic Acid Synthesis:
In Gram-positive bacteria, wall teichoic acids (WTAs) are assembled on an this compound carrier on the cytoplasmic side of the membrane.[14][15] The WTA polymer is then translocated to the outer leaflet of the membrane and attached to the peptidoglycan.[14]
Quantitative Data
The cellular pool of this compound and its derivatives is tightly regulated. The table below summarizes the approximate concentrations of these lipids in two well-studied bacterial species during the exponential growth phase.
| Compound | Escherichia coli (nmol/g of cell dry weight) | Staphylococcus aureus (nmol/g of cell dry weight) |
| This compound (UP) | ~75[16] | ~50[16] |
| Undecaprenyl pyrophosphate (UPP) | ~270[16] | ~150[16] |
| Undecaprenol | <1[16] | ~70[16] |
Experimental Protocols
Quantification of this compound and its Derivatives by HPLC:
A high-performance liquid chromatography (HPLC) procedure is commonly used for the quantification of this compound, undecaprenyl pyrophosphate, and undecaprenol in bacterial membranes.[16][17]
1. Lipid Extraction:
- Bacterial cells are harvested during the exponential growth phase.
- Lipids are extracted from the cell pellet using a mixture of chloroform and methanol.[18]
2. HPLC Analysis:
- The extracted lipids are separated by reverse-phase HPLC.[17]
- Polyprenyl phosphates and diphosphates can be resolved using an elution solvent containing an ion-pair reagent, such as tetraethylammonium phosphate.[19]
- The different forms of this compound are identified and quantified by comparing their retention times and peak areas to those of known standards.[19]
Note: Direct measurement of UPP by HPLC can be challenging due to its elution in a crowded region of the chromatogram.[17] Some protocols utilize alkaline hydrolysis with KOH to convert UPP to UP for easier quantification of the total pool.[17]
Signaling Pathways and Experimental Workflows
The this compound Cycle in Peptidoglycan Synthesis
Caption: The this compound cycle in peptidoglycan synthesis.
Experimental Workflow for UP Quantification
Caption: Workflow for quantifying this compound derivatives.
This compound Metabolism as an Antibiotic Target
The essentiality of the this compound cycle for bacterial viability makes it an attractive target for antibiotic development.[4][5] Several antibiotics are known to inhibit specific steps in this pathway. For example, bacitracin inhibits the dephosphorylation of undecaprenyl pyrophosphate, thereby preventing the recycling of the lipid carrier.[10] This disruption of the UP cycle leads to a halt in cell wall synthesis and ultimately results in cell lysis.[10] The enzymes involved in the synthesis and recycling of this compound, such as UppS and the various UPP phosphatases, are also being explored as potential targets for novel antibacterial agents.[4][5][8]
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Crystal structure of undecaprenyl-pyrophosphate phosphatase and its role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]
- 16. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Bacterial Cell Wall Synthesis: A Technical Guide to the Role of Undecaprenyl Phosphate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role of undecaprenyl phosphate in bacterial peptidoglycan synthesis. This document provides an in-depth analysis of the this compound cycle, its enzymatic regulation, and its significance as a premier target for novel antibacterial agents.
Introduction
The bacterial cell wall is a vital structure, indispensable for maintaining cell shape and protecting against osmotic lysis. A key component of this wall is peptidoglycan (PG), a massive polymer of repeating disaccharide-peptide subunits. The biosynthesis of peptidoglycan is a complex process that spans the cytoplasm, the cell membrane, and the periplasmic space. Central to this entire process is this compound (UP), a C55 isoprenoid lipid carrier, also known as bactoprenol phosphate.[1] UP functions as a membrane-soluble shuttle, transporting hydrophilic peptidoglycan precursors across the hydrophobic cytoplasmic membrane to the site of cell wall assembly.[2][3] This technical guide elucidates the multifaceted role of this compound in peptidoglycan synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The this compound Cycle: A Molecular Conveyor Belt
The synthesis of peptidoglycan is intricately linked to the cyclic utilization of this compound. This cycle can be divided into three main stages: initiation on the cytoplasmic face of the membrane, translocation and polymerization in the periplasm, and recycling of the lipid carrier.
-
Initiation: Assembly of Lipid II The cycle begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide). The first membrane-committed step is catalyzed by the integral membrane enzyme MraY, which transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to this compound, forming Lipid I and releasing UMP.[4][5] Subsequently, the glycosyltransferase MurG catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, yielding the final peptidoglycan precursor, Lipid II.[4][6]
-
Translocation and Polymerization Lipid II, now carrying the complete disaccharide-pentapeptide building block, is translocated across the cytoplasmic membrane by a dedicated flippase, MurJ.[7] In the periplasm, the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs), which exhibit both glycosyltransferase and transpeptidase activities.[8][9] This polymerization reaction releases undecaprenyl pyrophosphate (UPP).[6]
-
Recycling: Regeneration of this compound For the cycle to continue, the UPP byproduct must be dephosphorylated to regenerate the active carrier, this compound. This crucial recycling step is catalyzed by one or more undecaprenyl pyrophosphate phosphatases (UPPPs).[10] In many bacteria, multiple enzymes can perform this function, including BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) family, such as PgpB and YbjG.[10][11] The regenerated UP is then thought to be flipped back to the cytoplasmic face of the membrane to initiate a new round of precursor transport, although the precise mechanism of this back-translocation is not fully elucidated.[10]
Quantitative Data on Key Enzymes
The efficiency of the this compound cycle is governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for some of the central enzymes involved in this pathway.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| MraY | Bacillus subtilis | UDP-MurNAc-pentapeptide | 18 | N/A | [3] |
| Heptaprenyl phosphate (C35-P) | N/A | N/A | [3] | ||
| MurG | Staphylococcus aureus | Lipid II | 2.2 | 0.013 | [12] |
| UppS | Escherichia coli | Farnesyl pyrophosphate (FPP) | N/A | 2.5 (with Triton) | [13][14] |
| Isopentenyl pyrophosphate (IPP) | N/A | 0.013 (without Triton) | [13][14] | ||
| PgpB | Escherichia coli | C55-PP | 1.4 (mol%) | 3.2 (µmol/min/mg) | [15] |
Note: N/A indicates that the data was not available in the cited sources under comparable conditions. Kinetic parameters can vary significantly with experimental conditions such as detergent concentration and the use of substrate analogs.
Experimental Protocols
MraY (Phospho-MurNAc-pentapeptide Translocase) Activity Assay
This protocol is based on a fluorescence enhancement method using a dansylated UDP-MurNAc-pentapeptide derivative.
Materials:
-
Purified MraY enzyme
-
Dansylated UDP-MurNAc-pentapeptide (UDP-MurNAc-pentapeptide-DNS)
-
Heptaprenyl phosphate (C35-P) or this compound (C55-P)
-
Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 0.05% DDM (n-Dodecyl-β-D-maltoside)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer and the desired concentration of C35-P.
-
Add the purified MraY enzyme to the reaction mixture and incubate for 5 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding UDP-MurNAc-pentapeptide-DNS to a final concentration of 10 µM.
-
Immediately monitor the increase in fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm.
-
The initial rate of the reaction is determined from the linear phase of the fluorescence increase.
-
For kinetic analysis, vary the concentrations of both UDP-MurNAc-pentapeptide-DNS and C35-P.[3][16]
MurG (Glycosyltransferase) Activity Assay
This protocol describes a scintillation proximity assay (SPA) for measuring MurG activity.
Materials:
-
Bacterial membranes containing MraY and overexpressed MurG (or purified MurG added exogenously)
-
UDP-MurNAc-pentapeptide
-
UDP-[³H]GlcNAc (radiolabeled substrate)
-
Moenomycin (inhibitor of downstream transglycosylases)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂
-
Wheat germ agglutinin (WGA) SPA beads
-
Scintillation counter
Procedure:
-
Lipid I Synthesis (in situ): In a microcentrifuge tube, pre-incubate the bacterial membranes with UDP-MurNAc-pentapeptide in the assay buffer for 30 minutes at 37°C. This allows the endogenous MraY to synthesize Lipid I, the substrate for MurG.
-
MurG Reaction: Initiate the MurG reaction by adding UDP-[³H]GlcNAc and moenomycin to the reaction mixture. The moenomycin prevents the newly synthesized Lipid II from being consumed by downstream enzymes.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Detection: Stop the reaction by adding a solution of WGA-SPA beads. The WGA on the beads specifically binds to the GlcNAc residue of the radiolabeled Lipid II product.
-
Incubate for 30 minutes to allow for binding.
-
Quantify the amount of Lipid II produced by measuring the radioactivity using a scintillation counter. The proximity of the radiolabel to the scintillant in the beads results in a detectable signal.[3]
Undecaprenyl Pyrophosphate Phosphatase (UPPP) Activity Assay
This protocol is based on the dephosphorylation of radiolabeled undecaprenyl pyrophosphate.
Materials:
-
Purified UPPP enzyme (e.g., BacA) or bacterial membranes
-
[¹⁴C]Undecaprenyl pyrophosphate ([¹⁴C]C₅₅-PP)
-
Assay buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 0.1% Triton X-100
-
Butanol
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
Developing solvent: Chloroform/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer and [¹⁴C]C₅₅-PP in a microcentrifuge tube.
-
Initiate the reaction by adding the purified UPPP enzyme or bacterial membranes.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding an equal volume of butanol and vortexing vigorously to extract the lipids.
-
Centrifuge to separate the phases and carefully collect the upper butanol phase.
-
Spot the butanol extract onto a TLC plate.
-
Develop the TLC plate using the developing solvent to separate the substrate ([¹⁴C]C₅₅-PP) from the product ([¹⁴C]C₅₅-P).
-
Visualize and quantify the radioactive spots using a phosphorimager or by scraping the silica and measuring the radioactivity with a scintillation counter.[17]
Visualizing the Pathways
To better understand the intricate processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the core this compound cycle and a conceptual workflow for its analysis.
References
- 1. Two new enzymes that liberate undecaprenyl-phosphate to replenish the carrier lipid pool during envelope stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Characterization of the Monofunctional Glycosyltransferase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Product distribution and pre-steady-state kinetic analysis of Escherichia coli undecaprenyl pyrophosphate synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
An In-depth Technical Guide to Undecaprenyl Phosphate Recycling in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Undecaprenyl phosphate (C55-P or Und-P) is an essential lipid carrier molecule in bacteria, responsible for transporting hydrophilic peptidoglycan precursors across the cytoplasmic membrane. This process is fundamental for the synthesis of the bacterial cell wall. The recycling of undecaprenyl pyrophosphate (C55-PP or Und-PP) back to its active monophosphate form is a critical step for sustained cell wall biosynthesis and bacterial viability. In Escherichia coli, this recycling is primarily carried out by a group of integral membrane phosphatases. This guide provides a detailed overview of the core mechanism, key enzymes, quantitative data, and experimental protocols related to C55-P recycling in E. coli.
The Core Recycling Mechanism
The recycling of this compound is a crucial part of the peptidoglycan synthesis cycle. After a unit of N-acetylmuramic acid and N-acetylglucosamine is added to the growing peptidoglycan chain in the periplasm, C55-PP is released.[1] This C55-PP must be dephosphorylated to C55-P to be flipped back to the cytoplasmic side of the membrane and participate in another round of precursor transport.[1][2]
In E. coli, this dephosphorylation is catalyzed by several integral membrane proteins with undecaprenyl pyrophosphate phosphatase (UppP) activity. These enzymes belong to two distinct protein families.[3][4] The dephosphorylation reaction is as follows:
Undecaprenyl pyrophosphate (C55-PP) + H₂O → this compound (C55-P) + Orthophosphate (Pi)
The active sites of these phosphatases are located in the periplasm, indicating that the dephosphorylation of C55-PP occurs on the outer side of the cytoplasmic membrane.[5][6][7][8][9][10]
Key Enzymes in E. coli
E. coli possesses multiple enzymes with C55-PP phosphatase activity, providing redundancy to this essential pathway.[9] The primary enzymes involved are:
-
BacA (UppP): This is the main C55-PP phosphatase in E. coli, accounting for approximately 75% of the total cellular activity.[5][6][11] While it is the major contributor, a knockout of the bacA gene is not lethal, indicating the presence of other phosphatases that can compensate for its loss.[3][11]
-
PAP2 Family Phosphatases: Three other phosphatases belonging to the phosphatidic acid phosphatase type 2 (PAP2) family also contribute to C55-PP recycling.[3][5][6][8] These are:
-
PgpB: Originally identified as a phosphatidylglycerol phosphate phosphatase, PgpB also exhibits C55-PP phosphatase activity.[8]
-
YbjG: This enzyme is another member of the PAP2 family that contributes to the recycling of C55-PP.[5][6][7]
-
LpxT (YeiU): While LpxT can dephosphorylate C55-PP, it has also been shown to catalyze the transfer of a phosphate group from C55-PP to lipid A.[9][12]
-
The simultaneous inactivation of bacA, ybjG, and pgpB is lethal to E. coli, demonstrating the essential nature of this redundant system for cell survival.[3][9]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in this compound recycling in E. coli.
| Enzyme | Specific Activity | Optimal pH | Optimal Temperature | Reference |
| BacA | 1.3 µmol/min/mg | 6.5 - 7.5 | 37°C | [4][13] |
| YbjG | 20 nmol/min/mg (on C55-PP at 37°C) | 6.5 | 25°C | |
| YbjG | 39 nmol/min/mg (on C55-PP at 25°C) | 6.5 | 25°C | |
| YbjG | 3,000 nmol/min/mg (on C15-PP at 25°C) | 6.5 | 25°C |
| Enzyme | Substrate Specificity | Inhibitors | Reference |
| BacA | Prefers C55-PP. Also dephosphorylates Farnesyl pyrophosphate (FPP) and Diacylglycerol pyrophosphate. | Bacitracin (Ki = 7.8 µM) | [8][14] |
| YbjG | Dephosphorylates C15-PP, Diacylglycerol pyrophosphate (DGPP), and C55-PP. No activity on inorganic pyrophosphate (PPi), phosphatidic acid (PA), C5-PP, Glucose 6-phosphate (G6-P) & p-nitrophenyl phosphate (PNPP). | Not specified | |
| PgpB | Dephosphorylates C55-PP, Hexaprenyl diphosphate, and FPP. More efficient with Diacylglycerol diphosphate. | Not specified | [8] |
Experimental Protocols
Purification of BacA from E. coli
This protocol is based on methods described for the purification of His-tagged BacA.[4][13][15]
-
Overexpression:
-
Transform E. coli C43(DE3) cells with a plasmid containing the His-tagged bacA gene (e.g., pTrcBac30).
-
Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6.
-
Induce protein expression with 1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 22°C) for 24 hours.
-
-
Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) and lyse the cells by sonication or high-pressure homogenization.
-
Remove cell debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% Dodecyl maltoside (DDM) in the lysis buffer).
-
Incubate with gentle agitation for 1 hour at 4°C.
-
Remove insoluble material by ultracentrifugation.
-
-
Affinity Chromatography:
-
Load the solubilized protein onto a Ni²⁺-NTA agarose column pre-equilibrated with a buffer containing a lower concentration of DDM (e.g., 0.05%).
-
Wash the column with the equilibration buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the His-tagged BacA protein with an elution buffer containing a high concentration of imidazole (e.g., 200-500 mM).
-
-
Gel Filtration Chromatography:
-
For further purification, load the eluted protein onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer containing DDM to remove any remaining contaminants and aggregated protein.
-
Collect the fractions containing the purified BacA protein.
-
Undecaprenyl Pyrophosphate Phosphatase Assay
This assay measures the release of inorganic phosphate from C55-PP.
-
Reaction Mixture:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Bis-Tris-HCl pH 7.0) containing a divalent cation (e.g., 1 mM CaCl₂), a detergent (e.g., 0.1% DDM), and the substrate (e.g., 50 µM C55-PP).
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified enzyme (e.g., YbjG or BacA).
-
-
Stopping the Reaction and Phosphate Detection:
-
At various time points, stop the reaction (e.g., by adding a solution that will denature the enzyme or by adding a reagent for phosphate detection).
-
Quantify the amount of released inorganic phosphate using a colorimetric method, such as the Malachite Green assay. Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Blank Control:
-
Prepare a blank control reaction that contains all the components except the enzyme to account for any non-enzymatic hydrolysis of the substrate.
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships in this compound recycling.
Caption: this compound synthesis and recycling pathway in E. coli.
Caption: Experimental workflow for phosphatase purification and activity assay.
Conclusion
The recycling of this compound is a vital process for the survival of E. coli, making the enzymes involved attractive targets for the development of new antimicrobial agents. The redundancy of the phosphatase system highlights the importance of this pathway to the bacterium. A thorough understanding of the mechanisms, kinetics, and regulation of BacA, PgpB, and YbjG is crucial for the rational design of inhibitors that can effectively disrupt bacterial cell wall synthesis. Further research into the precise regulatory mechanisms governing the expression and activity of these phosphatases will provide deeper insights into how E. coli maintains homeostasis of its essential lipid carrier.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of multiple genes encoding membrane proteins with undecaprenyl pyrophosphate phosphatase (UppP) activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane Topology and Biochemical Characterization of the Escherichia coli BacA Undecaprenyl-Pyrophosphate Phosphatase | PLOS One [journals.plos.org]
- 5. An Escherichia coli undecaprenyl-pyrophosphate phosphatase implicated in this compound recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. uniprot.org [uniprot.org]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bacA gene of Escherichia coli encodes an undecaprenyl pyrophosphate phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Synthesis | Semantic Scholar [semanticscholar.org]
- 13. Membrane Topology and Biochemical Characterization of the Escherichia coli BacA Undecaprenyl-Pyrophosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proposed Carrier Lipid-binding Site of Undecaprenyl Pyrophosphate Phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Lynchpin of the Bacterial Cell Wall: A Technical Guide to Undecaprenyl Phosphate
An In-depth Exploration of the Discovery, Biosynthesis, and Pivotal Role of a Key Lipid Carrier in Bacterial Physiology and Drug Development
Introduction
Undecaprenyl phosphate (UP), also known as bactoprenol phosphate or C55-P, is an essential lipid carrier molecule in bacteria, playing a central role in the biosynthesis of the cell wall.[1][2][3] This C55 isoprenoid lipid is responsible for the transport of hydrophilic polysaccharide precursors across the hydrophobic cytoplasmic membrane, facilitating the assembly of vital cell envelope components such as peptidoglycan, O-antigen, teichoic acids, and capsular polysaccharides.[4][5] Given its indispensable function, the metabolic pathways associated with this compound have become a critical area of research, offering promising targets for the development of novel antibacterial agents.[6][7] This technical guide provides a comprehensive overview of the discovery, history, and core research findings related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Perspective
The concept of a lipid carrier involved in bacterial cell wall synthesis emerged from early studies on peptidoglycan biosynthesis. The discovery of this compound was a landmark in understanding how bacteria build and maintain their protective cell envelope. It was established that this lipid carrier is available through both de novo synthesis and a highly efficient recycling pathway.[2][8] Research has since elucidated the key enzymes and pathways involved in UP metabolism, revealing a tightly regulated cycle of phosphorylation and dephosphorylation.[1] A significant distinction in UP metabolism has been identified between Gram-positive and Gram-negative bacteria. Gram-positive bacteria maintain a substantial pool of undecaprenol, the alcohol form of the lipid, which can be phosphorylated to generate UP.[3][4][9] In contrast, undecaprenol is not typically detected in Gram-negative bacteria, which rely on the dephosphorylation of undecaprenyl pyrophosphate.[3][4][6]
The this compound Cycle: De Novo Biosynthesis and Recycling
The cellular pool of this compound is maintained through two interconnected processes: de novo biosynthesis and the recycling of existing molecules.
De Novo Biosynthesis of this compound
The de novo synthesis of this compound begins in the cytoplasm with the formation of undecaprenyl pyrophosphate (UPP). This process is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS), which facilitates the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP).[4][6][10] The resulting UPP is then dephosphorylated to yield the active lipid carrier, this compound.[4][6]
Recycling of this compound
While de novo synthesis is essential for generating new UP molecules, bacteria primarily rely on the efficient recycling of the existing pool to sustain the high rate of cell wall biosynthesis.[2] After a polysaccharide subunit is transferred to the growing polymer chain on the periplasmic side of the membrane, undecaprenyl pyrophosphate is released. This UPP is then dephosphorylated by a family of enzymes known as undecaprenyl pyrophosphate phosphatases (UppPs), which include BacA (also known as UppP) and members of the phosphatidic acid phosphatase (PAP2) family, such as PgpB and YbjG in E. coli.[4][8][11] The resulting UP is then translocated back to the cytoplasmic face of the membrane by a flippase to participate in another round of precursor transport.[6]
Role in Peptidoglycan Synthesis: The Lipid II Cycle
The most well-characterized role of this compound is in the synthesis of peptidoglycan, the primary component of the bacterial cell wall. This process, often referred to as the Lipid II cycle, involves the sequential addition of N-acetylmuramic acid (MurNAc)-pentapeptide and N-acetylglucosamine (GlcNAc) to UP on the cytoplasmic side of the membrane, forming Lipid I and Lipid II, respectively.[1][6] Lipid II is then translocated across the membrane by a flippase, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain.[6] This releases UPP, which is subsequently recycled back to UP.
Role in O-Antigen Synthesis
This compound also serves as the lipid carrier for the O-antigen component of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][3] The O-antigen subunits are assembled on UP at the cytoplasmic face of the inner membrane. The UP-O-antigen subunit is then flipped to the periplasmic side, where the subunits are polymerized into long chains.[1][3] This process also releases UPP, which is recycled back to UP.[1]
Quantitative Data
The cellular concentrations of this compound and its derivatives, as well as the kinetic parameters of the enzymes involved in its metabolism, have been the subject of quantitative studies.
Table 1: Cellular Pool Sizes of this compound and its Derivatives
| Organism | Compound | Pool Size (nmol/g of cell dry weight) | Reference |
| Escherichia coli | This compound (UP) | ~75 | [12][13] |
| Undecaprenyl Pyrophosphate (UPP) | ~270 | [12][13] | |
| Undecaprenol | Not detected (<1) | [12] | |
| Staphylococcus aureus | This compound (UP) | ~50 | [12][13] |
| Undecaprenyl Pyrophosphate (UPP) | ~150 | [12][13] | |
| Undecaprenol | ~70 | [12] |
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Undecaprenyl Pyrophosphate Synthase (UppS) | Escherichia coli | Farnesyl Pyrophosphate (FPP) | 0.3 | 2.1 | [14] |
| Geranylgeranyl Pyrophosphate (GGPP) | 0.3 | 2.1 | [14] | ||
| Geranyl Pyrophosphate (GPP) | 36.0 ± 0.1 | 1.7 ± 0.1 | [14] | ||
| Undecaprenyl Pyrophosphate Phosphatase (UppP/BacA) | Escherichia coli | Farnesyl Pyrophosphate (FPP) | 10.8 | 2.1 | [8] |
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol describes a method for the extraction and quantification of this compound and its derivatives from bacterial membranes using high-performance liquid chromatography (HPLC).[12][13]
Methodology:
-
Cell Culture and Harvest: Grow bacterial cells to the exponential phase. Harvest the cells by centrifugation.
-
Lipid Extraction: Resuspend the cell pellet and perform a lipid extraction using a methanol/chloroform/phosphate-buffered saline (PBS) mixture.[12]
-
Alkaline Treatment (Optional): To determine the total pool of this compound (UP + UPP), treat the lipid extract with potassium hydroxide (KOH). This converts UPP to UP.[12]
-
HPLC Analysis: Analyze the lipid extract using a reverse-phase HPLC system. A gradient elution is typically employed for optimal separation.[12]
-
Detection and Quantification: Monitor the elution profile at an appropriate wavelength (e.g., 210 nm). Identify the peak corresponding to this compound by comparison with an authentic standard. Quantify the amount of UP by integrating the peak area and comparing it to a standard curve.
Undecaprenyl Pyrophosphate Synthase (UppS) Activity Assay
This protocol outlines a radiometric assay to measure the enzymatic activity of UppS.[1][10]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (pH 7.5), KCl, MgCl₂, farnesyl pyrophosphate (FPP), and radiolabeled [¹⁴C]-isopentenyl pyrophosphate ([¹⁴C]-IPP).[1]
-
Enzyme Addition: Initiate the reaction by adding the purified UppS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 35°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid.
-
Product Hydrolysis and Quantification: Heat the mixture to hydrolyze the pyrophosphate from the newly synthesized undecaprenyl pyrophosphate. Quantify the amount of radiolabeled undecaprenol product using a radioactivity scanner or liquid scintillation counting.
Conclusion
This compound is a cornerstone of bacterial cell wall biosynthesis. Its discovery and the subsequent elucidation of its metabolic pathways have provided profound insights into bacterial physiology. The essential nature of the this compound cycle makes it an attractive target for the development of novel antibiotics. A thorough understanding of the quantitative aspects of UP metabolism and the development of robust experimental protocols are crucial for advancing research in this field and for the rational design of new therapeutic strategies to combat bacterial infections.
References
- 1. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proposed Carrier Lipid-binding Site of Undecaprenyl Pyrophosphate Phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Phosphatase Activity of Undecaprenol Kinase Regulates the Lipid Pool in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Genomics To Identify Bacterial Undecaprenyl Pyrophosphate Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Escherichia coli undecaprenyl-pyrophosphate phosphatase implicated in this compound recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate and product specificities of cis-type undecaprenyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Undecaprenyl Phosphate: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl phosphate (UP), also known as bactoprenol phosphate, is a crucial lipid carrier molecule in bacteria, playing a central role in the biosynthesis of the bacterial cell wall.[1] Its primary function is to transport hydrophilic polysaccharide precursors across the hydrophobic cell membrane, making it an essential component for the synthesis of vital structural elements like peptidoglycan and O-antigen in lipopolysaccharides.[1][2][3] Given its indispensable role in bacterial survival and its absence in eukaryotes, the metabolic pathway of this compound presents a compelling target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, along with detailed experimental protocols for its study.
Structure and Chemical Properties
This compound is a C55 isoprenoid lipid, consisting of a long chain of eleven isoprene units linked to a phosphate group.[1] The full IUPAC name is [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C55H91O4P | [1][4][5] |
| Molar Mass | 847.303 g/mol | [1] |
| Monoisotopic Mass | 846.66549838 Da | [5] |
| CAS Number | 25126-51-6 | [1][4] |
| Physical State | Solid | |
| Density | 0.952 g/cm³ | [4] |
| Boiling Point | 838.8 °C at 760 mmHg | [4] |
| pKa (Strongest Acidic) | 1.79 (Predicted) | |
| Solubility | Soluble in organic solvents like 1-butanol. |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by its phosphate group and the long, unsaturated isoprenoid chain. The phosphate moiety can undergo phosphorylation and dephosphorylation reactions, which are central to its biological function in the this compound cycle. The double bonds in the isoprenoid tail make it susceptible to oxidation and other addition reactions, although its primary biological role is as a carrier.
Biological Role and Signaling Pathways
This compound is the universal lipid carrier for the precursors of many bacterial cell envelope components. Its most well-understood role is in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall.
The this compound Cycle in Peptidoglycan Synthesis
The synthesis of peptidoglycan involves a cyclic pathway where this compound acts as a shuttle. This cycle can be broadly divided into three stages: initiation on the cytoplasmic side, translocation across the membrane, and recycling.
Caption: The this compound Cycle in Peptidoglycan Biosynthesis.
In Gram-positive bacteria, an alternative pathway for UP synthesis exists through the phosphorylation of undecaprenol (UOH) by undecaprenol kinase.[6][7] In contrast, Gram-negative bacteria primarily rely on the dephosphorylation of undecaprenyl pyrophosphate (UPP).[1]
Key Enzymes in this compound Metabolism
Several key enzymes regulate the cellular pool of this compound. The kinetic parameters of some of these enzymes are crucial for understanding the regulation of cell wall biosynthesis and for designing specific inhibitors.
| Enzyme | Organism | Substrate(s) | K_m | k_cat | Specific Activity | Reference |
| Undecaprenyl Pyrophosphate Synthase (UppS) | Escherichia coli | Farnesyl pyrophosphate (FPP) | 0.3 µM | 2.1 s⁻¹ | [8] | |
| Isopentenyl pyrophosphate (IPP) | 2.5 s⁻¹ | [9][10] | ||||
| Geranylgeranyl pyrophosphate (GGPP) | 0.3 µM | 2.1 s⁻¹ | [8] | |||
| Geranyl pyrophosphate (GPP) | 36.0 µM | 1.7 s⁻¹ | [8] | |||
| Undecaprenol Kinase (UdpK/DgkA) | Bacillus subtilis | Undecaprenol | [11] | |||
| Streptococcus mutans | Undecaprenol | High | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound.
Protocol 1: Extraction and Quantification of this compound by HPLC
This protocol is adapted from Barreteau et al. (2009).[12]
1. Cell Culture and Harvesting:
-
Grow bacterial cells (e.g., E. coli or S. aureus) to the mid-exponential phase.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).
2. Lipid Extraction:
-
Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Sonicate the suspension to lyse the cells and facilitate lipid extraction.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
3. Saponification (Optional, to convert UPP to UP):
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in 0.1 M KOH in methanol and incubate to hydrolyze the pyrophosphate bond of UPP to the monophosphate of UP.
-
Neutralize the reaction with an acid (e.g., acetic acid).
4. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 95% methanol, 5% isopropanol, 10 mM phosphoric acid.[12]
-
Mobile Phase B: 70% methanol, 30% isopropanol, 10 mM phosphoric acid.[12]
-
Gradient: A linear gradient from 95% A to 100% B over 50 minutes.[12]
-
Detection: UV at 210 nm or by mass spectrometry.
-
Quantification: Use a standard curve prepared with a known amount of purified this compound.
Caption: Workflow for the Extraction and HPLC Quantification of this compound.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis of this compound and its Derivatives
This protocol is a general method for lipid analysis by TLC.[13][14][15]
1. Sample Preparation:
-
Extract lipids as described in Protocol 1.
-
Dissolve the dried lipid extract in a small volume of a volatile organic solvent (e.g., chloroform:methanol 2:1).
2. TLC Plate Preparation:
-
Use silica gel 60 TLC plates.
-
Gently mark an origin line with a pencil about 1-1.5 cm from the bottom of the plate.
3. Spotting:
-
Apply the lipid sample to the origin line using a capillary tube or microsyringe. Keep the spot size as small as possible.
-
Also spot standards of this compound, undecaprenyl pyrophosphate, and undecaprenol if available.
4. Development:
-
Place the TLC plate in a developing chamber containing the mobile phase. A common solvent system for neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v). For phosphorylated lipids, a more polar system like chloroform:methanol:water (65:25:4, v/v/v) may be required.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
5. Visualization:
-
Remove the plate from the chamber and let it dry.
-
Visualize the lipid spots by placing the plate in a chamber with iodine vapor or by spraying with a suitable reagent (e.g., 50% sulfuric acid followed by heating, or a phosphate-specific stain like Dittmer-Lester reagent).[15]
6. Analysis:
-
Calculate the retention factor (Rf) for each spot (distance traveled by the spot / distance traveled by the solvent front).
-
Compare the Rf values of the unknown spots with those of the standards.
This compound as a Drug Target
The enzymes involved in the this compound cycle are attractive targets for the development of new antibiotics because they are essential for bacterial viability and are absent in humans.
Screening for Inhibitors of this compound Biosynthesis
A common workflow for identifying inhibitors of this compound biosynthesis involves a combination of in silico and in vitro screening methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Buy this compound | 25126-51-6 [smolecule.com]
- 5. This compound | C55H91O4P | CID 1173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. Prokaryotic Diacylglycerol Kinase and Undecaprenol Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate and product specificities of cis-type undecaprenyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Product distribution and pre-steady-state kinetic analysis of Escherichia coli undecaprenyl pyrophosphate synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. Bacterial Cell Wall Precursor Phosphatase Assays Using Thin-layer Chromatography (TLC) and High Pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 15. repository.seafdec.org [repository.seafdec.org]
The Linchpin of the Wall: An In-depth Technical Guide to Undecaprenyl Phosphate's Role in Teichoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teichoic acids (TAs), both wall teichoic acids (WTAs) and lipoteichoic acids (LTAs), are critical anionic glycopolymers that adorn the cell envelope of most Gram-positive bacteria. They play fundamental roles in cell division, morphology, biofilm formation, and pathogenesis. The biosynthesis of these essential polymers is a complex, multi-step process that critically relies on the lipid carrier undecaprenyl phosphate (Und-P). This technical guide provides a comprehensive overview of the central role of Und-P in the synthesis of teichoic acids, detailing the biochemical pathways, key enzymatic players, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the core processes to serve as a valuable resource for researchers in microbiology and drug development. The indispensability of the Und-P-dependent pathway for bacterial viability positions it as a promising, yet underexploited, target for novel antimicrobial therapies.
Introduction: The this compound Cycle and its Centrality in Bacterial Cell Wall Synthesis
The bacterial cell wall is a dynamic and essential structure that provides shape, and protection from osmotic stress, and serves as a scaffold for various surface-associated proteins. Its synthesis is a highly coordinated process involving multiple enzymatic pathways. Central to the assembly of key cell wall components, including peptidoglycan and teichoic acids, is the lipid carrier this compound (Und-P), also known as bactoprenol phosphate.[1][2][3] Und-P is a C55 isoprenoid alcohol phosphate that acts as a membrane-soluble carrier for hydrophilic sugar precursors, shuttling them across the cytoplasmic membrane for subsequent polymerization and incorporation into the growing cell wall.[1][2]
The synthesis of teichoic acids, which can constitute up to 60% of the cell wall mass in Gram-positive bacteria, is intricately linked to the availability and recycling of Und-P.[4] Any disruption in the Und-P cycle, either through sequestration of Und-P-linked intermediates or inhibition of the enzymes involved, can have detrimental effects on bacterial growth and survival.[5] This dependency makes the enzymes involved in Und-P metabolism and its utilization in teichoic acid synthesis attractive targets for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[6][7][8][9]
The Core Pathway: this compound-Dependent Synthesis of Wall Teichoic Acid (WTA)
The biosynthesis of WTA is a well-characterized process that occurs in a series of sequential steps on the cytoplasmic face of the bacterial membrane, initiated on the Und-P carrier. The genes encoding the enzymes for this pathway are typically organized in tag (teichoic acid glycerol) or tar (teichoic acid ribitol) operons.[4][5]
The synthesis can be broadly divided into three stages:
-
Linkage Unit Synthesis: The assembly of a conserved linkage unit on Und-P.
-
Polymer Synthesis: The extension of the polyol-phosphate backbone.
-
Translocation and Ligation: The transport of the completed WTA polymer across the membrane and its covalent attachment to peptidoglycan.
Linkage Unit Synthesis: The Foundation on this compound
The initial steps of WTA biosynthesis are highly conserved across different Gram-positive species and involve the assembly of a disaccharide linkage unit on the Und-P carrier.[4][10]
-
Step 1: TagO/TarO - The Initiating Transferase: The pathway begins with the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to Und-P. This reaction is catalyzed by the enzyme TagO (or TarO in S. aureus), a GlcNAc-1-phosphate transferase, to form Und-PP-GlcNAc (Lipid I).[4][5][10] This initial step is analogous to the first step in peptidoglycan synthesis, highlighting the competition for the limited pool of Und-P.[2]
-
Step 2: TagA/TarA - Addition of N-acetylmannosamine: The second step involves the addition of N-acetylmannosamine (ManNAc) from UDP-ManNAc to the C4 hydroxyl of the GlcNAc residue of Lipid I. This reaction is catalyzed by the N-acetylmannosamine transferase TagA (or TarA), forming the disaccharide intermediate Und-PP-GlcNAc-ManNAc (Lipid β).[5][10][11]
-
Step 3: TagB/TarB - The First Glycerol-Phosphate Transfer: A single glycerol-3-phosphate (GroP) unit is then transferred from CDP-glycerol to the C4 hydroxyl of the ManNAc residue. This reaction is catalyzed by the glycerophosphate transferase TagB (or TarB).[4][5]
The completion of these three steps results in the formation of the core linkage unit attached to the undecaprenyl pyrophosphate carrier, ready for the polymerization of the main teichoic acid chain.
Polymer Synthesis: Elongating the Teichoic Acid Chain
Following the synthesis of the linkage unit, the main polyol-phosphate chain is assembled. The composition of this chain varies between bacterial species, with the most common being poly(glycerol phosphate) or poly(ribitol phosphate).
-
Poly(glycerol phosphate) WTA Synthesis (e.g., Bacillus subtilis 168): In organisms like B. subtilis 168, the enzyme TagF acts as a polymerase, sequentially adding multiple GroP units from CDP-glycerol to the linkage unit.[5]
-
Poly(ribitol phosphate) WTA Synthesis (e.g., Staphylococcus aureus): In S. aureus, the process is more complex. After the initial GroP addition by TarB, another GroP is often added by TarF, which acts as a primase.[5][12] The main poly(ribitol phosphate) chain is then synthesized by the bifunctional primase/polymerase enzymes TarK and TarL, which use CDP-ribitol as the donor substrate.[4][5][12][13]
Translocation and Ligation: Export and Anchoring to the Cell Wall
Once the full-length WTA polymer is synthesized on the Und-PP carrier, it must be transported across the cytoplasmic membrane and covalently attached to the peptidoglycan.
-
Translocation: The Und-PP-linked WTA polymer is flipped from the cytoplasmic leaflet to the outer leaflet of the membrane by a dedicated ABC (ATP-binding cassette) transporter, typically composed of the proteins TagG and TagH (or TarG and TarH).[4][5][14][15] TagG is the transmembrane domain, while TagH is the ATP-binding domain that provides the energy for translocation.[16]
-
Ligation to Peptidoglycan: On the outer surface of the membrane, the WTA polymer is cleaved from the Und-PP carrier and covalently linked to the N-acetylmuramic acid (MurNAc) residues of the peptidoglycan.[17] The enzymes responsible for this final ligation step belong to the LytR-CpsA-Psr (LCP) family of proteins.[12] The byproduct of this reaction is undecaprenyl pyrophosphate (Und-PP), which is then dephosphorylated to Und-P to be recycled for another round of synthesis.[2][18]
This compound in Lipoteichoic Acid (LTA) Synthesis
While the canonical Type I LTA synthesis in many bacteria like S. aureus utilizes phosphatidylglycerol as the precursor and does not directly involve Und-P for the main chain polymerization, other types of LTA synthesis do rely on this lipid carrier.[15] For instance, the proposed pathway for Type IV LTA in Streptococcus pneumoniae involves the assembly of the repeating unit on an undecaprenyl carrier on the cytoplasmic side of the membrane before its translocation and transfer to a lipid anchor.[15][17] This highlights the versatility of Und-P as a lipid carrier for various cell wall polymers.
Quantitative Data
The concentration of this compound and its derivatives is tightly regulated within the bacterial cell, as it is a limiting factor for cell wall biosynthesis.[5]
| Compound | Organism | Growth Phase | Pool Level (nmol/g of cell dry weight) | Reference |
| This compound (Und-P) | Escherichia coli | Exponential | ~75 | [19][20] |
| Undecaprenyl pyrophosphate (Und-PP) | Escherichia coli | Exponential | ~270 | [19][20] |
| Undecaprenol | Escherichia coli | Exponential | <1 | [19][20] |
| This compound (Und-P) | Staphylococcus aureus | Exponential | ~50 | [19][20] |
| Undecaprenyl pyrophosphate (Und-PP) | Staphylococcus aureus | Exponential | ~150 | [19][20] |
| Undecaprenol | Staphylococcus aureus | Exponential | ~70 | [19][20] |
Table 1: Pool Levels of this compound and its Derivatives in Bacteria.
Experimental Protocols
Quantification of this compound and its Derivatives by HPLC
This protocol is adapted from the method described by Barreteau et al. (2009).[19][20]
Objective: To quantify the cellular pools of Und-P, Und-PP, and undecaprenol.
Materials:
-
Bacterial cell culture
-
Methanol
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Potassium hydroxide (KOH)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Acetonitrile/isopropanol/water gradient
-
Authentic standards for Und-P, Und-PP, and undecaprenol
Procedure:
-
Cell Harvesting: Harvest bacterial cells during the exponential growth phase by centrifugation.
-
Lipid Extraction: Extract the C55-isoprenoids from the cell pellet using a methanol/chloroform/PBS mixture.
-
Saponification (for Und-PP quantification): To quantify Und-PP, treat a portion of the lipid extract with KOH to convert Und-PP to Und-P. This allows for the indirect measurement of Und-PP by subtracting the amount of Und-P in the untreated sample from the total Und-P after saponification.
-
HPLC Analysis: Analyze the lipid extracts by reverse-phase HPLC.
-
Inject the sample onto a C18 column.
-
Elute the compounds using a suitable gradient of acetonitrile, isopropanol, and water.
-
Detect the isoprenoids using a UV detector (typically at 210 nm).
-
-
Quantification: Identify and quantify the peaks corresponding to Und-P, Und-PP (as Und-P after saponification), and undecaprenol by comparing their retention times and peak areas to those of authentic standards.
-
Data Normalization: Normalize the quantified amounts to the dry weight of the bacterial cells.
In Vitro Reconstitution of the WTA Biosynthesis Pathway
This protocol provides a general framework for the in vitro reconstitution of the initial steps of WTA synthesis.
Objective: To biochemically characterize the activity of the enzymes involved in linkage unit synthesis.
Materials:
-
Purified enzymes (e.g., TagO, TagA, TagB)
-
This compound (Und-P) liposomes
-
Radiolabeled or fluorescently-labeled sugar nucleotide donors (e.g., UDP-[¹⁴C]GlcNAc, UDP-[³H]ManNAc)
-
CDP-glycerol
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Und-P liposomes, purified enzymes, and the first sugar nucleotide donor (e.g., UDP-[¹⁴C]GlcNAc) in the reaction buffer.
-
Initiation of Reaction: Start the reaction by adding the initiating enzyme (TagO). Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Sequential Additions: At timed intervals, add the subsequent enzymes (TagA, TagB) and their respective substrates (UDP-ManNAc, CDP-glycerol) to the reaction mixture to allow for the stepwise synthesis of the linkage unit.
-
Reaction Quenching: Stop the reactions at different time points by adding a quenching solution (e.g., chloroform/methanol).
-
Lipid Extraction: Extract the lipid-linked intermediates from the reaction mixture.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system.
-
Detection and Analysis: Visualize the radiolabeled or fluorescently labeled lipid intermediates using a phosphorimager or fluorescence scanner. The appearance of new, slower-migrating spots on the TLC plate corresponds to the formation of Und-PP-GlcNAc, Und-PP-GlcNAc-ManNAc, and the completed linkage unit.
-
Enzyme Kinetics: By varying the substrate concentrations and measuring the initial reaction rates, kinetic parameters (Kₘ and k꜀ₐₜ) for each enzyme can be determined.
Visualizing the Process: Signaling Pathways and Workflows
Wall Teichoic Acid (WTA) Biosynthesis Pathway
Caption: The this compound-dependent WTA biosynthesis pathway.
Experimental Workflow for In Vitro Reconstitution Assay
Caption: Workflow for the in vitro reconstitution of WTA linkage unit synthesis.
Conclusion and Future Directions
This compound is undeniably the linchpin in the synthesis of teichoic acids, serving as the essential lipid carrier that facilitates the assembly and transport of these vital cell wall polymers. The intricate series of enzymatic reactions that depend on Und-P highlights multiple potential points of intervention for antimicrobial drug development. The essentiality of the later steps in the WTA biosynthesis pathway in pathogens like S. aureus makes the enzymes involved particularly attractive targets.[11][21]
Future research should focus on several key areas:
-
Structural Biology: Elucidating the high-resolution structures of the membrane-bound enzymes of the teichoic acid synthesis pathway, particularly in complex with their Und-P-linked substrates, will be crucial for structure-based drug design.
-
Inhibitor Screening and Development: High-throughput screening for inhibitors of the Tag/Tar enzymes and the Und-P recycling machinery could yield novel classes of antibiotics.
-
Regulation of the Und-P Pool: A deeper understanding of the regulatory networks that control the synthesis and availability of Und-P will provide insights into how bacteria coordinate the synthesis of different cell wall components and may reveal novel regulatory targets.
By continuing to unravel the complexities of the this compound-dependent teichoic acid synthesis, the scientific community can pave the way for the development of innovative strategies to combat the ever-growing challenge of antibiotic-resistant Gram-positive pathogens.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wall Teichoic Acid Function, Biosynthesis, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Structure and mechanism of TagA, a novel membrane-associated glycosyltransferase that produces wall teichoic acids in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The N-Acetylmannosamine Transferase Catalyzes the First Committed Step of Teichoic Acid Assembly in Bacillus subtilis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM analysis of S. aureus TarL, a polymerase in wall teichoic acid biogenesis central to virulence and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Teichoic acid - Wikipedia [en.wikipedia.org]
- 18. Two new enzymes that liberate undecaprenyl-phosphate to replenish the carrier lipid pool during envelope stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lesions in Teichoic Acid Biosynthesis in Staphylococcus aureus Lead to a Lethal Gain of Function in the Otherwise Dispensable Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of Undecaprenyl Phosphate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl phosphate (UP), a C55 isoprenoid lipid, is an indispensable component in the biosynthesis of the bacterial cell wall. It functions as a lipid carrier, shuttling hydrophilic precursors of various cell wall polymers, such as peptidoglycan, O-antigen, and teichoic acids, across the hydrophobic cytoplasmic membrane.[1][2] The essentiality of UP in bacterial survival and its absence in humans make the enzymes involved in its biosynthesis attractive targets for the development of novel antimicrobial agents.[1] This technical guide provides an in-depth overview of the genetic and biochemical basis of UP biosynthesis, detailing the enzymatic pathways, relevant quantitative data, and key experimental methodologies.
Core Biosynthetic Pathways
The cellular pool of this compound is maintained through two primary pathways: the de novo synthesis pathway and the recycling pathway. A third, alternative pathway exists in some Gram-positive bacteria.
De Novo Synthesis of this compound
The de novo synthesis of UP begins with the formation of undecaprenyl pyrophosphate (UPP) from the central isoprenoid precursors, isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP). This process is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS).[1][3] UPP is then dephosphorylated to the active carrier, UP.
-
Step 1: Undecaprenyl Pyrophosphate (UPP) Synthesis
-
Enzyme: Undecaprenyl pyrophosphate synthase (UppS), also known as di-trans,poly-cis-decaprenylcistransferase.[3]
-
Gene: uppS (also referred to as ispU or rth).[4]
-
Reaction: UppS catalyzes the sequential condensation of eight molecules of IPP with one molecule of FPP.[5] This reaction elongates the isoprenoid chain to 55 carbons, forming UPP.
-
Location: Cytoplasm.[4]
-
-
Step 2: Dephosphorylation of UPP to UP
-
Enzymes: Two distinct families of integral membrane phosphatases catalyze the dephosphorylation of UPP to UP.
-
Genes: bacA, pgpB, ybjG.[7]
-
Reaction: UPP + H₂O → UP + Pᵢ
-
Location: The active sites of both BacA and PAP2 phosphatases are located in the periplasm, suggesting that UPP must be translocated from the cytoplasm to the periplasm for dephosphorylation in the de novo pathway.[4]
-
The Recycling Pathway
During the biosynthesis of cell wall polymers, UP is converted to UPP when the glycan moiety is transferred to the growing polymer chain on the periplasmic side of the membrane. This UPP is then recycled back to UP to be used in another round of synthesis.
-
Enzymes: The same phosphatases involved in the de novo pathway, BacA, PgpB, and YbjG, are responsible for the dephosphorylation of UPP in the recycling pathway.[4][6]
-
Location: Periplasmic face of the cytoplasmic membrane.[4]
Alternative Pathway in Gram-Positive Bacteria
Several Gram-positive bacteria, such as Staphylococcus aureus, contain significant amounts of undecaprenol (UOH). In these organisms, UP can be synthesized through the phosphorylation of UOH.
-
Enzyme: A homolog of diacylglycerol kinase (DgkA).[4]
-
Gene: dgkA homologue.
-
Reaction: UOH + ATP → UP + ADP
-
Significance: This pathway provides an alternative route to generate the essential UP pool, a feature not observed in Gram-negative bacteria like E. coli.[4]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and intermediates of the UP biosynthesis pathway.
Table 1: Kinetic Parameters of Undecaprenyl Pyrophosphate Synthase (UppS)
| Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference(s) |
| Escherichia coli | FPP | 0.4 | 2.5 | [5][8] |
| GGPP | 0.3 | 2.1 | [8] | |
| GPP | 36.0 | 1.7 | [8] |
Table 2: Kinetic and Activity Data for UPP Phosphatases
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Specific Activity | Reference(s) |
| BacA | Escherichia coli | C₁₅-PP | 10.8 | 2.1 | - | [4] |
| YbjG | Escherichia coli | C₅₅-PP | - | - | 39 ± 9 nmol/min/mg | [9] |
| PgpB | Escherichia coli | C₁₅-PP | - | - | 300 ± 5 µmol/min/mg | [9] |
Table 3: Intracellular Concentrations of this compound and Derivatives
| Organism | Compound | Concentration (nmol/g dry weight) | Reference(s) |
| Escherichia coli | UP | ~75 | [9] |
| UPP | ~270 | [9] | |
| Staphylococcus aureus | UP | ~50 | [9] |
| UPP | ~150 | [9] | |
| UOH | ~70 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic and biochemical basis of UP biosynthesis.
Undecaprenyl Pyrophosphate Synthase (UppS) Activity Assay
This assay measures the incorporation of radiolabeled IPP into a long-chain polyprenyl pyrophosphate in the presence of FPP and purified UppS.
a. Reagents:
-
1 M Tris-HCl, pH 7.5
-
100 mM MgCl₂
-
1% (w/v) Triton X-100
-
10 mM Farnesyl pyrophosphate (FPP)
-
[1-¹⁴C]Isopentenyl pyrophosphate (IPP) (e.g., 0.5 µCi/µmol)
-
Purified UppS enzyme
-
50% (w/v) Trichloroacetic acid (TCA)
-
Scintillation cocktail
b. Procedure:
-
Prepare a reaction mixture containing:
-
10 µl of 1 M Tris-HCl, pH 7.5
-
0.2 µl of 100 mM MgCl₂
-
5 µl of 1% Triton X-100
-
1 µl of 10 mM FPP
-
1 µl of [1-¹⁴C]IPP (containing ~30,000 dpm)
-
Purified UppS enzyme (a suitable amount to ensure linearity of the reaction)
-
Add sterile water to a final volume of 100 µl.
-
-
Initiate the reaction by adding the UppS enzyme.
-
Incubate the reaction mixture at 35°C for 30 minutes.
-
Terminate the reaction by adding 100 µl of 50% TCA.
-
To hydrolyze the pyrophosphate bonds and facilitate the extraction of the lipid product, heat the mixture at 100°C for 30 minutes.
-
After cooling, extract the radioactive product with an organic solvent (e.g., n-hexane or ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Undecaprenyl Pyrophosphate Phosphatase Assay
This assay measures the release of inorganic phosphate (Pᵢ) from UPP by the action of phosphatases like BacA, PgpB, or YbjG.
a. Reagents:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0, with 1 mM CaCl₂)
-
Detergent (e.g., 0.05% DDM for BacA)
-
Undecaprenyl pyrophosphate (UPP) substrate (e.g., radiolabeled [¹⁴C]UPP or non-labeled UPP)
-
Purified phosphatase enzyme (BacA, PgpB, or YbjG)
-
Malachite green reagent for phosphate detection (if using non-labeled UPP)
-
Thin-layer chromatography (TLC) system (if using radiolabeled UPP)
b. Procedure (using radiolabeled UPP and TLC):
-
Synthesize radiolabeled [¹⁴C]UPP using purified UppS and [¹⁴C]IPP as described previously.
-
Prepare a reaction mixture in a final volume of 50-100 µl containing reaction buffer, detergent, a defined concentration of [¹⁴C]UPP, and purified phosphatase.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of butanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
Spot the organic (upper) phase onto a silica TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 by volume).
-
Visualize the separated [¹⁴C]UPP and [¹⁴C]UP by autoradiography or phosphorimaging.
-
Quantify the amount of product formed by scraping the corresponding spots from the TLC plate and measuring the radioactivity by scintillation counting.
Extraction and Quantification of UP and UPP by HPLC
This method allows for the direct measurement of the intracellular pools of UP and UPP.
a. Reagents:
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Anion exchange chromatography cartridges
-
HPLC system with a C18 reversed-phase column
-
Mobile phase solvents (e.g., methanol, isopropanol, and an ion-pairing reagent like tetraethylammonium phosphate)
b. Procedure:
-
Harvest bacterial cells from a culture of known volume and cell density.
-
Immediately quench metabolic activity (e.g., by rapid cooling or addition of a quenching agent).
-
Extract total lipids from the cell pellet using a two-phase chloroform/methanol/PBS extraction method.
-
Separate the lipid-containing organic phase.
-
Fractionate the lipid extract using an anion exchange cartridge to separate polyprenyl phosphates (UP) and polyprenyl pyrophosphates (UPP).
-
Analyze the separated fractions by HPLC on a C18 column using a mobile phase containing an ion-pairing reagent.
-
Detect the eluting compounds using a suitable detector (e.g., UV or mass spectrometry).
-
Quantify the amounts of UP and UPP by comparing the peak areas to those of known standards.
Visualization of Pathways and Workflows
De Novo Biosynthesis and Recycling of this compound
Caption: De novo synthesis and recycling pathways of this compound.
Experimental Workflow for Quantifying UP and UPP
Caption: Workflow for the extraction and quantification of UP and UPP.
Logical Relationship of UPP Phosphatase Gene Regulation
Caption: Regulation of UPP phosphatase gene expression in E. coli.[7]
Conclusion
The biosynthesis of this compound is a complex and tightly regulated process that is fundamental to bacterial survival. A thorough understanding of the genes, enzymes, and regulatory mechanisms involved in this pathway is crucial for the development of new antimicrobial strategies. This guide has provided a comprehensive overview of the current knowledge in the field, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals. Further research, particularly in elucidating the precise kinetic parameters of all enzymes involved and the intricate regulatory networks, will undoubtedly pave the way for novel therapeutic interventions targeting this essential bacterial pathway.
References
- 1. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of His-Tagged Antibody Fragments | Springer Nature Experiments [experiments.springernature.com]
- 4. Membrane Topology and Biochemical Characterization of the Escherichia coli BacA Undecaprenyl-Pyrophosphate Phosphatase | PLOS One [journals.plos.org]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. Conservation of the PTEN catalytic motif in the bacterial undecaprenyl pyrophosphate phosphatase, BacA/UppP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Lipopolysaccharide Synthesis: A Technical Guide to Undecaprenyl Phosphate's Role in O-Antigen Translocation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a complex process vital for bacterial survival and pathogenesis. A critical step in this pathway is the translocation of the O-antigen, a long-chain polysaccharide, from its site of synthesis in the cytoplasm to the periplasm. This process is fundamentally dependent on the lipid carrier, undecaprenyl phosphate (Und-P). This technical guide provides an in-depth exploration of the pivotal role of Und-P in O-antigen translocation, detailing the two primary translocation machineries: the Wzx flippase and the ATP-binding cassette (ABC) transporter, Wzm-Wzt. We present a comprehensive overview of the molecular mechanisms, key protein players, and the consequences of disrupting this essential pathway. This guide also includes detailed experimental protocols for studying O-antigen translocation and summarizes available quantitative data to facilitate further research and therapeutic development.
Introduction: The Central Role of this compound
This compound (Und-P), a C55 isoprenoid lipid, is an essential carrier molecule in the biosynthesis of numerous bacterial cell wall components, including peptidoglycan, teichoic acids, and the O-antigen of LPS.[1] In O-antigen synthesis, Und-P acts as a membrane-anchored acceptor for the assembly of O-antigen subunits on the cytoplasmic face of the inner membrane.[2] Once an O-antigen subunit is fully assembled, the resulting Und-PP-O-antigen intermediate is translocated across the inner membrane to the periplasmic side. This translocation is a critical bottleneck in LPS biosynthesis and is mediated by two distinct protein complexes: the Wzx flippase and the Wzm-Wzt ABC transporter. The sequestration of Und-P into dead-end intermediates due to disruptions in O-antigen biogenesis can indirectly impair cell wall synthesis, leading to morphological defects and highlighting the interconnectedness of these pathways.[3]
O-Antigen Translocation Pathways
The Wzx-Dependent Pathway: A Flippase-Mediated Mechanism
The Wzx-dependent pathway is a major route for O-antigen translocation in many Gram-negative bacteria. The central component of this pathway is the Wzx protein, an integral inner membrane protein that functions as a flippase, mediating the movement of the Und-PP-linked O-antigen subunit from the cytoplasmic to the periplasmic leaflet of the inner membrane.[4]
The translocation process is thought to be driven by the proton motive force and does not directly consume ATP.[4] Wzx flippases exhibit a high degree of substrate specificity, often recognizing specific structural features of the O-antigen subunit they transport.[5][6][7] This specificity is a critical quality control step, ensuring that only correctly assembled O-antigen subunits are translocated.[5][6][7] Inefficient translocation of non-native substrates can lead to the accumulation of Und-PP-O-antigen intermediates in the cytoplasm, sequestering the limited pool of Und-P and causing cellular stress.[5]
The ABC Transporter-Dependent Pathway: An ATP-Driven Process
The second major pathway for O-antigen translocation involves an ATP-binding cassette (ABC) transporter composed of two proteins: Wzm and Wzt. Wzm is the transmembrane domain (TMD) that forms a channel across the inner membrane, while Wzt is the nucleotide-binding domain (NBD) located on the cytoplasmic side that hydrolyzes ATP to power the translocation process.[8][9]
In this pathway, the entire O-antigen polymer is synthesized on the Und-P carrier on the cytoplasmic face of the inner membrane. The Wzm-Wzt complex then transports the complete Und-PP-linked O-antigen polymer across the inner membrane into the periplasm.[8][10] The energy for this transport is derived from ATP hydrolysis by the Wzt subunit.[10] The transporter forms a transmembrane channel that is sufficiently wide to accommodate a linear polysaccharide.[8]
Quantitative Data on O-Antigen Translocation
Quantitative analysis of O-antigen translocation is crucial for a complete understanding of the process and for the development of targeted inhibitors. However, detailed kinetic data, particularly in a comparative tabular format, is sparse in the literature.
Wzx Flippase Substrate Specificity
Table 1: Qualitative and Semi-Quantitative Assessment of Wzx Flippase Specificity
| Wzx Flippase | O-Antigen Substrate | Translocation Efficiency | Reference |
| WzxO16 (E. coli) | O16 repeat unit | High | [7] |
| WzxO16 (E. coli) | O111 repeat unit | Low (approx. 4-fold less than WzxO111) | [11] |
| WzxO111 (E. coli) | O111 repeat unit | High | [11] |
| S. enterica Wzx | Native O-antigen with DDH | High | [7] |
| S. enterica Wzx | O-antigen lacking DDH | Very Low | [7] |
Note: The translocation efficiency is often inferred from the analysis of LPS profiles (e.g., presence and length of O-antigen chains) rather than direct measurement of translocation rates.
Wzm-Wzt ABC Transporter ATPase Activity
Table 2: ATPase Activity of Nanodisc-Reconstituted A. aeolicus WzmWzt
| Condition | Maximum Velocity (Vmax) | Reference |
| Basal (no LPS) | (not specified) | [6] |
| + A. aeolicus LPS | (not specified, but shown to be higher than basal) | [6] |
Note: Specific Vmax, Km, and kcat values for the ATPase activity of Wzm-Wzt in the presence of its natural Und-PP-linked O-antigen substrate are not consistently reported in a tabular format across the literature. The available data often presents relative activities or activities under specific, non-saturating conditions.
Experimental Protocols
In Vitro O-Antigen Translocation Assay using Radiolabeled Precursors
This protocol describes a method to monitor the translocation of O-antigen subunits across the inner membrane in vitro using radiolabeled sugar precursors.
Objective: To quantify the amount of radiolabeled O-antigen translocated into the periplasmic space (or equivalent vesicle lumen).
Principle: Cells or spheroplasts are incubated with a radiolabeled nucleotide sugar (e.g., UDP-[14C]Galactose) which is incorporated into the O-antigen subunit on Und-P. The translocation of the radiolabeled Und-PP-O-antigen is then assessed.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., LB broth)
-
Radiolabeled nucleotide sugar (e.g., UDP-[14C]Galactose)
-
Lysis buffer (e.g., Tris-HCl, EDTA, lysozyme)
-
Spheroplast formation buffer (e.g., sucrose, Tris-HCl, EDTA)
-
Reaction buffer (e.g., HEPES, MgCl2, ATP for ABC transporter-dependent systems)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Culture Growth: Grow the bacterial strain of interest to mid-log phase in the appropriate medium.
-
Cell Preparation:
-
For whole-cell assays: Harvest cells by centrifugation and wash with a suitable buffer.
-
For spheroplast assays: Convert cells to spheroplasts using lysozyme treatment in an osmotically stabilizing buffer.
-
-
Radiolabeling Reaction:
-
Resuspend the cells or spheroplasts in the reaction buffer.
-
Add the radiolabeled nucleotide sugar to initiate the synthesis of radiolabeled Und-PP-O-antigen.
-
Incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
-
Separation of Translocated O-Antigen:
-
This is the most challenging step and various methods can be employed:
-
Protease Protection Assay: If a periplasmic component can be tagged, its modification by the translocated O-antigen can be assessed after treating the spheroplasts with a protease that cannot cross the inner membrane.
-
Differential Extraction: Use solvent extraction methods (e.g., n-butanol extraction) to selectively extract lipid-linked intermediates from different membrane leaflets, although this can be technically difficult. A 10-fold higher accumulation of radiolabeled material was observed in the n-butanol extract of a Salmonella enterica strain unable to synthesize the full O-antigen repeat unit, suggesting sequestration on the cytoplasmic side.[12]
-
-
-
Quantification:
-
Measure the radioactivity in the fraction containing the translocated O-antigen using a scintillation counter.
-
Normalize the counts to the amount of protein or cells used in the assay.
-
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure of WzxE the lipid III flippase for Enterobacterial Common Antigen polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wzx flippases exhibiting complex O‐unit preferences require a new model for Wzx–substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for polysaccharide recognition and modulated ATP hydrolysis by the O antigen ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in Our Understanding of Wzx Flippase for Translocation of Bacterial Membrane Lipid-Linked Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Architecture of a channel-forming O-antigen polysaccharide ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular basis for polysaccharide recognition and modulated ATP hydrolysis by the O antigen ABC transporter (Journal Article) | OSTI.GOV [osti.gov]
- 10. Diversity of O-Antigen Repeat Unit Structures Can Account for the Substantial Sequence Variation of Wzx Translocases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Sequestration of dead-end this compound-linked oligosaccharide intermediate - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Undecaprenyl Phosphate in Bacterial Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecaprenyl phosphate (UP) is an essential lipid carrier molecule in bacteria, playing a pivotal role in the biosynthesis of the cell wall, a structure crucial for bacterial viability and integrity. This technical guide delves into the core aspects of UP's essentiality, exploring its function, biosynthesis, and recycling pathways. We present quantitative data on UP levels within different bacterial species, detail experimental protocols for its study, and highlight its significance as a compelling target for novel antimicrobial drug development. The inhibition of UP synthesis or recycling leads to a halt in peptidoglycan construction, ultimately resulting in cell lysis and death, underscoring its absolute requirement for bacterial survival.[1][2][3]
Introduction: The Centrality of this compound
This compound, also known as bactoprenol phosphate, is a 55-carbon isoprenoid lipid that acts as a hydrophobic anchor and carrier for hydrophilic sugar precursors of various cell wall polymers.[1] Its primary function is to transport these building blocks across the cytoplasmic membrane to the periplasmic space, where they are incorporated into larger structures like peptidoglycan, teichoic acids (in Gram-positive bacteria), O-antigen lipopolysaccharides (in Gram-negative bacteria), and capsular polysaccharides.[4] Given the limited availability of UP within the cell, its efficient synthesis and recycling are paramount for maintaining cell wall integrity and, consequently, bacterial life.[5] The disruption of any stage of UP metabolism has been shown to be detrimental, leading to cell lysis, which firmly establishes its essentiality.[2][3]
The this compound Cycle: Synthesis and Recycling
The cellular pool of this compound is maintained through two interconnected pathways: de novo synthesis and a recycling loop.
De Novo Synthesis of this compound
The de novo synthesis of UP begins in the cytoplasm with the formation of its precursor, undecaprenyl pyrophosphate (UPP). This process is catalyzed by the essential enzyme undecaprenyl pyrophosphate synthase (UppS). UppS facilitates the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP).[1][6] The resulting UPP is then dephosphorylated to yield the active UP.
The this compound Recycling Pathway
Following the delivery of the peptidoglycan precursor (Lipid II) to the periplasm and its incorporation into the growing cell wall, UPP is released.[5] This UPP must be dephosphorylated to UP to be flipped back across the membrane to the cytoplasmic side to participate in another round of precursor transport. This critical recycling step is carried out by a set of membrane-bound phosphatases, including BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) family, such as PgpB and YbjG in Escherichia coli.[7][8] The inhibition of this recycling process, for instance by the antibiotic bacitracin which sequesters UPP, leads to a depletion of the cytoplasmic UP pool and a cessation of cell wall synthesis.[9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the metabolism of this compound, a key lipid for bacterial cell wall polymers biosynthesis | ANR [anr.fr]
- 4. tandfonline.com [tandfonline.com]
- 5. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 7. A genetic screen to identify factors affected by this compound recycling uncovers novel connections to morphogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Linchpin of the Bacterial Cell Wall: A Technical Guide to Undecaprenyl Phosphate as a Precursor for Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Undecaprenyl phosphate (UP), a C55 isoprenoid lipid, serves as the indispensable carrier for the biosynthesis of a vast array of essential glycoconjugates in bacteria.[1][2][3][4][5][6][7][8] Its central role in transporting hydrophilic glycan precursors across the hydrophobic cytoplasmic membrane positions the UP cycle as a critical chokepoint for bacterial survival and a compelling target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the biosynthesis of UP, its function in the assembly of key cell wall components, and the experimental methodologies used to investigate this pivotal pathway.
The this compound Cycle: Biosynthesis and Recycling
The availability of UP is meticulously controlled through a combination of de novo synthesis and efficient recycling pathways.[2][4][5][8]
De Novo Synthesis
The de novo synthesis of UP begins with the construction of its pyrophosphate precursor, undecaprenyl pyrophosphate (UPP).[3][6][9] This process involves two key enzymatic steps:
-
Synthesis of Farnesyl Pyrophosphate (FPP): The pathway originates from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] These molecules are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[2]
-
Elongation to Undecaprenyl Pyrophosphate (UPP): The essential enzyme Undecaprenyl Pyrophosphate Synthase (UppS) catalyzes the sequential condensation of eight molecules of IPP with one molecule of FPP, resulting in the formation of the 55-carbon UPP.[6][9][10][11]
-
Dephosphorylation to this compound (UP): The final step in de novo synthesis is the dephosphorylation of UPP to the active carrier, UP.[3][5][6][7][9] This crucial reaction is carried out by integral membrane phosphatases.[7]
Recycling Pathway
Given the limited cellular pool of UP, its recycling is paramount for sustaining the high rate of cell wall synthesis. After a glycan unit is delivered to the growing polymer on the periplasmic side of the membrane, UPP is released.[3][6] This UPP must be dephosphorylated back to UP to participate in another round of glycan transport.[3][6] In Escherichia coli, this recycling is primarily managed by the phosphatase BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) family, such as PgpB and YbjG.[4][12]
Differences Between Gram-Positive and Gram-Negative Bacteria
A key distinction in UP metabolism lies between Gram-positive and Gram-negative bacteria. While both utilize the de novo and recycling pathways, many Gram-positive bacteria, such as Staphylococcus aureus, maintain a significant pool of undecaprenol (UOH), the alcohol form of the lipid carrier.[5][7] This UOH can be phosphorylated by an undecaprenol kinase to generate UP, providing an additional route for replenishing the UP pool that appears to be absent in Gram-negative bacteria like E. coli.[2][5][7]
This compound in the Synthesis of Major Bacterial Glycoconjugates
UP is often referred to as the "universal glycan lipid carrier" due to its involvement in the biosynthesis of numerous essential cell envelope components.[1]
Peptidoglycan Synthesis
The most well-characterized role of UP is in the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.
-
Lipid I Formation: On the cytoplasmic face of the membrane, the enzyme MraY catalyzes the transfer of phospho-N-acetylmuramic acid-pentapeptide from UDP-MurNAc-pentapeptide to UP, forming Lipid I.[1][12]
-
Lipid II Formation: Subsequently, the glycosyltransferase MurG adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, generating Lipid II.[1][12]
-
Translocation: Lipid II is then flipped across the cytoplasmic membrane to the periplasmic face.[1]
-
Polymerization: Penicillin-binding proteins (PBPs) catalyze the incorporation of the disaccharide-pentapeptide unit from Lipid II into the growing peptidoglycan chain, releasing UPP.[12]
Other Glycoconjugates
Beyond peptidoglycan, UP is also the lipid carrier for the synthesis of:
-
O-antigen component of lipopolysaccharide (LPS) in Gram-negative bacteria.[1]
-
Wall teichoic acids in Gram-positive bacteria.[13]
-
Capsular polysaccharides .[3]
-
Enterobacterial Common Antigen (ECA) .[2]
The shared and limited nature of the UP pool necessitates a tightly regulated distribution among these competing biosynthetic pathways.[13]
Quantitative Data on this compound Pools
The cellular concentrations of UP and its derivatives are critical parameters in understanding the dynamics of cell wall synthesis. The following table summarizes the pool levels of UP, UPP, and UOH in E. coli and S. aureus during the exponential growth phase, as determined by HPLC analysis.[14]
| Compound | Escherichia coli (nmol/g of cell dry weight) | Staphylococcus aureus (nmol/g of cell dry weight) |
| This compound (UP) | ~75 | ~50 |
| Undecaprenyl pyrophosphate (UPP) | ~270 | ~150 |
| Undecaprenol (UOH) | <1 | ~70 |
Experimental Protocols
Extraction and Quantification of this compound and its Derivatives by HPLC
This protocol outlines a method for the extraction and quantification of UP, UPP, and UOH from bacterial cells, adapted from published procedures.[14][15]
4.1.1. Materials
-
Bacterial cell culture in exponential growth phase
-
Methanol
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Potassium hydroxide (KOH)
-
Perchloric acid
-
HPLC system with a reverse-phase column (e.g., C18)
-
UV detector
-
Authentic standards for UP, UPP, and UOH
4.1.2. Protocol
-
Cell Harvesting: Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.
-
Lipid Extraction:
-
Resuspend the cell pellet in a mixture of methanol and chloroform.
-
Add PBS and vortex vigorously to create a two-phase system.
-
Centrifuge to separate the phases. The lipids will be in the lower organic phase.
-
Carefully collect the lower organic phase.
-
-
Hydrolysis of UPP (for total UP quantification):
-
To a portion of the lipid extract, add a solution of KOH to hydrolyze UPP to UP. This step allows for the determination of the total pool of UP and UPP.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Neutralize the reaction with perchloric acid.
-
-
HPLC Analysis:
-
Inject the lipid extract (with and without hydrolysis) into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a mixture of methanol, isopropanol, and an ion-pairing reagent) to separate the different forms of the undecaprenyl lipid.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Quantification:
-
Generate a standard curve using authentic standards of UP, UPP, and UOH.
-
Integrate the peak areas from the chromatograms of the bacterial extracts.
-
Calculate the concentration of each compound in the original cell culture based on the standard curve and the cell dry weight.
-
Undecaprenyl Pyrophosphate Synthase (UppS) Inhibition Assay
This protocol describes a kinetics-based assay to measure the inhibitory activity of compounds against UppS, based on the incorporation of a radiolabeled substrate.[2][16]
4.2.1. Materials
-
Purified UppS enzyme
-
[14C]-Isopentenyl pyrophosphate ([14C]-IPP)
-
Farnesyl pyrophosphate (FPP)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl2)
-
Test inhibitor compounds dissolved in DMSO
-
Scintillation cocktail and scintillation counter
-
Trichloroacetic acid (TCA)
4.2.2. Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, FPP, and [14C]-IPP.
-
Add the test inhibitor compound at various concentrations (or DMSO for the control).
-
Pre-incubate the mixture for a short period at the desired temperature (e.g., 37°C).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified UppS enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes). The reaction time should be optimized to ensure that substrate consumption is in the linear range (typically less than 30%).
-
-
Reaction Termination and Product Precipitation:
-
Stop the reaction by adding cold 50% TCA.
-
Incubate on ice to precipitate the radiolabeled UPP product.
-
-
Quantification:
-
Filter the reaction mixture through a glass fiber filter to capture the precipitated [14C]-UPP.
-
Wash the filter to remove unincorporated [14C]-IPP.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of UppS inhibition for each concentration of the test compound compared to the control (DMSO).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: The this compound Biosynthesis and Recycling Pathway.
Experimental Workflows
Caption: Experimental Workflow for this compound Quantification.
Caption: Experimental Workflow for the UppS Inhibition Assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 5. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound metabolism in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and identification by mass spectrometry of undecaprenyl diphosphate-MurNAc-pentapeptide-GlcNAc from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for the Purification of Undecaprenyl Phosphate from Bacterial Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Undecaprenyl phosphate (Und-P), also known as bactoprenyl phosphate, is a crucial lipid carrier molecule in bacteria. It is essential for the biosynthesis of the bacterial cell wall, including peptidoglycan, teichoic acids, and O-antigen lipopolysaccharide. Und-P functions by transporting hydrophilic sugar precursors across the hydrophobic bacterial membrane to the site of cell wall assembly. Due to its central role in bacterial viability, the enzymes involved in the Und-P cycle are attractive targets for the development of novel antibiotics. The ability to purify Und-P from bacterial membranes is fundamental for in vitro studies of these enzymes and for screening potential inhibitors.
This document provides detailed protocols for the extraction and purification of this compound from bacterial membranes, primarily focusing on Escherichia coli as a model organism. The purification strategy involves a multi-step process beginning with a total lipid extraction, followed by ion-exchange chromatography to separate the charged Und-P from neutral lipids, and concluding with further purification and analysis by thin-layer and high-performance liquid chromatography.
Data Presentation
Table 1: Typical Abundance of this compound and its Derivatives in Bacterial Membranes.[1]
This table provides reference values for the amount of Und-P and its pyrophosphate form (Und-PP) that can be expected from bacterial cultures. These values are crucial for estimating the starting material and potential yield of the purification process.
| Bacterium | Growth Phase | This compound (nmol/g of cell dry weight) | Undecaprenyl Pyrophosphate (nmol/g of cell dry weight) |
| Escherichia coli | Exponential | ~75 | ~270 |
| Staphylococcus aureus | Exponential | ~50 | ~150 |
Table 2: Representative Purification Scheme for this compound from E. coli.
This table outlines a hypothetical purification of Und-P from 10 grams (dry weight) of E. coli cells, providing estimated yields and purity at each step. These values are illustrative and can vary depending on the specific experimental conditions.
| Purification Step | Total Lipid (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Crude Lipid Extract | 1000 | 0.65 | 100 | ~0.07 |
| DEAE-Cellulose Chromatography | 50 | 0.45 | 69 | ~1 |
| Preparative TLC/HPLC | 1 | 0.30 | 46 | >95 |
Experimental Protocols
Protocol 1: Total Lipid Extraction from E. coli Membranes (Modified Bligh-Dyer Method)
This protocol describes the extraction of total lipids from bacterial cells, the essential first step in isolating this compound.
Materials:
-
Bacterial cell paste (from culture)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Glass tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Cell Harvesting and Washing: Harvest bacterial cells from culture by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet three times with ice-cold PBS to remove media components.
-
Cell Lysis and Initial Extraction: Resuspend the washed cell pellet in a mixture of chloroform and methanol. For every 1 gram of wet cell paste, use 10 mL of a 1:2 (v/v) chloroform:methanol mixture. Vigorously vortex the suspension for 15-20 minutes at room temperature to ensure cell lysis and lipid solubilization.
-
Phase Separation: To the single-phase mixture, add chloroform and deionized water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water. For the initial 10 mL of 1:2 chloroform:methanol, this corresponds to adding 3.33 mL of chloroform and 3.33 mL of water.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 5 minutes. Separate the phases by centrifugation at 2,000 x g for 10 minutes. This will result in two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.
-
Collection of Lipid Extract: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the interface containing precipitated cellular debris.
-
Re-extraction (Optional but Recommended): To maximize the yield, re-extract the upper aqueous phase and the interface material with 2 volumes of chloroform. Vortex and centrifuge as before. Combine the lower chloroform phase with the initial extract.
-
Drying the Lipid Extract: Evaporate the solvent from the combined chloroform extracts using a rotary evaporator or a stream of dry nitrogen. The resulting lipid film should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C until further purification.
Protocol 2: Purification of this compound by DEAE-Cellulose Chromatography
This protocol describes the separation of the negatively charged this compound from the neutral lipids in the total lipid extract using anion-exchange chromatography.
Materials:
-
DEAE-Cellulose resin
-
Chromatography column
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate solution (1 M in methanol)
-
Glass wool
Procedure:
-
Preparation of the DEAE-Cellulose Column:
-
Prepare a slurry of DEAE-cellulose in methanol.
-
Pack a chromatography column with a small plug of glass wool at the bottom.
-
Pour the slurry into the column and allow it to settle, creating a packed bed. The bed volume will depend on the amount of lipid extract to be purified (a 10:1 ratio of resin to lipid by weight is a good starting point).
-
Wash the column with 5-10 column volumes of methanol to equilibrate the resin.
-
Finally, wash the column with 5 column volumes of chloroform to prepare it for sample loading.
-
-
Sample Loading:
-
Dissolve the dried total lipid extract from Protocol 1 in a minimal volume of chloroform.
-
Carefully load the dissolved lipid sample onto the top of the prepared DEAE-cellulose column.
-
-
Elution of Neutral Lipids:
-
Wash the column with 5-10 column volumes of chloroform to elute the neutral lipids. The majority of phospholipids will also be eluted in this step.
-
-
Elution of this compound:
-
Elute the bound this compound using a stepwise or linear gradient of ammonium acetate in methanol.
-
Stepwise Gradient Example:
-
Wash with 3 column volumes of 50 mM ammonium acetate in methanol.
-
Elute this compound with 3-5 column volumes of 200-300 mM ammonium acetate in methanol.
-
-
Linear Gradient Example:
-
Elute with a linear gradient of 0 to 500 mM ammonium acetate in methanol over 10-20 column volumes.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence of this compound using Thin-Layer Chromatography (Protocol 3).
-
-
Desalting and Drying:
-
Pool the fractions containing pure this compound.
-
Remove the ammonium acetate by washing the pooled fractions with methanol in a separatory funnel.
-
Evaporate the solvent to obtain the purified this compound.
-
Protocol 3: Analysis of this compound by Thin-Layer Chromatography (TLC)
This protocol is used to monitor the purification process and assess the purity of the final product.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC development chamber
-
Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Iodine vapor or a phosphate-specific stain (e.g., molybdenum blue spray reagent) for visualization
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample from each purification step in chloroform.
-
Spotting: Using a capillary tube, spot the samples onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a development chamber containing the chloroform:methanol:water solvent system. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated lipids by placing the plate in a chamber with iodine vapor or by spraying with a phosphate-specific stain and heating. This compound will appear as a distinct spot.[1]
-
Purity Assessment: The purity of the sample can be estimated by the presence of a single spot corresponding to this compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis and Purification
HPLC can be used for both the quantitative analysis of this compound and for preparative purification to achieve high purity.[2][3]
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Methanol
-
Mobile Phase B: Isopropanol
-
Ammonium acetate
Analytical HPLC Procedure:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and isopropanol, both containing 10 mM ammonium acetate. A typical gradient could be from 90% methanol to 100% isopropanol over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: The amount of this compound can be quantified by comparing the peak area to a standard curve prepared with a known amount of purified this compound.
Preparative HPLC Procedure:
-
Column: A larger-scale preparative C18 reverse-phase column.
-
Sample Loading: Dissolve the partially purified this compound from the DEAE-cellulose step in the initial mobile phase and inject it onto the column.
-
Elution: Use a similar gradient as in the analytical method, but at a higher flow rate appropriate for the column size.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain highly purified this compound.
Mandatory Visualization
Caption: De novo synthesis and recycling pathway of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. Bacterial Cell Wall Precursor Phosphatase Assays Using Thin-layer Chromatography (TLC) and High Pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of polyprenyl diphosphates in <i>Escherichia coli</i> cells using high-performance liquid chromatography [ouci.dntb.gov.ua]
Protocol for the In Vitro Synthesis of Undecaprenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Application Note
Undecaprenyl phosphate (C₅₅-P) is a vital lipid carrier essential for the biosynthesis of bacterial cell walls, including peptidoglycan, O-antigen, and other surface polysaccharides.[1][2][3] Its role in transporting hydrophilic sugar precursors across the hydrophobic cell membrane makes the enzymes involved in its synthesis attractive targets for novel antibacterial agents. This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound, offering a controlled system for studying enzyme kinetics, screening inhibitors, and producing this critical substrate for various biochemical assays.
The in vitro synthesis of this compound is a two-step enzymatic process. The first step involves the synthesis of undecaprenyl pyrophosphate (C₅₅-PP) from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS).[4][5] The subsequent step is the dephosphorylation of the resulting C₅₅-PP to yield the final product, this compound (C₅₅-P), a reaction catalyzed by a phosphatase such as BacA or a member of the PAP2 superfamily.[2][3]
Signaling Pathway and Experimental Workflow
The synthesis of this compound follows a linear pathway involving two key enzymatic conversions. The workflow begins with the preparation of the necessary enzymes and substrates, proceeds through the two reaction steps, and concludes with the purification and characterization of the final product.
References
- 1. Use of Genomics To Identify Bacterial Undecaprenyl Pyrophosphate Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Cell Wall Precursor Phosphatase Assays Using Thin-layer Chromatography (TLC) and High Pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Analysis for Quantification of Undecaprenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl phosphate (UP) is a vital lipid carrier molecule in bacteria, essential for the biosynthesis of cell wall components such as peptidoglycan, teichoic acids, and O-antigen lipopolysaccharides.[1][2][3] UP functions by transporting hydrophilic sugar precursors across the hydrophobic cell membrane to the periplasmic space for polymerization.[1][3] The finite pool of UP and its central role in cell wall synthesis make the enzymes involved in its metabolism attractive targets for novel antibacterial agents. Accurate quantification of the UP pool and its derivatives, undecaprenyl pyrophosphate (UPP) and undecaprenol (UOH), is crucial for understanding bacterial physiology and for characterizing the mode of action of antibiotics that target this pathway.
This document provides detailed protocols for the extraction and quantification of this compound and its derivatives from bacterial cells using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, more sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also discussed.
This compound in Bacterial Cell Wall Synthesis
This compound is central to the peptidoglycan synthesis cycle. The cycle begins with the transfer of a phospho-MurNAc-pentapeptide moiety to UP on the cytoplasmic side of the membrane, forming Lipid I. Subsequently, a GlcNAc residue is added to form Lipid II. Lipid II is then translocated across the membrane, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain. This process releases undecaprenyl pyrophosphate (UPP), which is then dephosphorylated to regenerate UP, allowing it to participate in another round of synthesis.
Quantitative Data Summary
The following table summarizes the reported pool levels of this compound and its derivatives in Escherichia coli and Staphylococcus aureus during the exponential growth phase.[4][5]
| Compound | E. coli (nmol/g of cell dry weight) | S. aureus (nmol/g of cell dry weight) |
| This compound (UP) | ~75 | ~50 |
| Undecaprenyl Pyrophosphate (UPP) | ~270 | ~150 |
| Undecaprenol (UOH) | <1 | ~70 |
Experimental Workflow
The overall workflow for the quantification of this compound involves bacterial cell culture, harvesting, lipid extraction, and subsequent analysis by HPLC.
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Cells
This protocol is adapted from the Bligh-Dyer method, which is effective for extracting lipids from biological samples.[6]
Materials:
-
Bacterial cell pellet
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge capable of 4°C and >3000 x g
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas source
Procedure:
-
Harvest Cells: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with PBS and re-centrifuge. Discard the supernatant. The pellet can be stored at -80°C or used immediately.
-
Initial Solvent Addition: To the cell pellet, add a pre-chilled single-phase mixture of Chloroform:Methanol:PBS in a ratio of 1:2:0.8 (v/v/v). For a 1 g pellet, use 3.8 ml of the mixture.
-
Homogenization: Vigorously vortex the mixture for 15-20 minutes at 4°C to ensure complete cell lysis and lipid extraction.
-
Phase Separation: Induce phase separation by adding 1 volume of chloroform and 1 volume of PBS to the mixture, bringing the final ratio to 2:2:1.8 (Chloroform:Methanol:PBS). Vortex thoroughly for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 15 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein interface may be visible between the phases.
-
Collect Organic Phase: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Storage: The dried lipid extract can be stored at -20°C or immediately resuspended for HPLC analysis.
Protocol 2: HPLC Quantification of this compound and Derivatives
This method utilizes reverse-phase HPLC with UV detection to separate and quantify UP, UPP, and UOH.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Dried lipid extract
-
Mobile Phase A: 95% Methanol, 5% 2-Propanol, 10 mM Phosphoric Acid
-
Mobile Phase B: 70% Methanol, 30% 2-Propanol, 10 mM Phosphoric Acid
-
Injection solvent (e.g., 2-propanol)
-
This compound standard (for retention time and quantification)
Procedure:
-
Sample Preparation: Resuspend the dried lipid extract in a known, small volume (e.g., 100 µL) of injection solvent. Vortex to ensure complete dissolution. Centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20-50 µL
-
Gradient: A gradient may be required for optimal separation. A suggested starting gradient is a linear gradient from 95% Mobile Phase A to 100% Mobile Phase B over 50 minutes.[7] An isocratic elution may also be suitable depending on the specific column and sample complexity.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to UP, UPP, and UOH by comparing their retention times to those of authentic standards.
-
Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Alternative Method: LC-MS/MS for Enhanced Sensitivity
For very low abundance samples or for more definitive identification, LC-MS/MS is a powerful alternative. This method offers higher sensitivity and specificity.
Instrumentation:
-
LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Follow the same extraction protocol as for HPLC.
LC Conditions:
-
Similar C18 column and mobile phases can be used, although MS-compatible buffers (e.g., ammonium acetate or formic acid instead of phosphoric acid) are required.
MS/MS Detection:
-
The mass spectrometer should be operated in negative ion mode for the phosphorylated species.
-
Multiple Reaction Monitoring (MRM):
-
This compound (UP): Precursor ion (m/z) ~843.7 -> Product ion (m/z) 79.0 (PO3-)
-
Undecaprenyl Pyrophosphate (UPP): Precursor ion (m/z) ~923.7 -> Product ion (m/z) 79.0 (PO3-) or 159.0 (P2O6H-)
-
-
The specific m/z values should be confirmed with standards.
Considerations for Fluorescence Derivatization
While UV (210 nm) and mass spectrometry are the most common detection methods for this compound, fluorescence derivatization can potentially increase sensitivity.[8] However, this approach is less common for this compound itself due to the lack of a highly reactive functional group other than the phosphate.
Potential Strategies:
-
Derivatization of Undecaprenol (UOH): If the analysis of the dephosphorylated form is of interest, the terminal hydroxyl group of UOH could be derivatized with a fluorescent tag such as 9-fluorenylmethyl chloroformate (FMOC-Cl) before HPLC analysis.[9]
-
Enzymatic Hydrolysis and Derivatization: The sample could be treated with a phosphatase to convert UP and UPP to UOH, followed by derivatization of the resulting UOH. This would provide a measure of the total undecaprenyl pool.
It is important to note that derivatization adds extra steps to the protocol and requires careful optimization to ensure complete reaction and stability of the fluorescent product.[8]
Conclusion
The HPLC-based methods described provide a robust framework for the quantification of this compound and its derivatives in bacterial cells. Accurate measurement of these essential lipids is critical for research in bacterial cell wall biosynthesis and for the development of new antimicrobial therapies. The choice between UV and MS detection will depend on the required sensitivity and the available instrumentation.
References
- 1. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 4. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Extraction and identification by mass spectrometry of undecaprenyl diphosphate-MurNAc-pentapeptide-GlcNAc from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Developing an Assay for Undecaprenyl Phosphate Synthase (UppS) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl pyrophosphate synthase (UppS) is a crucial enzyme in the bacterial cell wall biosynthesis pathway.[1][2][3] It catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP).[3][4] UPP is an essential lipid carrier for the translocation of peptidoglycan precursors across the cytoplasmic membrane.[1][2] The absence of a human homolog makes UppS an attractive target for the development of novel antibacterial agents.[1][2]
These application notes provide detailed protocols for two common methods to assay UppS activity: a radioactivity-based assay and a colorimetric malachite green assay. These assays are fundamental for studying UppS enzyme kinetics, screening for inhibitors, and advancing drug discovery efforts against pathogenic bacteria.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the bacterial cell wall biosynthesis pathway involving UppS and the general workflow for assaying its activity.
Caption: Bacterial cell wall biosynthesis pathway highlighting the role of UppS.
Caption: General experimental workflow for a UppS activity assay.
Quantitative Data Summary
The following tables summarize key quantitative data for UppS activity and inhibition.
Table 1: Michaelis-Menten Kinetic Parameters for E. coli UppS
| Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |
| FPP | 1.5 | - | - | [1] |
| IPP | 12 | - | - | [1] |
| - | - | - | 2.5 | [4] |
Table 2: IC50 Values of Known UppS Inhibitors
| Inhibitor | Target Organism | IC50 (μM) | Reference |
| Rhodanine derivative | S. aureus | ~2 | [5] |
| Anthranilic acid derivative 1 | E. coli | 25 | [1][2] |
| Anthranilic acid derivative 2 | E. coli | 24 | [1] |
| Bisphosphonate (BPH-629) | E. coli | - | [6] |
| Risedronate | E. coli | 660 | [1] |
Table 3: Antibacterial Activity (MIC) of UppS Inhibitors
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Rhodanine derivative | MRSA | 0.25 - 4 | [5] |
| Anthranilic acid derivative | E. coli ΔtolC | 0.5 | [1][2] |
Experimental Protocols
Protocol 1: Radioactivity-Based UppS Activity Assay
This protocol measures the incorporation of radiolabeled [¹⁴C]-IPP into the UPP product.
Materials and Reagents:
-
Purified UppS enzyme
-
Farnesyl pyrophosphate (FPP)
-
[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl₂[1][2]
-
DMSO (for dissolving inhibitors)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture to a final volume of 40 µL.[1][2]
-
Enzyme Addition: Add 18 µL of diluted UppS enzyme in assay buffer to initiate the reaction. The enzyme concentration should be optimized to ensure substrate consumption is below 30%.[1][2]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., 10 µL of 0.5 M EDTA).
-
Detection:
-
Transfer the reaction mixture to a filter paper or membrane that binds the hydrophobic UPP product.
-
Wash the filter to remove unincorporated [¹⁴C]-IPP.
-
Place the filter in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of incorporated [¹⁴C]-IPP based on the specific activity of the radiolabeled substrate.
-
For inhibitor screening, calculate the percent inhibition relative to the DMSO control.
-
Determine IC50 values by fitting the dose-response data to a suitable equation using graphing software.[5]
Protocol 2: Malachite Green Colorimetric Assay
This assay measures the inorganic pyrophosphate (PPi) released during the UppS reaction. The PPi is hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green reagent.[7]
Materials and Reagents:
-
Purified UppS enzyme
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
Inorganic pyrophosphatase
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 0.2 mM MgCl₂, 0.05% Triton X-100[7]
-
Malachite Green Reagent: A solution containing malachite green, ammonium molybdate, and a stabilizing agent. Commercial kits are available and recommended for consistency.[8][9]
-
Phosphate standards for standard curve generation.[8]
-
96-well non-binding surface plates.
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture to a final volume of 50 µL.
-
Incubation: Incubate the plate at 35°C for 30 minutes.[7]
-
Phosphate Standard Curve: Prepare a series of phosphate standards in the same assay buffer.[8]
-
Color Development:
-
Absorbance Measurement: Read the absorbance at a wavelength between 600-660 nm using a microplate reader.[9]
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate released in the enzymatic reactions from the standard curve.
-
Calculate the specific activity of the enzyme or the percent inhibition for inhibitor screening.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal (Malachite Green Assay) | Phosphate contamination in buffers, reagents, or enzyme preparation. | Use phosphate-free water and reagents. Test all components for phosphate contamination.[9] |
| Low Signal or No Activity | Inactive enzyme. Suboptimal assay conditions. | Check enzyme activity with a positive control. Optimize substrate concentrations, pH, and temperature. |
| High Variability Between Replicates | Pipetting errors. Inconsistent incubation times. | Use calibrated pipettes. Ensure consistent timing for reagent additions and measurements. |
| Precipitation of Malachite Green Reagent | Improper reagent formulation or storage. | Use a commercially available, stabilized malachite green reagent.[9] Store reagents as recommended by the manufacturer. |
References
- 1. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 2. Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of undecaprenyl pyrophosphate synthase in complex with magnesium, isopentenyl pyrophosphate, and farnesyl thiopyrophosphate: roles of the metal ion and conserved residues in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. sciencellonline.com [sciencellonline.com]
- 9. bioassaysys.com [bioassaysys.com]
Genetic Manipulation of Undecaprenyl Phosphate Levels in Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl phosphate (UP), also known as bactoprenol phosphate, is an essential lipid carrier in bacteria, responsible for transporting hydrophilic peptidoglycan precursors across the cytoplasmic membrane for cell wall biosynthesis.[1][2][3][4][5] The cellular pool of UP is tightly regulated through a balance of de novo synthesis and recycling pathways.[1][3][6] Manipulation of UP levels can have profound effects on bacterial viability, morphology, and susceptibility to antibiotics, making the enzymes involved in its metabolism attractive targets for novel antimicrobial drug development.[5][7]
These application notes provide an overview of the genetic techniques available to manipulate UP levels in bacteria, along with detailed protocols for key experiments. The information is intended to guide researchers in studying the roles of UP in bacterial physiology and in the development of new therapeutic strategies.
Key Genetic Targets for Manipulating this compound Levels
The primary strategies for genetically altering UP pools involve the modulation of genes encoding for UP synthesis and recycling enzymes.
-
De Novo Synthesis: The synthesis of undecaprenyl pyrophosphate (UPP), the precursor to UP, is catalyzed by UPP synthase, encoded by the uppS gene.[5][8][9] Overexpression of uppS can lead to increased UPP and subsequently UP levels, while its inhibition reduces the overall pool.[7][10]
-
Recycling Pathway: UPP is dephosphorylated to the active carrier UP by UPP phosphatases. Bacteria possess multiple UPP phosphatases, often with redundant functions, highlighting their critical role.[4][8] Key genes in this pathway include:
-
bacA (or uppP): A major UPP phosphatase in many bacteria.[4][11][12]
-
PAP2-type phosphatases: Including bcrC , ybjG , pgpB , and lpxT (yeiU), which also contribute to UPP dephosphorylation.[1][4][5][8]
-
In Gram-positive bacteria, undecaprenol kinase (encoded by dgkA ) can phosphorylate undecaprenol to generate UP.[3][6][13]
-
Genetic manipulation of these genes, either through overexpression, knockout, or knockdown, allows for the precise modulation of UP levels to study the downstream consequences.
Quantitative Data on this compound Pool Levels
The following table summarizes the baseline levels of UP and its derivatives in common model bacteria, as determined by High-Performance Liquid Chromatography (HPLC). These values can serve as a reference for quantifying the effects of genetic manipulations.
| Bacterium | Growth Phase | This compound (UP) (nmol/g dry weight) | Undecaprenyl Pyrophosphate (UPP) (nmol/g dry weight) | Undecaprenol (UOH) (nmol/g dry weight) | Reference |
| Escherichia coli | Exponential | ~75 | ~270 | <1 | [14][15] |
| Staphylococcus aureus | Exponential | ~50 | ~150 | ~70 | [14][15] |
Signaling Pathways and Experimental Workflows
This compound Metabolism
The following diagram illustrates the central pathways of UP synthesis and recycling in bacteria.
Caption: this compound synthesis and recycling pathway.
Experimental Workflow for Gene Overexpression and UP Quantification
This diagram outlines a typical workflow for overexpressing a target gene (e.g., uppS) and subsequently quantifying the impact on UP levels.
Caption: Workflow for gene overexpression and UP analysis.
Experimental Protocols
Protocol 1: Overexpression of uppS in E. coli
This protocol describes the overexpression of the UPP synthase gene (uppS) in E. coli to increase the cellular pool of UPP and subsequently UP.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET-28a)
-
uppS gene amplified from E. coli genomic DNA
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Plasmid Construction:
-
Amplify the uppS gene from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested uppS fragment into the linearized vector.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for transformants.
-
Verify the correct insertion by restriction digest and sequencing.
-
-
Protein Overexpression:
-
Transform the confirmed expression plasmid into an expression host strain like E. coli BL21(DE3).[16]
-
Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium and grow to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for better protein folding.[16]
-
Harvest the cells by centrifugation for subsequent analysis of UP levels.
-
Protocol 2: Gene Knockout of UPP Phosphatases (e.g., uppP)
This protocol outlines a general method for creating a gene deletion mutant of a UPP phosphatase, such as uppP (bacA), in E. coli using λ Red recombineering.
Materials:
-
E. coli strain harboring the λ Red recombinase expression plasmid (e.g., pKD46)
-
A linear DNA cassette containing an antibiotic resistance gene flanked by FRT sites and homology arms corresponding to the regions upstream and downstream of the target gene.
-
L-arabinose
-
Appropriate antibiotics for selection
Procedure:
-
Preparation of Electrocompetent Cells:
-
Grow the E. coli strain containing the λ Red plasmid in SOB medium with ampicillin at 30°C to an OD600 of ~0.6.
-
Induce the expression of the λ Red recombinase by adding L-arabinose to a final concentration of 10 mM and continue to incubate for 15-30 minutes.
-
Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile water or 10% glycerol.
-
-
Electroporation and Recombination:
-
Electroporate the linear DNA cassette into the prepared electrocompetent cells.
-
Allow the cells to recover in SOC medium for 1-2 hours at 37°C.
-
Plate the cells on LB agar containing the antibiotic corresponding to the resistance cassette to select for recombinants.
-
-
Verification of Knockout:
-
Verify the correct gene replacement by PCR using primers flanking the target gene locus.
-
The antibiotic resistance cassette can be removed by expressing the FLP recombinase from a helper plasmid (e.g., pCP20), leaving a "scar" sequence.
-
-
Phenotypic Analysis:
-
Analyze the resulting knockout mutant for changes in growth, morphology, and susceptibility to antibiotics like bacitracin.[12]
-
Protocol 3: Quantification of this compound by HPLC
This protocol provides a method for the extraction and quantification of UP and its derivatives from bacterial cells using reverse-phase HPLC.[14][15]
Materials:
-
Bacterial cell pellet
-
Methanol, Chloroform, PBS
-
KOH
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Acetonitrile/Isopropanol/Water gradient
-
UP and UPP standards
Procedure:
-
Lipid Extraction:
-
Harvest bacterial cells from a defined culture volume by centrifugation.
-
Resuspend the cell pellet in a mixture of methanol/chloroform/PBS.
-
To quantify the total pool of UP and UPP, treat the extract with KOH to hydrolyze UPP to UP.[15]
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
HPLC Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for injection (e.g., chloroform/methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the lipids using a gradient of acetonitrile/isopropanol/water.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
-
Quantification:
-
Identify the peaks corresponding to UP and UPP by comparing their retention times with those of authentic standards.
-
Quantify the amount of each lipid by integrating the peak area and comparing it to a standard curve generated with known amounts of the standards.
-
Normalize the quantified lipid amounts to the initial cell dry weight or total protein content.
-
Application in Drug Development
The ability to genetically manipulate UP levels provides a powerful tool for validating enzymes in the UP metabolic pathway as potential drug targets. For instance, the depletion of essential UPP phosphatases leads to cell lysis, demonstrating their importance for bacterial viability.[11][17][18][19] Furthermore, altering UP levels can modulate susceptibility to existing antibiotics. For example, reducing UppS levels can increase resistance to some cell wall-active antibiotics while increasing susceptibility to others.[7] This highlights the complex interplay between UP metabolism and cell wall integrity.
By employing the genetic techniques and protocols outlined in these notes, researchers can:
-
Investigate the physiological consequences of altered UP pools.
-
Identify and validate novel enzyme targets for antimicrobial drug discovery.
-
Screen for compounds that inhibit UP synthesis or recycling.
-
Explore synergistic interactions between inhibitors of UP metabolism and other antibiotics.
Conclusion
The genetic manipulation of this compound levels is a critical methodology for advancing our understanding of bacterial cell wall biosynthesis and for the development of new antibacterial therapies. The protocols and information provided herein offer a comprehensive guide for researchers to effectively modulate and analyze the essential lipid carrier UP in their bacterial systems of interest.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Use of Genomics To Identify Bacterial Undecaprenyl Pyrophosphate Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A genetic screen to identify factors affected by this compound recycling uncovers novel connections to morphogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Undecaprenyl pyrophosphate phosphatase confers low-level resistance to bacitracin in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound metabolism in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physiological Response to Membrane Protein Overexpression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Depletion of Undecaprenyl Pyrophosphate Phosphatases Disrupts Cell Envelope Biogenesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Conditional Knockouts of Undecaprenyl Phosphate Synthesis Genes
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Undecaprenyl phosphate (UP) is an essential lipid carrier in bacteria, responsible for transporting peptidoglycan precursors and other cell wall components across the cytoplasmic membrane.[1] The biosynthesis of UP is a critical process for bacterial survival, making the enzymes involved in this pathway attractive targets for novel antimicrobial drugs. However, the essentiality of many of these genes complicates traditional knockout studies. Conditional knockout systems provide a powerful tool to study the function of these essential genes by allowing for their controlled depletion.
This document provides detailed application notes and protocols for creating and analyzing conditional knockouts of genes involved in the this compound synthesis pathway in model organisms such as Escherichia coli and Bacillus subtilis. The protocols described herein are based on established methodologies, including CRISPR interference (CRISPRi) and Cre-Lox recombination systems.
Key Genes in this compound Synthesis:
-
uppS (ispU) : Encodes undecaprenyl pyrophosphate synthase, which is responsible for the de novo synthesis of undecaprenyl pyrophosphate (UPP). This gene is essential in many bacteria.[2]
-
UPP Phosphatases : These enzymes dephosphorylate UPP to generate UP. Bacteria often have multiple UPP phosphatases with redundant functions.
-
In E. coli, these include BacA, YbjG, PgpB, and LpxT . While none of these are individually essential, the simultaneous inactivation of bacA, ybjG, and pgpB is lethal.[1]
-
In B. subtilis, the primary UPP phosphatases are BcrC and UppP (YodM) . At least one of these two enzymes is required for viability.[3]
-
II. Data Presentation: Phenotypic Consequences of UP Synthesis Gene Depletion
Depletion of this compound synthesis genes leads to severe phenotypic changes, including growth inhibition, morphological defects, and increased susceptibility to cell wall-targeting antibiotics. The following table summarizes quantitative data from studies on conditional knockouts of these genes.
| Organism | Gene(s) Targeted (Conditional Knockdown) | Method | Observed Phenotype | Quantitative Data | Reference |
| Bacillus subtilis | bcrC and uppP | CRISPRi | Growth inhibition, morphological defects (bulging cells) | Cell bulging observed ~2 hours post-induction of CRISPRi. | [3] |
| Escherichia coli | uppS (missense mutation) in a ΔmrcB background | Genetic mutation | Temperature-sensitive lysis | Lysis observed at temperatures above 39°C. | [4] |
| Salmonella enterica | O-antigen synthesis genes (leading to UP sequestration) | Gene deletion | Accumulation of UP-linked intermediates, growth defects | ~10-fold increase in the accumulation of UP-linked material. | [5] |
| Escherichia coli | bacA, ybjG, pgpB | Triple knockout (lethal) | Not applicable (lethal phenotype) | N/A | [1] |
III. Signaling Pathways and Experimental Workflows
A. This compound Synthesis and Recycling Pathway
The following diagram illustrates the central role of UppS in the de novo synthesis of UPP and the subsequent dephosphorylation by UPP phosphatases to generate the active lipid carrier, UP. This carrier is then utilized in the synthesis of peptidoglycan and other cell wall polymers, after which UPP is recycled back to UP.
References
- 1. A genetic screen to identify factors affected by this compound recycling uncovers novel connections to morphogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Genomics To Identify Bacterial Undecaprenyl Pyrophosphate Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of Undecaprenyl Pyrophosphate Phosphatases Disrupts Cell Envelope Biogenesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneously inhibiting this compound production and peptidoglycan synthases promotes rapid lysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Tracing Undecaprenyl Phosphate Metabolism Using Radiolabeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl phosphate (UndP) is an essential lipid carrier molecule in bacteria, playing a pivotal role in the biosynthesis of the cell wall. It acts as a shuttle, transporting peptidoglycan precursors and other cell surface polymers across the cytoplasmic membrane. The metabolic cycle of UndP, involving its synthesis, utilization, and recycling, is a critical process for bacterial viability and growth. Consequently, the enzymes involved in this pathway are attractive targets for the development of novel antibiotics.
Radiolabeled precursors provide a powerful tool to trace the metabolic fate of molecules within complex biological systems. By introducing atoms with a radioactive isotope into a precursor molecule, researchers can follow its incorporation into downstream products, quantify the pool sizes of intermediates, and assess the impact of inhibitors or genetic modifications on the pathway. This document provides detailed application notes and experimental protocols for utilizing radiolabeled precursors to investigate this compound metabolism in bacteria.
Application Notes
Tracing the this compound Cycle
The UndP cycle begins with the de novo synthesis of undecaprenyl pyrophosphate (UndPP) from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). UndPP is then dephosphorylated to the active carrier, UndP. UndP accepts a peptidoglycan precursor on the cytoplasmic side of the membrane, forming Lipid I, which is subsequently converted to Lipid II. Lipid II is then flipped across the membrane, and the peptidoglycan subunit is incorporated into the growing cell wall, releasing UndPP. This UndPP must be dephosphorylated back to UndP to continue the cycle.
Radiolabeled precursors can be used to monitor this entire process. For instance, [¹⁴C]isopentenyl pyrophosphate can be used in in vitro assays to synthesize [¹⁴C]UndPP, allowing for the study of the UppS enzyme. In vivo, precursors like [³²P]orthophosphate, [³H]glycerol, or [¹⁴C]acetate can be used to label the phosphate, glycerol backbone, or the entire lipid molecule, respectively. By tracking the radioactivity through the different lipid intermediates, researchers can gain insights into the kinetics and regulation of the UndP cycle.
Target for Novel Antibiotics
The essential nature of the UndP cycle makes it a prime target for antimicrobial drug development. Several existing antibiotics, such as bacitracin, inhibit the recycling of UndPP to UndP. By using radiolabeling techniques, researchers can screen for new compounds that disrupt this cycle. For example, an in vitro assay using radiolabeled UndPP can be used to identify inhibitors of the UndPP phosphatase enzymes. Furthermore, in vivo labeling experiments can reveal the specific step in the UndP cycle that is inhibited by a novel compound, providing valuable information about its mechanism of action. A decrease in the radiolabeled UndP pool and a corresponding increase in the radiolabeled UndPP pool after treatment with a compound would suggest inhibition of the UndPP phosphatase.
Quantitative Data Summary
The following tables summarize quantitative data on the pool sizes of this compound and its derivatives in Escherichia coli and Staphylococcus aureus under normal growth conditions and in response to genetic modifications.
| Organism | Strain | Growth Phase | This compound (nmol/g dry weight) | Undecaprenyl Pyrophosphate (nmol/g dry weight) | Undecaprenol (nmol/g dry weight) | Reference |
| Escherichia coli | K-12 | Exponential | ~75 | ~270 | <1 | [1][2] |
| Staphylococcus aureus | RN4220 | Exponential | ~50 | ~150 | ~70 | [1][2] |
| Escherichia coli | Single- and double-disruption strains in bacA, pgpB, and ybjG | - | Similar to wild-type | Increased in ΔbacAΔybjG | - | [3] |
Table 1: Pool sizes of this compound and its derivatives in E. coli and S. aureus.
| Condition | Organism/Strain | Effect on UndP Metabolism | Reference |
| Bacitracin treatment | Bacillus subtilis | Inhibition of UndPP dephosphorylation, leading to accumulation of UndPP. | [1] |
| Fosfomycin treatment | Gram-negative bacteria | Inhibits MurA, an early step in peptidoglycan synthesis, which can indirectly affect the UndP cycle. | [4][5] |
| Deletion of bacA and ybjG in E. coli | E. coli | Increased levels of UndPP. | [3] |
Table 2: Effects of antibiotics and genetic modifications on this compound metabolism.
Experimental Protocols
Protocol 1: In Vitro Synthesis of Radiolabeled Undecaprenyl Pyrophosphate ([¹⁴C]C₅₅-PP)
This protocol describes the enzymatic synthesis of [¹⁴C]UndPP using purified E. coli UppS synthase.
Materials:
-
Purified E. coli UppS synthase
-
[¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP)
-
Farnesyl pyrophosphate (FPP)
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
KCl
-
Triton X-100
-
Butanol
-
Pyridinium acetate (1 M, pH 4.5)
-
Silica gel TLC plates
-
TLC developing solvent: propanol/ammonium hydroxide/water (6:3:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture (300 µL) containing:
-
100 mM HEPES buffer, pH 7.5
-
100 µM FPP
-
800 µM [¹⁴C]IPP (e.g., 56 kBq)
-
0.5 mM MgCl₂
-
50 mM KCl
-
0.1% Triton X-100
-
3 µg purified E. coli UppS synthase
-
-
Incubate the reaction mixture at 25°C for 2 hours.
-
Monitor the reaction progress by taking a 5 µL aliquot of the reaction mixture and spotting it onto a silica gel TLC plate.
-
Develop the TLC plate using a mobile phase of propanol/ammonium hydroxide/water (6:3:1, v/v/v).
-
Visualize and quantify the radiolabeled substrate ([¹⁴C]IPP) and product ([¹⁴C]UndPP) using a phosphorimager or by scraping the spots and counting in a scintillation counter.
-
Once the reaction is complete, extract the [¹⁴C]UndPP by adding 1 volume of 1 M pyridinium acetate, pH 4.5, and 2 volumes of butanol.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the upper butanol phase containing the [¹⁴C]UndPP.
-
Dry the butanol phase under a stream of nitrogen and resuspend the purified [¹⁴C]UndPP in a suitable solvent for storage.
Protocol 2: In Vivo Radiolabeling of Bacterial Lipids with [³²P]Orthophosphate to Trace this compound Metabolism
This protocol outlines a general procedure for labeling bacterial cells with [³²P]orthophosphate to study the phosphorylation status of UndP and its derivatives.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Low-phosphate growth medium
-
Carrier-free [³²P]orthophosphoric acid
-
Trichloroacetic acid (TCA)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Silica gel TLC plates
-
TLC developing solvent (e.g., chloroform/methanol/water or chloroform/methanol/acetic acid systems, to be optimized for separation of UndP and UndPP)
-
Phosphorimager
Procedure:
-
Pre-culture: Grow the bacterial strain overnight in a standard rich medium.
-
Inoculation and Growth in Low-Phosphate Medium: Inoculate a fresh culture in a low-phosphate defined medium and grow the cells to the desired optical density (e.g., mid-exponential phase).
-
Radiolabeling: Add carrier-free [³²P]orthophosphoric acid to the culture (e.g., 10-50 µCi/mL). The optimal concentration and labeling time should be determined empirically for the specific bacterial strain and experimental goals. Continue to incubate the culture under the same growth conditions for a period that allows for sufficient incorporation of the radiolabel into the lipid pool (e.g., 1-2 hours).
-
Quenching and Cell Harvesting: Stop the labeling by adding cold TCA to a final concentration of 5-10%. Alternatively, rapidly cool the culture on ice. Harvest the cells by centrifugation at 4°C.
-
Lipid Extraction: Wash the cell pellet with a cold, non-radioactive buffer to remove unincorporated [³²P]orthophosphate. Extract the total lipids from the cell pellet using a suitable solvent system, such as a Bligh-Dyer extraction (chloroform:methanol:water).
-
TLC Analysis:
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate UndP, UndPP, and other phospholipids. The choice of solvent will be critical and may require optimization. A common system for anionic lipids is chloroform:methanol:acetic acid:water (25:15:4:2, v/v/v/v).
-
Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled lipid species.
-
-
Quantification: Quantify the radioactivity in the spots corresponding to UndP and UndPP using densitometry software. The identity of the spots should be confirmed using appropriate standards if available.
Protocol 3: HPLC Analysis of this compound and its Derivatives
This protocol is adapted from Barreteau et al. (2009) for the quantitative analysis of UndP, UndPP, and undecaprenol.[1][2]
Materials:
-
Bacterial cell pellet
-
Methanol, Chloroform, PBS
-
KOH
-
HPLC system with a C18 reverse-phase column
-
Buffer A: 95% methanol, 5% 2-propanol, 10 mM phosphoric acid
-
Buffer B: 70% methanol, 30% 2-propanol, 10 mM phosphoric acid
-
Standards for UndP, UndPP, and undecaprenol (if available for retention time comparison)
Procedure:
-
Lipid Extraction:
-
Extract lipids from the bacterial cell pellet using a methanol/chloroform/PBS mixture.
-
To quantify the total pool of UndP and UndPP as UndP, treat the lipid extract with KOH to convert UndPP to UndP.
-
-
HPLC Analysis:
-
Inject the lipid extract onto a C18 reverse-phase HPLC column.
-
Separate the undecaprenyl species using a gradient elution. A typical gradient could be from 95% Buffer A to 100% Buffer B over 50 minutes.
-
Detect the lipids using a suitable detector, such as a UV detector (if the compounds have a chromophore) or a mass spectrometer for more sensitive and specific detection.
-
Quantify the peaks by comparing their area to a standard curve generated with known amounts of purified standards.
-
Visualizations
Caption: The this compound Cycle in Bacterial Cell Wall Synthesis.
Caption: Experimental Workflow for Tracing this compound Metabolism.
References
- 1. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Fosfomycin on Gram Negative Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescence-Based Assays of Lipid II Flippase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for fluorescence-based assays to monitor the flippase activity of lipid II, a crucial step in bacterial cell wall biosynthesis. The primary target of these assays is MurJ, the flippase responsible for translocating lipid II from the cytoplasmic to the periplasmic side of the inner membrane, making it a key target for novel antibiotic development.
Introduction to Lipid II Flippase Assays
The translocation of lipid II across the cytoplasmic membrane is an essential process for peptidoglycan synthesis in bacteria. Inhibition of this step leads to the depletion of periplasmic lipid II, halting cell wall construction and ultimately causing cell death. Fluorescence-based assays offer a sensitive and real-time method to study the activity of lipid II flippases like MurJ, enabling high-throughput screening of potential inhibitors. These assays typically utilize fluorescently labeled lipid II analogues to monitor their movement across a lipid bilayer.
Three common fluorescence-based methods are:
-
NBD-Lipid II Dithionite Quenching Assay: This assay relies on the quenching of a nitrobenzoxadiazole (NBD) fluorophore attached to lipid II by the membrane-impermeable reducing agent, dithionite.
-
Dansyl-Lipid II Fluorescence Assay: This method utilizes the environment-sensitive fluorescence of the dansyl group. While primarily used for monitoring glycosyltransferase activity, its principles can be adapted to infer flippase activity.[1][2]
-
FRET-Based Assay: This assay measures Förster Resonance Energy Transfer between a donor fluorophore on lipid II (e.g., NBD) and an acceptor fluorophore on a membrane-impermeable molecule (e.g., fluorescently labeled vancomycin) that binds to lipid II.
Data Summary
Quantitative Analysis of MurJ Activity and Inhibition
The following tables summarize key quantitative data obtained from various studies utilizing fluorescence-based assays to characterize MurJ activity and its inhibition.
| Parameter | Value | Organism/System | Assay Type | Reference |
| Kd (NBD-Lipid II) | 1.1 ± 0.3 µM | Escherichia coli MurJ | Fluorescence Anisotropy | [3] |
| Kd (NBD-Lipid II) | 0.3 ± 0.1 µM | Escherichia coli FtsW | Fluorescence Anisotropy | [3] |
| Inhibitor | IC50 Value | Organism/System | Assay Type | Reference |
| Teixobactin Analogues | Varies (in silico) | Escherichia coli MurJ | Computational Docking | [4][5] |
| Phage M Lysis Protein (LysM) | Not specified in µM | Escherichia coli | In vivo Colicin M cleavage assay | [6] |
Note: Experimentally determined IC50 values for MurJ inhibitors using direct fluorescence-based flippase assays are not widely reported in the public literature. Many inhibitor studies have utilized computational predictions or indirect activity assays.
Signaling Pathways and Experimental Workflows
Lipid II Biosynthesis and Translocation Pathway
The following diagram illustrates the final steps of lipid II synthesis and its translocation across the cytoplasmic membrane by MurJ, which is the key process monitored by the described fluorescence assays.
Caption: Lipid II Biosynthesis and Flipping Pathway.
Protocol 1: NBD-Lipid II Dithionite Quenching Assay
This assay measures the translocation of NBD-labeled lipid II from the inner to the outer leaflet of proteoliposomes containing reconstituted MurJ. The fluorescence of NBD in the outer leaflet is quenched by the addition of sodium dithionite, a membrane-impermeable reducing agent. An increase in quenching in the presence of active flippase indicates translocation.[7][8]
Experimental Workflow
Caption: NBD-Lipid II Dithionite Quenching Assay Workflow.
Materials
-
Purified MurJ protein
-
Lipids (e.g., E. coli polar lipid extract or a defined lipid mixture like POPE/POPG)
-
NBD-labeled Lipid II
-
Sodium dithionite
-
Triton X-100
-
Reconstitution buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
ATP and MgCl2
-
Fluorometer
Methodology
-
Preparation of Proteoliposomes:
-
Prepare a lipid film by drying a solution of lipids and NBD-lipid II (typically at a 1:1000 molar ratio to total lipids) under a stream of nitrogen.
-
Hydrate the lipid film with reconstitution buffer to form multilamellar vesicles.
-
Solubilize the vesicles with a detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Add purified MurJ to the solubilized lipid-NBD-lipid II mixture and incubate.
-
Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes.
-
Extrude the proteoliposomes through a polycarbonate membrane (e.g., 100 nm pore size) to obtain unilamellar vesicles of a defined size.
-
-
Flippase Activity Measurement:
-
Dilute the proteoliposomes into the assay buffer in a fluorescence cuvette.
-
Initiate the flippase reaction by adding ATP and MgCl2 (e.g., final concentrations of 2 mM and 5 mM, respectively). For a negative control, add a non-hydrolyzable ATP analog or omit ATP.
-
Record the baseline fluorescence for a few minutes.
-
Add a freshly prepared solution of sodium dithionite (e.g., final concentration of 10 mM) and continue recording the fluorescence. A rapid decrease in fluorescence will be observed as the NBD on the outer leaflet is quenched.
-
After the fluorescence signal stabilizes, add Triton X-100 (e.g., final concentration of 0.1%) to lyse the vesicles and quench the remaining internal NBD-lipid II. This gives the baseline fluorescence.
-
-
Data Analysis:
-
The percentage of NBD-lipid II in the outer leaflet is calculated as: % Outer Leaflet = [(F_initial - F_dithionite) / (F_initial - F_triton)] * 100
-
Flippase activity is determined by the increase in the percentage of quenched NBD-lipid II in the presence of ATP compared to the control.
-
Protocol 2: Dansyl-Lipid II Fluorescence Assay (Adapted for Flippase Activity)
The fluorescence of the dansyl group is highly sensitive to the polarity of its environment. When dansyl-lipid II is flipped from the hydrophobic core of the membrane to the more aqueous periplasmic interface, a change in fluorescence intensity and/or emission wavelength may occur. This assay is more commonly used to monitor the subsequent glycosyltransferase step, which consumes lipid II and leads to a decrease in fluorescence.[2] However, by carefully designing the experimental setup, changes in the local environment of the dansyl probe upon flipping can be monitored.
Logical Relationship for Dansyl-Based Assay
Caption: Principle of Dansyl-Lipid II Flippase Assay.
Materials
-
Purified MurJ protein
-
Lipids for proteoliposome formation
-
Dansyl-labeled Lipid II
-
Reconstitution and assay buffers
-
Fluorometer with wavelength scanning capabilities
Methodology
-
Prepare Proteoliposomes: Follow the same procedure as for the NBD-lipid II assay, but use dansyl-labeled lipid II instead of NBD-labeled lipid II.
-
Flippase Activity Measurement:
-
Dilute the proteoliposomes in the assay buffer in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum of the dansyl-lipid II (Excitation: ~340 nm, Emission scan: ~400-600 nm).
-
Initiate the flippase reaction by adding ATP and MgCl2.
-
Monitor the change in fluorescence intensity at the emission maximum and/or any shift in the emission wavelength over time. An increase in fluorescence intensity and a blue shift in the emission maximum would be expected as the dansyl group moves to a more hydrophobic environment upon flipping, though the exact change will depend on the specific labeling site.
-
-
Data Analysis:
-
The rate of change in fluorescence intensity or the magnitude of the wavelength shift can be used as a measure of flippase activity. Compare the results from ATP-containing samples to control samples lacking ATP.
-
Protocol 3: FRET-Based Assay for Lipid II Flipping
This assay measures the proximity between NBD-labeled lipid II (the FRET donor) and a fluorescently labeled, membrane-impermeable molecule that binds to lipid II, such as TMR-vancomycin (the FRET acceptor). When NBD-lipid II is flipped to the outer leaflet, it can be bound by TMR-vancomycin, bringing the donor and acceptor into close proximity and resulting in FRET.
FRET Assay Workflow
Caption: FRET-Based Lipid II Flippase Assay Workflow.
Materials
-
Purified MurJ protein
-
Lipids for proteoliposome formation
-
NBD-labeled Lipid II
-
TMR-labeled Vancomycin
-
Reconstitution and assay buffers
-
Fluorometer capable of dual-emission measurements
Methodology
-
Prepare Proteoliposomes: Prepare proteoliposomes containing MurJ and NBD-lipid II as described in Protocol 1.
-
FRET Measurement:
-
Dilute the proteoliposomes in the assay buffer in a cuvette.
-
Add TMR-vancomycin to the cuvette.
-
Initiate the flippase reaction with ATP and MgCl2.
-
Excite the NBD donor at its excitation wavelength (~470 nm) and record the emission spectra for both the NBD donor (~530 nm) and the TMR acceptor (~580 nm).
-
An increase in TMR emission and a corresponding decrease in NBD emission indicate FRET, and thus, the flipping of NBD-lipid II to the outer leaflet where it can interact with TMR-vancomycin.
-
-
Data Analysis:
-
FRET efficiency (E) can be calculated using the formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
The rate of increase in FRET efficiency is proportional to the flippase activity.
-
References
- 1. Real-time monitoring of peptidoglycan synthesis by membrane-reconstituted penicillin-binding proteins | eLife [elifesciences.org]
- 2. Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The bacterial lipid II flippase MurJ functions by an alternating-access mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Mechanism of the Lipid Flippase MurJ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Bacterial Cell Wall Synthesis: Application Notes and Protocols for Synthetic Undecaprenyl Phosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of synthetic undecaprenyl phosphate (C55-P) analogs as powerful research tools. These analogs are invaluable for investigating the intricate machinery of bacterial cell wall biosynthesis, a critical pathway for bacterial survival and a key target for novel antimicrobial agents. By mimicking the natural C55-P lipid carrier, these synthetic probes, equipped with fluorescent tags, photo-reactive groups, or affinity labels, enable detailed mechanistic studies of essential enzymes, facilitate high-throughput screening for inhibitors, and allow for the visualization of dynamic processes within the bacterial cell.
Introduction to this compound and its Analogs
This compound (C55-P) is a 55-carbon isoprenoid lipid that acts as a membrane-anchored carrier for glycan precursors in the biosynthesis of essential bacterial cell wall components, including peptidoglycan, lipopolysaccharides (LPS), teichoic acids, and capsular polysaccharides.[1][2][3] The C55-P cycle, involving the dephosphorylation of undecaprenyl pyrophosphate (C55-PP) and subsequent glycosylation, is a central and highly conserved pathway in bacteria, making the enzymes involved attractive targets for antibiotic development.[2][4][5]
Synthetic C55-P analogs are designed to probe and perturb this vital cycle. These tools can be broadly categorized based on their functional modifications:
-
Fluorescent Analogs: Labeled with fluorophores to enable real-time kinetic studies of enzymes, binding assays, and cellular imaging.
-
Photoaffinity Analogs: Containing photoreactive groups (e.g., diazirines) that, upon photoactivation, covalently crosslink to interacting proteins, allowing for the identification of binding partners.[6][7]
-
Biotinylated Analogs: Functionalized with biotin for affinity purification of interacting proteins or for immobilization in binding assays.
This guide will detail the applications of these analogs and provide step-by-step protocols for their use in key experiments.
Data Presentation: Properties of Synthetic Analogs and Inhibitors
The following tables summarize key quantitative data for select synthetic analogs and inhibitors of enzymes in the C55-P pathway. This information is crucial for experimental design and data interpretation.
Table 1: Kinetic Parameters of a Fluorescent Farnesyl Pyrophosphate Analog with E. coli Undecaprenyl Pyrophosphate Synthase (UPPS)
| Analog | Km (μM) | kcat (s-1) | Assay Method | Reference |
| MANT-O-GPP | 1.1 - 1.5 | 1.0 - 1.2 | Real-time fluorescence / 14C-IPP consumption | [8][9] |
Table 2: Inhibitory Activity of Compounds Targeting the this compound Pathway
| Compound | Target Enzyme | IC50 (μM) | Organism | Reference |
| Farnesyl thiopyrophosphate (FsPP) | UPPS | Not specified, but confirmed | E. coli | [9] |
| Sulfamoylthiophene derivatives | BacA (C55-PP phosphatase) | 42 - 366 | E. coli | |
| Lipopeptide Analogs (2-9) | C55-P | MIC: 4 - >32 µg/mL | MRSA USA300 | [10] |
| Friulimicin B | C55-P | MIC: 2 µg/mL | MRSA USA300 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing synthetic this compound analogs.
Real-Time Enzyme Kinetics Assay for Undecaprenyl Pyrophosphate Synthase (UPPS) using a Fluorescent Analog
This protocol describes a continuous, fluorescence-based assay to determine the kinetic parameters of UPPS using the fluorescent farnesyl pyrophosphate (FPP) analog, (2E,6E)-8-O-(N-methyl-2-aminobenzoyl)-3,7-dimethyl-2,6-octandien-1-pyrophosphate (MANT-O-GPP).[8][9] The fluorescence intensity of MANT-O-GPP increases upon chain elongation, allowing for real-time monitoring of the reaction.
Materials:
-
Purified UPPS enzyme
-
MANT-O-GPP (fluorescent FPP analog)
-
Isopentenyl pyrophosphate (IPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10% glycerol
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 420 nm)
Procedure:
-
Prepare a stock solution of MANT-O-GPP in an appropriate solvent (e.g., methanol).
-
Prepare serial dilutions of MANT-O-GPP in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 μM).
-
Prepare a stock solution of IPP in the assay buffer. The final concentration should be saturating (e.g., 100 μM).
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
MANT-O-GPP at the desired final concentration
-
IPP at the desired final concentration
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of purified UPPS enzyme to each well.
-
Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence intensity at 420 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
Calculate the initial reaction velocity (v0) from the linear portion of the fluorescence versus time plot for each MANT-O-GPP concentration.
-
Plot the initial velocities against the corresponding MANT-O-GPP concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
Photoaffinity Labeling of C55-P Binding Proteins
This protocol outlines a general workflow for identifying proteins that interact with C55-P using a synthetic analog containing a diazirine photoreactive group and a reporter tag (e.g., biotin or a clickable alkyne).[6][7]
Materials:
-
Synthetic C55-P analog with a diazirine group and a reporter tag
-
Bacterial cell lysate or purified membrane protein fraction
-
UV lamp (e.g., 350-365 nm)
-
Streptavidin-agarose beads (for biotinylated probes) or azide-functionalized reporter (e.g., fluorescent dye or biotin) and click chemistry reagents (for alkyne-functionalized probes)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometry facility for protein identification
Procedure:
-
Incubation:
-
Incubate the bacterial cell lysate or purified membrane protein fraction with the diazirine-containing C55-P analog in a suitable buffer. Typical concentrations for the probe range from 1 to 100 µM.
-
Perform a control reaction without the probe and another with a competitive inhibitor (e.g., a non-photoreactive C55-P analog) to identify specific binding partners.
-
-
Photo-crosslinking:
-
Irradiate the samples with UV light (e.g., 350-365 nm) on ice for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.
-
-
Reporter Tag Conjugation (for alkyne-functionalized probes):
-
If using an alkyne-functionalized probe, perform a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide).
-
-
Affinity Purification (for biotinylated probes):
-
Add streptavidin-agarose beads to the samples and incubate to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins by fluorescence scanning (if a fluorescent tag was used) or by Western blotting with an anti-biotin antibody.
-
Excise the protein bands of interest from the gel and identify the proteins by mass spectrometry.
-
Thin-Layer Chromatography (TLC) Assay for C55-PP Phosphatase Activity
This protocol describes a method to monitor the dephosphorylation of C55-PP to C55-P by phosphatases like BacA, using TLC for product separation.[1][11] This assay can be adapted to screen for inhibitors using synthetic C55-P analogs.
Materials:
-
Purified C55-PP phosphatase (e.g., BacA)
-
[14C]-labeled C55-PP (or a suitable synthetic analog)
-
Assay buffer: e.g., 50 mM MES-NaOH (pH 6.5), 10 mM MgCl2, 0.1% Triton X-100
-
TLC plates (e.g., silica gel 60)
-
TLC developing solvent: e.g., Chloroform/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube containing the assay buffer, [14C]-C55-PP, and the enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding an equal volume of n-butanol. Vortex vigorously and centrifuge to separate the phases.
-
Spot a small volume of the upper (n-butanol) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to an autoradiography film.
-
The C55-P product will migrate further than the C55-PP substrate. Quantify the spot intensities to determine the percentage of substrate conversion.
Live-Cell Imaging of Bacteria with Fluorescent C55-P Analogs
This protocol provides a general framework for visualizing the localization of fluorescently labeled C55-P analogs in live bacterial cells. The specific conditions will need to be optimized for the particular bacterial species and fluorescent analog used.[4][12][13][14]
Materials:
-
Fluorescently labeled C55-P analog
-
Bacterial strain of interest
-
Appropriate growth medium
-
Fluorescence microscope with suitable filter sets
-
Agarose pads (for immobilizing bacteria)
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain to the desired growth phase (e.g., mid-logarithmic phase) in the appropriate medium.
-
-
Labeling:
-
Add the fluorescent C55-P analog to the bacterial culture at a final concentration that needs to be empirically determined (typically in the low micromolar range).
-
Incubate the culture with the fluorescent analog for a specific period to allow for uptake and incorporation.
-
-
Washing (Optional):
-
To reduce background fluorescence, cells can be gently pelleted and washed with fresh medium or a suitable buffer.
-
-
Microscopy:
-
Prepare a thin agarose pad on a microscope slide.
-
Spot a small volume of the labeled bacterial culture onto the agarose pad.
-
Cover with a coverslip and seal.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore used. Acquire both fluorescence and phase-contrast or DIC images.
-
-
Analysis:
-
Analyze the fluorescence images to determine the subcellular localization of the fluorescent analog.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows involving this compound and its synthetic analogs.
Caption: The bacterial peptidoglycan biosynthesis cycle.
Caption: Workflow for photoaffinity labeling.
Caption: UPPS fluorescence assay principle.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. BISC 429 [sfu.ca]
- 3. mdpi.com [mdpi.com]
- 4. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent substrate analog for monitoring chain elongation by undecaprenyl pyrophosphate synthase in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Cell Wall Precursor Phosphatase Assays Using Thin-layer Chromatography (TLC) and High Pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. med.virginia.edu [med.virginia.edu]
Application Note: A Cell-Based Assay for Monitoring Undecaprenyl Phosphate Recycling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Undecaprenyl phosphate (C55-P) is an essential lipid carrier molecule in bacteria, responsible for transporting peptidoglycan precursors from the cytoplasm across the cell membrane for cell wall biosynthesis. The regeneration of C55-P from undecaprenyl pyrophosphate (C55-PP) is a critical step in this cycle, making the enzymes involved in C55-P recycling attractive targets for novel antibacterial agents. This application note provides a detailed protocol for a cell-based assay to screen for and characterize inhibitors of the C55-P recycling pathway.
The recycling of C55-PP to C55-P is primarily carried out by the UppP (or BacA) family of phosphatases. Inhibition of these enzymes leads to the accumulation of C55-PP and a depletion of C55-P, which ultimately disrupts cell wall synthesis and leads to cell death. This assay leverages the quantification of key intermediates in the peptidoglycan biosynthesis pathway to assess the status of C55-P recycling.
Assay Principle:
This cell-based assay is designed to quantify the intracellular levels of key peptidoglycan precursors, such as UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide) and C55-PP, in bacteria treated with potential inhibitors. A compound that inhibits C55-P recycling will cause an accumulation of C55-PP and a subsequent buildup of the cytoplasmic precursor, UDP-MurNAc-pentapeptide, as the transport of new peptidoglycan subunits is halted. By measuring the levels of these intermediates, one can indirectly assess the efficiency of the C55-P recycling pathway.
Signaling Pathway and Experimental Workflow
Caption: this compound recycling pathway and point of inhibition.
Caption: High-level experimental workflow for the cell-based assay.
Experimental Protocols
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213) or Escherichia coli (e.g., ATCC 25922). The choice of strain may depend on the specific drug discovery program (Gram-positive vs. Gram-negative).
-
Media: Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).
-
Growth Conditions:
-
Inoculate 50 mL of media in a 250 mL flask with an overnight culture to an initial OD600 of 0.05.
-
Incubate at 37°C with shaking (220 rpm) until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Compound Treatment
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture should not exceed 1% (v/v) to avoid toxicity.
-
Once the bacterial culture reaches the mid-log phase, add the test compounds at the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available (e.g., a known UppP inhibitor).
-
Incubate the treated cultures for a defined period (e.g., 30-60 minutes) at 37°C with shaking. The incubation time should be optimized to allow for compound uptake and target engagement without causing significant cell death.
Cell Harvesting and Metabolite Quenching
This step is critical to halt metabolic activity and preserve the intracellular metabolite pool.
-
Rapidly transfer a defined volume of the bacterial culture (e.g., 10 mL) to a pre-chilled centrifuge tube.
-
Immediately centrifuge at 4°C for 5 minutes at 5,000 x g.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of a cold quenching solution (e.g., 60% methanol in water, pre-chilled to -40°C).
-
Incubate on dry ice for 10 minutes to ensure complete quenching.
Metabolite Extraction
-
Centrifuge the quenched cell suspension at 4°C for 10 minutes at 10,000 x g.
-
Discard the supernatant.
-
To the cell pellet, add 500 µL of an extraction solvent (e.g., a mixture of chloroform:methanol:water at a 1:2:0.8 ratio).
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 4°C for 15 minutes at 15,000 x g to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new microfuge tube.
-
Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF MS).
-
Column: A C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically used.
-
Detection: Use multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) in negative ion mode to detect and quantify the target metabolites. The specific mass transitions for UDP-MurNAc-pentapeptide and C55-PP will need to be determined empirically or from the literature.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be normalized to the cell number or total protein content. The results can be summarized in the following tables for clear comparison.
Table 1: Mass Transitions for Target Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| UDP-MurNAc-pentapeptide | [Value] | [Value] | Negative |
| C55-PP | [Value] | [Value] | Negative |
| Internal Standard (e.g., C13-labeled) | [Value] | [Value] | Negative |
Table 2: Relative Abundance of Metabolites Upon Inhibitor Treatment
| Treatment | Concentration (µM) | Relative Abundance of UDP-MurNAc-pentapeptide (Fold Change vs. Vehicle) | Relative Abundance of C55-PP (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 ± [SD] | 1.0 ± [SD] |
| Compound A | 1 | [Value] ± [SD] | [Value] ± [SD] |
| Compound A | 10 | [Value] ± [SD] | [Value] ± [SD] |
| Positive Control | 5 | [Value] ± [SD] | [Value] ± [SD] |
Table 3: IC50 Values for C55-P Recycling Inhibition
| Compound | IC50 for UDP-MurNAc-pentapeptide Accumulation (µM) | IC50 for C55-PP Accumulation (µM) |
| Compound A | [Value] | [Value] |
| Positive Control | [Value] | [Value] |
Conclusion
This application note provides a comprehensive framework for developing and implementing a cell-based assay to screen for inhibitors of this compound recycling. By quantifying the accumulation of key metabolic intermediates, this assay offers a robust and physiologically relevant method for identifying and characterizing novel antibacterial agents that target this essential pathway. Careful optimization of each step, from cell culture to LC-MS/MS analysis, is crucial for obtaining reliable and reproducible results.
Troubleshooting & Optimization
Technical Support Center: Undecaprenyl Phosphate Purification
Welcome to the technical support center for undecaprenyl phosphate (UP) purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this essential lipid carrier, with a primary focus on overcoming low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield during this compound purification?
A1: Low yields in UP purification can stem from several stages of the process. The most common culprits include:
-
Incomplete Cell Lysis and Extraction: this compound is a membrane-associated lipid. Inefficient disruption of bacterial cells leads to poor initial extraction.
-
Degradation of this compound: As a polyisoprenoid phosphate, UP can be susceptible to degradation, particularly under harsh pH or high-temperature conditions.
-
Suboptimal Chromatographic Conditions: Improper choice of resin, buffer pH, or elution gradient can lead to poor binding to or irreversible retention on the column.
-
Co-elution with Contaminants: Other cellular lipids or molecules can interfere with purification, leading to impure fractions and an apparent low yield of the target molecule.
-
Sequestration of UP: UP can be trapped as lipid-linked intermediates, such as Lipid II, especially in mutants with defects in cell wall synthesis pathways, making it unavailable for purification.[1]
Q2: I am observing a very low amount of UP in my initial extract, even before chromatography. What could be the issue?
A2: This points to a problem with your cell harvesting or extraction procedure. Consider the following:
-
Cell Growth Phase: Ensure you are harvesting bacteria in the exponential growth phase, as this is when the pools of UP and its pyrophosphate derivative are typically highest.[2][3]
-
Extraction Solvent Choice: A common and effective method for extracting polyisoprenoids is using a mixture of methanol and chloroform.[2] Another effective solvent for UP-linked intermediates is n-butanol.[1][4] Ensure your solvent system is appropriate for this amphiphilic molecule.
-
Mechanical Disruption: Sonication or French press are often necessary in addition to solvent extraction to ensure complete membrane disruption and release of UP.[1][4]
-
Initial Hydrolysis Step: A significant portion of the cellular pool is undecaprenyl pyrophosphate (UPP). To maximize the yield of UP, a mild alkaline hydrolysis (e.g., with KOH) can be performed on the cell extract to convert UPP to UP.[2]
Q3: My this compound seems to be binding to the DEAE-cellulose column, but I am getting poor recovery during elution. Why is this happening?
A3: Poor recovery from an ion-exchange column like DEAE-cellulose, after successful binding, is typically an elution issue. Here are some troubleshooting steps:
-
Elution Gradient is Too Steep: A sharp increase in salt concentration might cause the UP to elute in a very broad peak or not at all. Try using a shallower, linear salt gradient (e.g., ammonium acetate in a chloroform/methanol solvent system).
-
Irreversible Binding: While less common, strong interactions can occur. This might be due to non-ionic interactions with the cellulose matrix. Ensure your mobile phase contains organic solvents (like methanol) to minimize such interactions.
-
pH of Elution Buffer: The charge of both the DEAE resin and the phosphate group on UP is pH-dependent. While binding is done at a pH where UP is negatively charged, ensure the elution buffer conditions do not cause precipitation or degradation.
-
Detergent Use: For membrane-extracted proteins and lipids, including a mild non-ionic detergent in your buffers might improve recovery, though this will need to be removed in a subsequent step.
Troubleshooting Guides
Guide 1: Diagnosing Low Yield After Initial Extraction
This guide will help you troubleshoot low yields discovered after the initial solvent extraction from your bacterial pellet but before any chromatographic steps.
Troubleshooting Workflow for Low Extraction Yield
A decision tree to identify potential issues during the initial extraction of this compound.
Caption: Troubleshooting workflow for low this compound extraction yield.
Guide 2: Optimizing DEAE-Cellulose Chromatography
This guide focuses on issues arising during the ion-exchange chromatography step.
| Problem | Potential Cause | Recommended Solution |
| No binding of UP to the column | 1. Incorrect Buffer pH: The pH of the loading buffer is too high, neutralizing the positive charge of the DEAE resin, or too low, protonating the phosphate group of UP. | 1. Ensure the buffer pH is at least 1-2 units above the pI of UP and below the pKa of the DEAE group (approx. 9.5). A neutral pH (7.0-7.5) is a good starting point. |
| 2. High Salt Concentration in Sample: The sample contains too much salt, preventing ionic interaction with the resin. | 2. Desalt the sample by solvent evaporation and resuspension in the starting buffer or by dialysis (if sample volume is large). | |
| 3. Column Not Equilibrated: The column was not properly equilibrated with the starting buffer. | 3. Wash the column with at least 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate match the buffer. | |
| Low Recovery After Elution | 1. Elution Gradient Too Steep: A rapid increase in salt concentration can cause poor resolution and carry-over. | 1. Use a shallow, linear gradient of ammonium acetate or NaCl in your organic/aqueous mobile phase. |
| 2. Precipitation on Column: UP may precipitate on the column if the organic solvent concentration is too low in the elution buffer. | 2. Maintain an appropriate concentration of methanol or another suitable organic solvent throughout the gradient. | |
| 3. Hydrophobic Interactions: The long isoprenoid chain of UP is interacting with the cellulose matrix. | 3. Ensure the mobile phase contains sufficient organic solvent (e.g., methanol) to minimize these interactions. | |
| Co-elution of Contaminants | 1. Similar Charge Properties: Other acidic lipids or charged molecules are co-eluting with UP. | 1. Optimize the elution gradient. A shallower gradient can improve the separation of molecules with similar charges. |
| 2. Non-specific Binding: Contaminants are binding non-specifically to the resin. | 2. Wash the column with a low concentration of salt in the starting buffer after loading the sample to remove weakly bound impurities before starting the elution gradient. |
Experimental Protocols
Protocol 1: Extraction of Total Lipids from E. coli
This protocol describes a method for the extraction of total lipids, including this compound and its derivatives, from bacterial cells.
-
Cell Harvesting: Grow E. coli cells to mid-exponential phase (OD600 ≈ 0.6-0.8). Harvest cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet once with a cold phosphate-buffered saline (PBS) to remove media components.
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a small volume of PBS.
-
Add methanol and chloroform to the cell suspension to a final ratio of Methanol:Chloroform:PBS of 2:1:0.8 (v/v/v).
-
Vortex vigorously for 5-10 minutes.
-
For enhanced lysis, sonicate the mixture on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).
-
-
Phase Separation:
-
Centrifuge the mixture at 4,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
-
(Optional) UPP Hydrolysis:
-
Dry the collected lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in a small volume of 0.1 M KOH in methanol and incubate at 37°C for 15 minutes to convert UPP to UP.
-
Neutralize the reaction with acetic acid.
-
-
Sample Preparation for Chromatography:
-
Dry the final lipid extract under nitrogen.
-
Resuspend the lipid film in the starting buffer for DEAE-cellulose chromatography (e.g., Chloroform/Methanol, 9:1 v/v).
-
UP Biosynthesis and Purification Workflow
A diagram illustrating the synthesis of UP and the key stages of its purification.
Caption: Overview of this compound synthesis and purification workflow.
Protocol 2: DEAE-Cellulose Chromatography for UP Purification
This protocol provides a general method for the separation of UP from neutral lipids and other contaminants using DEAE-cellulose anion exchange chromatography.
-
Resin Preparation:
-
If using dry DEAE-cellulose, swell the resin in distilled water.
-
Wash the resin sequentially with 0.1 M HCl, water (until neutral), 0.1 M KOH, and again with water (until neutral).[5]
-
Equilibrate the resin in the starting buffer (e.g., Chloroform/Methanol, 9:1 v/v) by washing it with at least 10 column volumes.
-
-
Column Packing:
-
Prepare a slurry of the equilibrated resin in the starting buffer.
-
Pour the slurry into a glass column and allow it to pack under gravity. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the dried lipid extract from Protocol 1 in a minimal volume of the starting buffer.
-
Carefully load the sample onto the top of the DEAE-cellulose column.
-
-
Washing:
-
Wash the column with 3-5 column volumes of the starting buffer to elute neutral lipids and other unbound molecules.
-
-
Elution:
-
Elute the bound UP using a stepwise or linear gradient of ammonium acetate in the mobile phase (e.g., Chloroform/Methanol, 9:1 v/v). A typical gradient might be from 10 mM to 200 mM ammonium acetate.
-
Collect fractions and monitor for the presence of phosphate using a suitable assay (e.g., malachite green assay) or by thin-layer chromatography (TLC).
-
-
Fraction Pooling and Desalting:
-
Pool the phosphate-positive fractions.
-
Remove the ammonium acetate by washing the pooled fractions with water in a separatory funnel after adding chloroform to create a biphasic system. The UP will remain in the lower chloroform phase.
-
Dry the desalted UP fraction under nitrogen.
-
Protocol 3: HPLC Purification and Quantification
This protocol describes a reverse-phase HPLC method for the final purification and quantification of this compound.
-
Sample Preparation:
-
Resuspend the purified fraction from the DEAE-cellulose step in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., isopropanol or acetonitrile) in a buffer containing an ion-pairing reagent (e.g., tetraethylammonium phosphate) can be effective for separating different phosphorylated forms.[6][7] A common mobile phase could be a gradient of methanol in water.
-
Detection: As UP does not have a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by collecting fractions and performing a phosphate assay. If available, coupling to a mass spectrometer (LC-MS) provides the most sensitive and specific detection.[2]
-
-
Quantification:
-
Quantification can be performed by generating a standard curve with a commercially available this compound standard.
-
Alternatively, the total amount of phosphate in the purified fraction can be determined using a colorimetric assay (e.g., malachite green assay) and related back to the molar amount of UP.[8]
-
Data Presentation
The following table summarizes typical this compound pool levels found in bacteria, which can serve as a benchmark for expected yields from a given amount of starting material.
| Organism | Compound | Pool Level (nmol/g of cell dry weight) | Reference |
| Escherichia coli | This compound (UP) | ~75 | [2][3] |
| Undecaprenyl Pyrophosphate (UPP) | ~270 | [2][3] | |
| Staphylococcus aureus | This compound (UP) | ~50 | [2][3] |
| Undecaprenyl Pyrophosphate (UPP) | ~150 | [2][3] | |
| Undecaprenol (UOH) | ~70 | [2][3] |
Note: Yields can vary significantly based on the bacterial strain, growth conditions, and the efficiency of the extraction and purification protocols.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequestration of dead-end this compound-linked oligosaccharide intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion exchange chromatography | Cyberlipid [cyberlipid.gerli.com]
- 6. Diethylaminoethyl cellulose - Wikipedia [en.wikipedia.org]
- 7. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Preferential phosphatidylglycerol synthesis via phosphorus supply through rRNA degradation in the cyanobacterium, Synechocystis sp. PCC 6803, under phosphate-starved conditions [frontiersin.org]
Technical Support Center: Stability of Extracted Undecaprenyl Phosphate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with extracted undecaprenyl phosphate (Und-P) samples.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (Und-P), also known as bactoprenyl phosphate, is a C55 isoprenoid lipid carrier that is essential for the biosynthesis of bacterial cell wall components, including peptidoglycan, O-antigen, and teichoic acids.[1][2][3][4][5] It functions by transporting hydrophilic sugar precursors across the hydrophobic cell membrane.[3][4] The stability of extracted Und-P is a significant concern due to its polyunsaturated structure, which makes it susceptible to degradation. Instability can lead to inaccurate quantification, loss of biological activity, and compromised experimental results.
Q2: What are the primary pathways of this compound degradation?
The two main degradation pathways for extracted Und-P are:
-
Oxidation: The numerous double bonds in the polyisoprenoid chain are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various oxidation products, altering the structure and function of the molecule.
-
Hydrolysis: The phosphate ester bond can be hydrolyzed, particularly under acidic or basic conditions, cleaving the phosphate group from the lipid chain to yield undecaprenol.
Q3: What are the ideal storage conditions for extracted this compound?
To ensure the long-term stability of extracted Und-P, the following storage conditions are recommended:
-
Temperature: Store at -20°C or lower.[6] For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Solvent: Store as a solution in a non-polar organic solvent such as chloroform or a chloroform/methanol mixture.[6] It is relatively stable in these solvents.[7] Und-P is unstable when suspended in water.
-
Atmosphere: To prevent oxidation, overlay the sample with an inert gas like argon or nitrogen before sealing the container.[6]
-
Container: Use glass vials with Teflon-lined caps.[6] Avoid plastic containers as plasticizers can leach into the organic solvent and contaminate the sample.[6]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
Q4: How can I detect degradation in my this compound sample?
Degradation can be detected by chromatographic methods such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram is indicative of degradation. These degradation products will typically have different polarities and therefore different retention times or Rf values compared to pure Und-P.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, handling, and storage of this compound.
Issue 1: Low yield of this compound after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure complete cell disruption by using appropriate lysis methods (e.g., sonication, French press) and verifying lysis under a microscope. |
| Degradation during extraction | Minimize the duration of the extraction process. Keep samples on ice whenever possible to reduce enzymatic and chemical degradation. Work quickly to minimize exposure to air and light. |
| Inefficient solvent extraction | Use a well-established solvent system for extraction, such as a mixture of chloroform and methanol. Ensure proper phase separation for complete recovery of the lipid-containing organic phase. |
| Loss during purification | If using chromatography for purification, ensure the chosen column and solvent system are appropriate for Und-P. Monitor fractions carefully to avoid loss of the product. |
Issue 2: Appearance of extra peaks/spots in HPLC/TLC analysis of a stored sample.
| Possible Cause | Troubleshooting Step |
| Oxidation | The sample was likely exposed to oxygen. For future storage, ensure the vial is purged with an inert gas (argon or nitrogen) before sealing. Consider adding a lipid-soluble antioxidant like BHT (butylated hydroxytoluene) at a low concentration, though its compatibility with downstream applications should be verified. |
| Hydrolysis | The sample may have been exposed to acidic or basic conditions or residual water. Ensure all solvents are anhydrous and avoid pH extremes during extraction and storage. If the sample was dried down, ensure all residual acid or base from purification steps has been removed. |
| Contamination | The sample may be contaminated with other lipids from the extraction source or from plasticware. Always use high-purity solvents and glass containers. |
| Freeze-thaw cycles | Repeated freezing and thawing can promote degradation. Aliquot the Und-P sample into smaller, single-use vials before freezing to avoid repeated temperature cycling of the main stock. |
Issue 3: Inconsistent results in biological assays using the extracted this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of the sample | The biological activity of Und-P is dependent on its structural integrity. Analyze the sample by HPLC or TLC to check for degradation products. If degradation is confirmed, a freshly purified batch may be required. |
| Inaccurate quantification | Degradation can lead to an overestimation of the concentration of active Und-P. Re-quantify the sample using a reliable method such as phosphate assay after confirming its purity by chromatography. |
| Presence of inhibitory contaminants | Contaminants from the extraction process or storage containers may interfere with the biological assay. Re-purify the sample if contamination is suspected. |
III. Data Presentation
Table 1: Factors Affecting the Stability of Extracted this compound
| Factor | Condition Promoting Instability | Recommended Condition for Stability | Potential Degradation Product(s) |
| Temperature | Elevated temperatures (room temperature and above) | -20°C for short-term, -80°C for long-term | Hydrolysis and oxidation products |
| pH | Strongly acidic or basic conditions | Neutral pH (around 7.0) | Undecaprenol (from hydrolysis) |
| Oxygen | Exposure to atmospheric oxygen | Storage under an inert atmosphere (argon or nitrogen) | Oxidized forms of the polyprenyl chain |
| Light | Exposure to UV or ambient light | Storage in the dark (amber vials or foil-wrapped) | Oxidized and rearranged products |
| Water | Presence of water in organic solvents | Use of anhydrous solvents | Undecaprenol (from hydrolysis) |
| Storage Container | Plastic containers | Glass vials with Teflon-lined caps | Contaminants (e.g., plasticizers) |
IV. Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Cells
This protocol is a general guideline and may need optimization depending on the bacterial species and the scale of the extraction.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass centrifuge tubes
-
Sonicator or other cell disruption equipment
-
Rotary evaporator
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Disrupt the cells by sonication on ice. Perform sonication in short bursts to prevent overheating.
-
Add a mixture of chloroform and methanol (e.g., 1:2 v/v) to the cell lysate to achieve a final solvent ratio of chloroform:methanol:aqueous phase of approximately 1:2:0.8.
-
Vortex the mixture vigorously for 15-20 minutes.
-
Add chloroform and water to induce phase separation, achieving a final ratio of chloroform:methanol:water of approximately 2:2:1.8.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the organic phase under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in a small volume of chloroform for storage or further purification.
Protocol 2: Analysis of this compound by HPLC
This protocol is adapted from published methods and may require optimization for your specific HPLC system.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A gradient of solvents is typically used. For example, a gradient of methanol/isopropanol mixtures containing a low concentration of an ion-pairing agent like tetraethylammonium phosphate can be effective.
Procedure:
-
Dissolve the dried lipid extract in the initial mobile phase solvent.
-
Inject the sample onto the HPLC column.
-
Elute with a suitable gradient program to separate the different lipid species.
-
Monitor the elution profile at a low UV wavelength (e.g., 210-215 nm).
-
Identify the Und-P peak based on its retention time compared to a standard, if available. The appearance of new peaks, often with shorter retention times, can indicate degradation.
V. Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound metabolism in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Undecaprenyl Phosphate Synthase (UppS) Activity Assays
Welcome to the technical support center for Undecaprenyl Phosphate Synthase (UppS) activity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their UppS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound Synthase (UppS)?
This compound Synthase (UppS) is an essential enzyme in bacteria that catalyzes the synthesis of undecaprenyl pyrophosphate (UPP).[1][2] UPP is a crucial lipid carrier molecule required for the biosynthesis of the bacterial cell wall, specifically for the translocation of peptidoglycan precursors across the cytoplasmic membrane.[3][2] The enzyme facilitates the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP).[3][1][4] Due to its essential role in bacterial survival and its absence in humans, UppS is an attractive target for the development of novel antibiotics.[4][5]
Q2: What are the substrates and products of the UppS-catalyzed reaction?
The reaction catalyzed by UppS involves the following:
-
Substrates: Farnesyl pyrophosphate (FPP) and Isopentenyl pyrophosphate (IPP).[3][5]
-
Product: Undecaprenyl pyrophosphate (UPP) and pyrophosphate (PPi).[4][6]
Q3: What are the common methods for measuring UppS activity?
There are two primary methods for assaying UppS activity:
-
Radiolabeled Assay: This method is a direct and highly sensitive approach that measures the incorporation of a radiolabeled substrate, typically [14C]-IPP, into the final product, UPP.[3][7] The reaction mixture is incubated, and the resulting radiolabeled UPP is separated and quantified using techniques like thin-layer chromatography (TLC) followed by a radioactivity scanner.[3]
-
Spectrophotometric Assay: This is a continuous assay that indirectly measures UppS activity by coupling the release of pyrophosphate (PPi) to a detectable colorimetric or fluorescent signal.[8] A common approach involves using purine nucleoside phosphorylase (PNPase), which cleaves a substrate like 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) in the presence of PPi, leading to a change in absorbance at 360 nm.[8]
Q4: How should the UppS enzyme be stored for optimal stability?
Proper storage is crucial for maintaining the enzymatic activity of UppS. For long-term storage, it is recommended to keep the purified enzyme at -20°C or -80°C.[7][9] The addition of glycerol to a final concentration of 10-50% can help prevent denaturation and maintain stability during freezing and thawing.[7][9] It is also advisable to store the enzyme at a high concentration, as dilute protein solutions are more prone to inactivation.[9] Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
This guide addresses common issues encountered during UppS activity assays in a question-and-answer format.
Low or No Enzyme Activity
Q5: I am not observing any UppS activity, or the signal is very low. What are the possible causes and solutions?
Several factors can contribute to low or no enzyme activity. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Flowchart for Low UppS Activity
Potential Causes and Solutions for Low Signal:
| Potential Cause | Recommended Solution | Citations |
| Enzyme-Related Issues | ||
| Inactive or degraded enzyme | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control if available. Store the enzyme in a buffer containing glycerol (10-50%) at -20°C or -80°C. | [7][9][10] |
| Suboptimal enzyme concentration | Perform an enzyme titration to determine the optimal concentration that provides a linear reaction rate over the desired time course. | [10][11] |
| Substrate-Related Issues | ||
| Degraded or impure substrates (FPP, IPP) | Use high-purity substrates from a reliable vendor. Prepare substrate solutions fresh before use. | [10] |
| Substrate concentration is limiting | Ensure substrate concentrations are at or above the Michaelis constant (Km) for the enzyme to achieve a maximal reaction rate. | [11] |
| Assay Condition Issues | ||
| Suboptimal pH | The optimal pH for UppS is typically around 7.5. Verify the pH of your reaction buffer and perform a pH optimization experiment if necessary. | [7][12][13] |
| Incorrect Magnesium (Mg2+) concentration | Mg2+ is an essential cofactor for UppS activity. The optimal concentration is generally between 0.5 mM and 2 mM. Omission of MgCl2 can result in a significant loss of activity. | [12] |
| Absence of detergent | UppS activity is often dependent on the presence of a non-ionic detergent like Triton X-100, typically at a concentration of 0.01% to 0.1%. This is thought to aid in substrate presentation and enzyme function. | [8][12] |
| Incorrect incubation time or temperature | Optimize the incubation time to ensure the reaction is in the linear range. A typical incubation is 30 minutes at 25°C or 35°C. | [7][12] |
| Inhibitors in the Reaction | ||
| Presence of contaminating inhibitors | Ensure all reagents and buffers are of high purity. If testing compounds, be aware of potential interference. For example, some bisphosphonates are known UppS inhibitors. | [3] |
| High concentration of DMSO | If testing inhibitors dissolved in DMSO, ensure the final concentration in the assay does not exceed a level that inhibits the enzyme (typically ≤5%). | [3][7] |
High Background Signal
Q6: My negative control (no enzyme) shows a high signal. What could be the cause?
A high background signal can obscure the true enzyme activity. Here are common causes and their solutions:
| Potential Cause | Recommended Solution | Citations |
| Substrate Instability | ||
| Spontaneous degradation of substrates | In spectrophotometric assays, the coupling substrate (e.g., MESG) might be unstable in the assay buffer. Incubate the substrate in the buffer without the enzyme to check for non-enzymatic degradation. | [13] |
| Contamination | ||
| Contaminated reagents or buffers | Prepare fresh buffers and reagents using high-purity water and chemicals. | [10] |
| Contaminating enzyme activity in the sample or reagents | If using a coupled spectrophotometric assay, ensure the coupling enzymes are pure and do not react directly with your substrates or test compounds. | [10] |
| Radiolabeled Assay Specific Issues | ||
| Incomplete separation of substrate and product | Optimize the thin-layer chromatography (TLC) mobile phase to achieve clear separation between the radiolabeled substrate ([14C]-IPP) and the product ([14C]-UPP). | [3] |
Experimental Protocols
Protocol 1: Radiolabeled UppS Activity Assay
This protocol is adapted from established methods for measuring UppS activity through the incorporation of a radiolabeled substrate.[3][7]
Reaction Mixture (Final Volume: 40 µL):
| Component | Final Concentration |
| HEPES buffer, pH 7.5 | 100 mM |
| KCl | 50 mM |
| MgCl2 | 0.5 mM |
| Farnesyl pyrophosphate (FPP) | 1.5 µM |
| [14C]-Isopentenyl pyrophosphate ([14C]-IPP) | 12 µM |
| Purified UppS enzyme | Optimal concentration (determined by titration) |
| Test inhibitor or DMSO (vehicle control) | Variable (final DMSO concentration ≤5%) |
Procedure:
-
Prepare a master mix of the buffer, KCl, MgCl2, FPP, and [14C]-IPP.
-
Aliquot the master mix into reaction tubes.
-
Add the test inhibitor or DMSO vehicle control.
-
Initiate the reaction by adding the diluted UppS enzyme.
-
Incubate for 30 minutes at 25°C.
-
Stop the reaction by freezing in liquid nitrogen.
-
Lyophilize the reaction mixture and resuspend in a small volume of water.
-
Spot the resuspended sample onto a silica TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of organic solvents that separates the hydrophobic UPP from the hydrophilic IPP).
-
Dry the TLC plate and quantify the radiolabeled product using a radioactivity scanner.
UppS Reaction and Detection Pathway
Protocol 2: Spectrophotometric UppS Activity Assay
This protocol describes a continuous, coupled assay to monitor UppS activity.[8]
Reaction Mixture (Final Volume: 200 µL in a 96-well plate):
| Component | Final Concentration |
| Tris-HCl buffer, pH 7.5 | 20 mM |
| MgCl2 | 1 mM |
| Triton X-100 | 0.01% (v/v) |
| Farnesyl pyrophosphate (FPP) | 35 µM |
| Isopentenyl pyrophosphate (IPP) | 350 µM |
| MESG (coupling substrate) | 400 µM |
| PNPase (coupling enzyme) | 1 unit/mL |
| Purified UppS enzyme | Optimal concentration |
| Test inhibitor or DMSO | Variable |
Procedure:
-
Prepare a reaction mixture containing all components except the UppS enzyme in the wells of a 96-well plate.
-
Initiate the reaction by adding the UppS enzyme.
-
Immediately begin monitoring the change in absorbance at 360 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
For inhibitor studies, determine IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Coupled Spectrophotometric Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 4. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Undecaprenyl diphosphate synthetase inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of Genomics To Identify Bacterial Undecaprenyl Pyrophosphate Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Interpreting complex results from undecaprenyl phosphate HPLC analysis.
Welcome to the technical support center for undecaprenyl phosphate (UPP) HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges and interpret complex results from their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UPP or C55-P), and why is its analysis important?
A1: this compound (UPP) is an essential lipid carrier molecule in bacteria. Its primary function is to transport hydrophilic polysaccharide precursors, such as those for peptidoglycan (the main component of the bacterial cell wall), across the hydrophobic cell membrane.[1][2] Analyzing and quantifying UPP and its derivatives is crucial for studying bacterial cell wall biosynthesis, understanding mechanisms of antibiotic resistance, and discovering new antibacterial drugs that target this pathway.[3][4]
Q2: My chromatogram shows multiple peaks, but I only expect one for UPP. What could be the cause?
A2: Observing multiple peaks is a common complex result in UPP analysis. Several factors can contribute to this:
-
Presence of Derivatives: Your sample likely contains not just UPP (C55-P), but also its precursor, undecaprenyl pyrophosphate (UPP or C55-PP), and its dephosphorylated form, undecaprenol (UOH or C55-OH).[5][6][7] These compounds have different polarities and will elute at different retention times.
-
Isomers: Although less common, structural isomers of the undecaprenyl chain could be present.
-
Sample Degradation: UPP is susceptible to degradation. Improper handling or storage can lead to breakdown products appearing as extra peaks.
-
Contamination: The complexity of lipid extracts means that other lipids with similar properties might co-elute or appear as distinct peaks.[8]
Q3: Why are my UPP peaks showing significant tailing?
A3: Peak tailing is a common issue in lipid chromatography, especially for phosphorylated molecules like UPP.[9][10][11] The primary causes include:
-
Secondary Interactions: The terminal phosphate group of UPP can interact with active sites on the silica-based stationary phase (exposed silanol groups) or with metal components of the HPLC system (e.g., stainless steel tubing and frits).[12][13][14]
-
Low Buffer Concentration: Insufficient buffer strength in the mobile phase can lead to inconsistent ionization of the phosphate group, causing tailing.[9]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[11]
-
Column Degradation: An old or contaminated column will have reduced performance and can contribute to poor peak shape.[9]
Q4: I am observing "ghost peaks" in my blank runs. What are they and how can I eliminate them?
A4: Ghost peaks are signals in your chromatogram that are not from your sample.[15][16][17] They can arise from several sources:
-
Mobile Phase Contamination: Impurities in your solvents, even in HPLC-grade reagents, can accumulate on the column and elute during a gradient run.[17][18]
-
System Contamination: Carryover from a previous injection, contaminated injector ports, or buildup on detector flow cells can introduce contaminants.[15][17]
-
Sample Vials/Caps: Impurities can leach from the vials or caps.
-
Degraded Pump Seals: Components within the HPLC system can degrade over time and release contaminants into the flow path.[17]
To eliminate them, systematically clean your system, use fresh, high-purity solvents, and run blank gradients to identify the source of the contamination.[15][18][19]
Troubleshooting Guide
This guide provides solutions to common problems encountered during UPP HPLC analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Inefficient lipid extraction. 2. Low abundance of UPP in the sample. 3. Sample degradation during preparation. 4. Detector issue (e.g., CAD, ELSD).[20] | 1. Optimize the extraction protocol; ensure correct solvent ratios and thorough mixing. 2. Increase the starting amount of bacterial cells. 3. Keep samples on ice and minimize time between extraction and analysis. 4. Check detector settings, gas flow, and ensure the nebulizer is not clogged. |
| Poor Peak Resolution / Co-elution | 1. Inappropriate mobile phase gradient. 2. Wrong column chemistry for lipid separation. 3. Sample complexity is too high for the current method.[21] | 1. Optimize the gradient. Decrease the ramp speed or introduce isocratic holds to improve separation of closely eluting peaks. 2. Use a C18 column with high carbon load suitable for lipidomics. 3. Consider two-dimensional HPLC or couple the separation to mass spectrometry for better identification.[21] |
| Retention Time Drift / Instability | 1. Column temperature fluctuations. 2. Inconsistent mobile phase composition. 3. Pump issues (leaks, air bubbles). 4. Column aging or contamination.[22][23] | 1. Use a column oven to maintain a stable temperature.[24] 2. Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[22] 3. Purge the pump to remove air bubbles and check for leaks in fittings.[24] 4. Flush the column with a strong solvent or replace it if performance does not improve. |
| Peak Tailing | 1. Secondary interactions with silanol groups or metal surfaces.[12][14] 2. Mobile phase pH is incorrect. | 1. Add a small amount of a competing acid (e.g., phosphoric acid) to the mobile phase to mask active sites.[12] Consider using PEEK tubing. 2. Adjust the mobile phase pH to ensure UPP is in a single ionic state. |
Quantitative Data Summary
The cellular pool of this compound and its derivatives can vary between bacterial species and growth conditions. The following table summarizes typical reported values.
| Compound | Escherichia coli (nmol/g cell dry weight) | Staphylococcus aureus (nmol/g cell dry weight) |
| This compound (C55-P) | ~75[5][6][7] | ~50[5][6][7] |
| Undecaprenyl Pyrophosphate (C55-PP) | ~270[5][6][7] | ~150[5][6][7] |
| Undecaprenol (C55-OH) | <1[5][6][7] | ~70[5][6][7] |
Experimental Protocol: UPP Extraction and HPLC Analysis
This protocol provides a general framework for the analysis of UPP from bacterial cells. Optimization may be required for specific species or experimental conditions.
1. Lipid Extraction (Modified Bligh-Dyer Method)
-
Harvest Cells: Centrifuge bacterial culture (e.g., 50 mL) during the exponential growth phase. Wash the cell pellet with phosphate-buffered saline (PBS).
-
Initiate Extraction: Resuspend the pellet in 1 mL of PBS. Transfer to a glass tube. Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of PBS and vortex again for 1 minute.
-
Isolate Organic Phase: Centrifuge at 2,000 x g for 10 minutes to separate the phases. Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry Sample: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Resuspend: Re-dissolve the dried lipid extract in 100 µL of chloroform:methanol (1:1, v/v) for HPLC analysis.
2. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended as UPP lacks a strong UV chromophore.[20]
-
Mobile Phase A: 95% Methanol, 5% Isopropanol, 10 mM Phosphoric Acid.
-
Mobile Phase B: 70% Methanol, 30% Isopropanol, 10 mM Phosphoric Acid.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-45 min: Linear gradient to 100% B
-
45-50 min: Hold at 100% B
-
50.1-60 min: Return to 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
Visualizations
Signaling and Experimental Pathways
Caption: The bacterial peptidoglycan synthesis cycle highlighting the central role of UPP.
Caption: Experimental workflow for UPP analysis from bacterial culture to data interpretation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. selectscience.net [selectscience.net]
- 9. uhplcs.com [uhplcs.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromtech.com [chromtech.com]
- 15. uhplcs.com [uhplcs.com]
- 16. wyatt.com [wyatt.com]
- 17. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 18. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 19. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 20. Liquid Chromatography and Lipid Analysis [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. uhplcs.com [uhplcs.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Addressing the Redundancy of Undecaprenyl Pyrophosphate Phosphatases
Welcome to the technical support center for researchers studying undecaprenyl pyrophosphate phosphatases (UppPs). This resource provides troubleshooting guidance and answers to frequently asked questions related to the experimental challenges posed by the functional redundancy of these essential bacterial enzymes.
Frequently Asked Questions (FAQs)
Q1: What is undecaprenyl pyrophosphate (Upp) and why is its dephosphorylation important?
Undecaprenyl pyrophosphate (also known as bactoprenyl pyrophosphate) is a C55 lipid carrier that is essential for the biosynthesis of the bacterial cell wall. It acts as a shuttle, transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm, where they are incorporated into the growing cell wall. After the precursor is delivered, Upp is released and must be dephosphorylated to its monophosphate form, undecaprenyl phosphate (Und-P), to be recycled for another round of synthesis. This dephosphorylation step is critical for maintaining the pool of Und-P and is catalyzed by UppP enzymes.
Q2: What does it mean that UppP enzymes are "redundant"?
In many bacteria, including Escherichia coli and Bacillus subtilis, there are multiple enzymes that can catalyze the dephosphorylation of Upp.[1][2] These enzymes often belong to different protein families, such as the BacA/UppP family and the PAP2 (phosphatidic acid phosphatase type 2) family.[2][3] This redundancy means that the inactivation of a single UppP-encoding gene may not result in a noticeable phenotype, as other phosphatases can compensate for the loss of function.[2]
Q3: Why is the redundancy of UppPs a challenge for antibiotic development?
The redundancy of UppPs presents a significant hurdle for the development of antibiotics targeting this step in cell wall biosynthesis. An inhibitor that targets only one of the UppP enzymes may not be effective, as the other phosphatases can continue to recycle Upp, allowing the bacteria to survive. Therefore, a successful therapeutic strategy would likely require a broad-spectrum inhibitor that can target multiple UppP enzymes simultaneously or an inhibitor against a specific UppP that is essential under particular conditions.
Troubleshooting Guides
Issue 1: No observable phenotype after single-gene knockout of a putative UppP.
-
Possible Cause 1: Functional Redundancy. As discussed in the FAQs, this is the most common reason. Other UppP homologs in your bacterial strain are likely compensating for the deleted gene.
-
Solution: You will need to create multiple-gene knockouts. Start by identifying all putative UppP homologs in the genome of your organism using bioinformatics tools (e.g., BLAST searches with known UppP sequences). Then, systematically delete them in combination. For example, in E. coli, single knockouts of bacA, pgpB, or ybjG do not show significant growth defects, but a triple knockout is lethal.[4]
-
-
Possible Cause 2: The knocked-out gene is not a true UppP. The gene may have been misannotated based on sequence homology alone.
-
Solution: Perform a biochemical assay to confirm the UppP activity of the protein encoded by the gene of interest. You can express and purify the protein and test its ability to dephosphorylate a Upp analogue.
-
-
Possible Cause 3: The phenotype is condition-dependent. The function of the specific UppP you knocked out might only be critical under specific environmental or stress conditions.
-
Solution: Test your knockout strain under a variety of conditions, such as different temperatures, pH levels, osmotic stress, or in the presence of cell wall-targeting antibiotics.
-
Issue 2: Difficulty in creating multiple UppP knockouts, especially when the final combination is expected to be lethal.
-
Possible Cause 1: The combination of knockouts is indeed lethal. If the targeted UppPs are collectively essential, you will not be able to isolate a viable mutant.
-
Solution 1: Use a conditional knockout system. Techniques like CRISPR interference (CRISPRi) allow for the inducible knockdown of gene expression instead of permanent deletion.[5][6] This enables you to study the effect of depleting the enzymes in a controlled manner.
-
Solution 2: Create the final knockout in the presence of a complementing plasmid. Introduce a plasmid carrying a wild-type copy of one of the targeted genes under the control of an inducible promoter. You can then perform the genomic deletion and subsequently test for lethality by removing the inducer.
-
-
Possible Cause 2: Technical issues with the knockout procedure. The efficiency of homologous recombination can be low, or there may be issues with plasmid curing.
Issue 3: Inconsistent results in UppP activity assays.
-
Possible Cause 1: Substrate instability or impurity. Undecaprenyl pyrophosphate is a lipid and can be challenging to work with.
-
Solution: Use a fresh, high-quality substrate. Consider using a more stable, shorter-chain analogue like farnesyl pyrophosphate (FPP) for initial characterization, but be aware that the kinetic parameters may differ from the natural substrate.[4]
-
-
Possible Cause 2: Improper assay conditions. The activity of membrane-bound phosphatases can be highly dependent on the detergent and lipid environment.
-
Solution: Optimize the detergent concentration and type in your assay buffer. Common detergents include Triton X-100 and DDM. Also, ensure the pH and divalent cation (e.g., Mg2+, Ca2+) concentrations are optimal for your specific enzyme.[4]
-
-
Possible Cause 3: Interference from contaminating phosphatases. If using cell lysates or membrane fractions, other phosphatases may contribute to the measured activity.
-
Solution: Use purified recombinant protein for your assays whenever possible. If using complex mixtures, consider using specific inhibitors to block the activity of known contaminating phosphatases.
-
Quantitative Data
Table 1: Inhibitors of the Undecaprenyl Pyrophosphate Pathway
| Compound | Target | Organism | IC50 | Reference |
| Bacitracin | Undecaprenyl Pyrophosphate | E. coli | ~33 µM | [4] |
| SQ109 | Undecaprenyl Diphosphate Phosphatase | M. smegmatis | - | [8] |
| BPH-629 | Undecaprenyl Pyrophosphate Synthase (UppS) | E. coli | ~300 nM | [9] |
| Anthranilic Acid Derivatives | Undecaprenyl Pyrophosphate Synthase (UppS) | E. coli | 24-25 µM | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determination of UppP Activity using a Malachite Green Phosphate Assay
This protocol describes a colorimetric method to measure the release of inorganic phosphate from a pyrophosphate substrate.[2][10][11][12]
Materials:
-
Purified UppP enzyme
-
Substrate: Undecaprenyl pyrophosphate (Upp) or Farnesyl pyrophosphate (FPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 10 mM MgCl2, 0.1% (w/v) Triton X-100
-
Malachite Green Reagent: Commercially available kits are recommended (e.g., from Sigma-Aldrich, G-Biosciences).
-
Phosphate Standard Solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in the assay buffer.
-
Set up the Enzymatic Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the purified UppP enzyme to the desired final concentration.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (Upp or FPP).
-
Incubate at 37°C for a set time (e.g., 15-30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent is acidic and will stop the enzymatic reaction.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measure Absorbance: Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
Calculate Phosphate Release:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the samples.
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of enzyme).
-
Protocol 2: Creating Multiple Gene Knockouts in E. coli using Lambda Red Recombineering
This protocol provides a general workflow for creating sequential, markerless gene deletions.[1][7][13][14][15][16]
Materials:
-
E. coli strain carrying the Lambda Red recombinase system (e.g., on a temperature-sensitive plasmid like pKD46).
-
Plasmids containing the desired antibiotic resistance cassette flanked by FRT sites (e.g., pKD3, pKD4).
-
Primers with homology extensions to the target genes.
-
Plasmid expressing the FLP recombinase (e.g., pCP20).
-
Appropriate antibiotics and L-arabinose.
-
Electroporator and cuvettes.
Procedure:
-
Generate the Knockout Cassette:
-
Design primers with ~50 bp homology arms flanking the gene to be deleted and sequences that amplify an antibiotic resistance cassette from a template plasmid (e.g., pKD4 for kanamycin resistance).
-
Perform PCR to generate the linear knockout cassette.
-
Purify the PCR product.
-
-
Prepare Recombineering-Competent Cells:
-
Grow the E. coli strain carrying the Lambda Red plasmid at 30°C to mid-log phase.
-
Induce the expression of the recombinase genes by adding L-arabinose.
-
Prepare electrocompetent cells by washing with ice-cold sterile water.
-
-
Electroporation and Selection:
-
Electroporate the purified knockout cassette into the competent cells.
-
Recover the cells in SOC medium and plate on agar containing the appropriate antibiotic to select for successful recombinants.
-
-
Verify the Knockout:
-
Confirm the insertion of the resistance cassette at the correct genomic locus using colony PCR with primers flanking the target gene.
-
-
Remove the Antibiotic Resistance Marker:
-
Transform the knockout strain with the FLP recombinase plasmid (pCP20).
-
Select for transformants at 30°C.
-
Induce the expression of the FLP recombinase by shifting the temperature to 42°C. The FLP recombinase will excise the antibiotic resistance cassette at the FRT sites.
-
Verify the removal of the cassette by checking for sensitivity to the antibiotic.
-
-
Cure the Plasmids:
-
Cure the temperature-sensitive Lambda Red and FLP recombinase plasmids by growing the cells at a non-permissive temperature (e.g., 42°C).
-
-
Repeat for Subsequent Knockouts: Repeat steps 1-6 to create deletions in other UppP genes.
Visualizations
Caption: The this compound Cycle in Bacterial Cell Wall Synthesis.
Caption: Experimental Workflow for Investigating UppP Redundancy.
Caption: Logical Diagram of UppP Functional Redundancy.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Questions and Answers about CRISPR | Broad Institute [broadinstitute.org]
- 4. CRISPRi Frequently Asked Questions [sigmaaldrich.com]
- 5. High‐throughput CRISPRi phenotyping identifies new essential genes in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of undecaprenyl-pyrophosphate phosphatase and its role in peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. eubopen.org [eubopen.org]
- 13. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 14. static.igem.org [static.igem.org]
- 15. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 16. mybiosource.com [mybiosource.com]
Optimizing conditions for in vitro lipid II synthesis.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing the in vitro synthesis of Lipid II, a crucial precursor in bacterial cell wall biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for in vitro Lipid II synthesis?
A1: The enzymatic synthesis of Lipid II requires two key enzymes and three substrates. The process is a two-step reaction starting from the precursor Lipid I.
-
Enzymes:
-
Substrates:
-
UDP-MurNAc-pentapeptide (Park's Nucleotide): The soluble precursor for the pentapeptide portion.
-
Undecaprenyl phosphate (C55-P): The lipid carrier embedded in the membrane or provided in micelles.
-
UDP-GlcNAc (UDP-N-acetylglucosamine): The sugar donor for the final step.[2]
-
-
Cofactors & Reagents:
Q2: What is the reaction pathway for Lipid II synthesis?
A2: The synthesis occurs in two sequential enzymatic steps:
-
Lipid I Synthesis: The MraY enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier C55-P, forming Lipid I and releasing UMP.[4][7]
-
Lipid II Synthesis: The MurG enzyme then transfers a GlcNAc unit from UDP-GlcNAc to Lipid I, creating the disaccharide-pentapeptide that constitutes Lipid II.[1][2]
Q3: How should I monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the synthesis of Lipid I and Lipid II.[3] The products can be extracted from the reaction mixture using an organic solvent like 1-butanol/pyridine acetate and spotted on a silica TLC plate.[3][5] A solvent system such as chloroform/methanol/water/ammonia (88:48:10:1) is often used for separation.[3] Radiolabeled substrates can be used for visualization via autoradiography, or the plate can be stained with iodine or other reagents.[8] High-Pressure Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[8][9]
Troubleshooting Guide
Problem 1: Low or no yield of Lipid I.
| Possible Cause | Recommended Solution |
| Inactive MraY Enzyme | MraY is a membrane protein and notoriously unstable. Ensure it has been purified and stored correctly. MraY from Gram-negative bacteria like E. coli is particularly sensitive to detergents and may require solubilization in nanodiscs with specific lipids for activity.[5] MraY from Gram-positive sources like B. subtilis is generally more tolerant of detergents like DDM.[5][6] |
| Suboptimal Detergent Concentration | The choice and concentration of detergent are critical. High detergent concentrations can inactivate MraY. If using detergent micelles, ensure the concentration is above the Critical Micelle Concentration (CMC) but not excessively high. For B. subtilis MraY, DDM has been shown to be effective.[6] For sensitive MraY variants, consider a detergent-free system using lipid nanodiscs.[5] |
| Incorrect Mg²⁺ Concentration | MraY activity is highly dependent on Mg²⁺ concentration. The optimal concentration can vary but is often in the range of 16-40 mM.[3][5] Perform a titration to find the optimal Mg²⁺ concentration for your specific enzyme and buffer system. |
| Degraded Substrates | Verify the integrity of the UDP-MurNAc-pentapeptide and C55-P substrates. Store them under the recommended conditions. C55-P, in particular, can be unstable. |
Problem 2: Lipid I is synthesized, but there is low or no conversion to Lipid II.
| Possible Cause | Recommended Solution |
| Inactive MurG Enzyme | Although generally more stable than MraY, MurG activity can be a limiting factor. Verify the activity of your MurG preparation with a known active Lipid I substrate if possible. |
| Substrate Limitation (UDP-GlcNAc) | Ensure you have added a sufficient concentration of UDP-GlcNAc. The reaction requires an equimolar amount relative to Lipid I, but a molar excess is often used to drive the reaction forward. |
| Product Inhibition/Aggregation | Lipid I and Lipid II are amphipathic molecules that can aggregate, potentially limiting their availability for the MurG enzyme. Ensure adequate detergent or lipid concentration to maintain solubility. |
| Incorrect pH | The optimal pH for MurG may differ slightly from MraY. Most protocols use a pH between 7.5 and 8.4 for the coupled reaction.[5] If running the steps separately, optimize the pH for MurG independently. |
Problem 3: Inconsistent results or high variability between experiments.
| Possible Cause | Recommended Solution |
| Incomplete Solubilization of C55-P | The lipid substrate C55-P must be properly solubilized in detergent micelles before being added to the reaction. This is often done by sonicating or vortexing the C55-P with a detergent like Triton X-100. |
| Enzyme Aggregation | MraY is prone to aggregation, especially during purification and storage.[3] Consider using techniques like cell-free expression into liposomes (L-CF mode) to improve stability.[3] |
| Pipetting Errors | The reaction components, especially the enzymes and lipid substrates, are often used in small volumes. Ensure accurate pipetting and thorough mixing of the reaction components. |
Data and Parameters
Table 1: Typical Reaction Conditions for In Vitro Lipid II Synthesis
| Parameter | Typical Range | Notes | Source |
| Temperature | 22 - 30 °C | Lower temperatures (22°C) may improve the stability of sensitive enzymes like E. coli MraY. | [3][5] |
| pH (Tris-HCl) | 7.5 - 8.4 | The optimal pH can be enzyme-specific. | [5] |
| MgCl₂ Concentration | 16 - 40 mM | Critical for MraY activity; should be optimized. | [3][5] |
| C55-P Concentration | ~100 µM (5 nmol in 50 µL) | Substrate concentration can influence apparent Kₘ values. | [5][6] |
| UDP-MurNAc-pentapeptide | ~1 mM (50 nmol in 50 µL) | Typically used in molar excess to C55-P. | [3][5] |
| UDP-GlcNAc | ~1 mM (50 nmol in 60 µL) | Added for the MurG-catalyzed step. | [5] |
| Incubation Time | 90 - 180 minutes | Total time for the coupled reaction. | [3][5] |
Table 2: Detergents and Solubilization Systems for MraY
| MraY Source | System | Effectiveness | Notes | Source |
| E. coli (Gram-negative) | Detergent Micelles (DDM, Brij) | Inactive | Highly sensitive to detergent contact. | [5] |
| E. coli (Gram-negative) | Nanodiscs (with charged lipids) | Active | Required for a stable, functionally folded enzyme. | [5] |
| B. subtilis (Gram-positive) | Detergent Micelles (DDM, LMPG) | Active | Tolerates a wide variety of detergents. | [3][5][6] |
| H. pylori, B. pertussis | Detergent Micelles (Digitonin, Brij) | Active after solubilization | Can be co-translationally solubilized in specific detergents. | [5] |
Experimental Protocols & Workflows
Generalized Protocol for Coupled In Vitro Lipid II Synthesis
This protocol is a synthesis of methodologies described in the literature and should be optimized for your specific enzymes and reagents.[3][5]
-
Preparation of Substrates:
-
Prepare a stock solution of UDP-MurNAc-pentapeptide and UDP-GlcNAc in buffer.
-
Prepare the lipid substrate by drying down an appropriate amount of C55-P under nitrogen, then resuspending and sonicating in buffer containing a detergent (e.g., 0.5% Triton X-100).
-
-
Reaction Assembly (for a 60 µL final volume):
-
In a microcentrifuge tube, combine the buffer (e.g., 75 mM Tris-HCl, pH 7.5), MgCl₂ (e.g., to a final concentration of 40 mM), and the prepared UDP-MurNAc-pentapeptide substrate.
-
Add the purified MraY enzyme (e.g., 0.25–3 µg). If MraY is in nanodiscs, add the complex directly.
-
Initiate the Lipid I synthesis by adding the solubilized C55-P substrate.
-
Incubate at 30°C for 90 minutes.
-
-
Lipid II Synthesis Step:
-
To the same reaction tube, add the purified MurG enzyme (e.g., 1.25 µg) and UDP-GlcNAc (e.g., 50 nmol).
-
Continue incubation at 30°C for another 90-180 minutes.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of 1-butanol/pyridine acetate (pH 4.2).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic phase, which contains Lipid I and Lipid II.
-
Analyze the extracted products by TLC or HPLC.
-
References
- 1. Lipid II - Wikipedia [en.wikipedia.org]
- 2. Lipid Intermediates in the Biosynthesis of Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Scale Cell-free Production and Quality Optimization of MraY Homologues in Different Expression Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid II unlocked: strategies for obtaining a major antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Navigating the Challenges of Low Undecaprenyl Phosphate Abundance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with undecaprenyl phosphate (UP). This resource provides troubleshooting guidance and frequently asked questions to address the experimental challenges arising from the low cellular abundance of this essential lipid carrier.
Troubleshooting Guide
Low or variable yields of this compound and its derivatives can be a significant hurdle in experimental workflows. This guide provides a structured approach to identifying and resolving common issues.
Problem: Low or Undetectable Levels of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Insufficient Cell Lysis/Lipid Extraction | Optimize extraction protocol. Use a robust method such as modified Bligh-Dyer extraction. Ensure complete cell disruption. | Increased yield of total lipids, including UP. |
| Degradation of UP during Extraction/Storage | Work quickly on ice. Use fresh, high-purity solvents. Store lipid extracts under an inert atmosphere (e.g., argon or nitrogen) at -80°C. Avoid repeated freeze-thaw cycles. | Preservation of UP integrity and improved quantification. |
| Inhibition of the UP Synthesis Pathway | Check for known inhibitors of UppS or other pathway enzymes in your experimental system.[1][2][3] If unavoidable, consider using engineered strains that overexpress key enzymes. | Restoration of normal UP synthesis and cellular levels. |
| Sequestration of UP in Dead-End Intermediates | In experiments involving glycan synthesis, mutations or inhibition of downstream enzymes can trap UP in intermediate forms.[4][5] Analyze for the accumulation of lipid-linked intermediates. Consider using strains with restored downstream pathway function. | Release of free UP and an increase in the detectable pool. |
| Impaired UP Recycling | Inhibition or mutation of UP recycling phosphatases (e.g., BacA, PgpB, YbjG) can deplete the free UP pool.[6][7][8][9][10] The antibiotic bacitracin is a known inhibitor of UP recycling.[8][9][11] Overexpression of recycling phosphatases can counteract this effect.[12] | Enhanced recycling of Und-PP to UP, increasing the available pool. |
| Low Endogenous Expression in the Chosen Organism | UP levels can vary between bacterial species.[13][14] Consider using a host strain known for higher UP production or engineer your strain to overexpress undecaprenyl pyrophosphate synthase (UppS).[12][15] | Significantly increased cellular concentration of UP. |
Quantitative Data Summary
The following table summarizes typical this compound and undecaprenyl pyrophosphate levels in commonly studied bacteria, providing a baseline for experimental expectations.
| Organism | Growth Phase | This compound (nmol/g cell dry weight) | Undecaprenyl Pyrophosphate (nmol/g cell dry weight) | Reference |
| Escherichia coli | Exponential | ~75 | ~270 | [13][14] |
| Staphylococcus aureus | Exponential | ~50 | ~150 | [13][14] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol provides a method for the extraction and quantification of UP and its derivatives from bacterial cells.
Materials:
-
Bacterial cell culture
-
Methanol, Chloroform, PBS (Phosphate Buffered Saline)
-
KOH
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Acetonitrile/Isopropanol gradient with an ion-pairing reagent like tetraethylammonium phosphate[16]
-
This compound standard
Procedure:
-
Harvest bacterial cells from the exponential growth phase by centrifugation.
-
Wash the cell pellet with PBS.
-
Extract lipids using a methanol/chloroform/PBS mixture.[14]
-
To quantify the total pool of UP and its pyrophosphate form (Und-PP), treat a portion of the lipid extract with KOH to hydrolyze Und-PP to UP.[14]
-
Identify and quantify the UP peak by comparing the retention time and peak area to an authentic standard.
Protocol 2: Overexpression of UppS to Increase this compound Levels
This protocol outlines a general strategy for increasing cellular UP pools by overexpressing the key synthesizing enzyme, undecaprenyl pyrophosphate synthase (UppS).
Materials:
-
Bacterial strain of interest
-
Expression plasmid with an inducible promoter (e.g., pET vector)
-
uppS gene from the organism of interest or a related species
-
Restriction enzymes and T4 DNA ligase
-
Competent cells for cloning and expression
-
Inducing agent (e.g., IPTG)
Procedure:
-
Amplify the uppS gene using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and the expression plasmid with the corresponding restriction enzymes.
-
Ligate the uppS gene into the expression plasmid.
-
Transform the ligation product into a suitable cloning host (e.g., E. coli DH5α).
-
Verify the construct by restriction digest and sequencing.
-
Transform the verified plasmid into the desired expression host.
-
Grow the engineered strain to mid-log phase and induce UppS expression with the appropriate inducer.
-
Harvest the cells and proceed with UP extraction and quantification as described in Protocol 1. Overexpression of uppS in cells with reduced competition for UP (e.g., lacking non-essential phosphoglycosyltransferases) can lead to a 3-fold increase in UP levels.[12][15]
Visualizations
Caption: The this compound synthesis and recycling pathway.
Caption: Troubleshooting workflow for low this compound levels.
Frequently Asked Questions (FAQs)
Q1: Why is this compound present in such low amounts in the cell?
A1: this compound is a catalytic lipid carrier, meaning it is used in multiple biosynthetic pathways and is recycled after each use.[9][17][18][19] The cell maintains a tightly regulated and limited pool of UP to ensure its efficient allocation among competing pathways, such as the synthesis of peptidoglycan, O-antigen, and other cell surface polymers.[4][17][18]
Q2: What is the difference between this compound (UP) and undecaprenyl pyrophosphate (Und-PP)?
A2: Undecaprenyl pyrophosphate (Und-PP) is the initial product of the de novo synthesis pathway, catalyzed by undecaprenyl pyrophosphate synthase (UppS).[1][3][7] Und-PP is then dephosphorylated by specific phosphatases to form this compound (UP), which is the active lipid carrier that accepts sugar precursors for cell wall synthesis.[7][9][20] Und-PP is also the form of the lipid carrier that is released after the polymerization of peptidoglycan and must be recycled back to UP.[6][11][21]
Q3: Can I use bacitracin to study the this compound cycle?
A3: Yes, bacitracin is a well-characterized antibiotic that specifically sequesters undecaprenyl pyrophosphate (Und-PP), preventing its dephosphorylation and recycling to this compound (UP).[8][9][11] This leads to a depletion of the available UP pool and inhibition of cell wall synthesis.[1][21] Therefore, bacitracin can be a useful tool to probe the dynamics of the UP cycle.
Q4: Are there any cellular stress responses associated with low this compound levels?
A4: Yes, in bacteria such as Bacillus subtilis, depletion of the free this compound pool can trigger the SigM stress response.[17][18] This response upregulates genes involved in increasing the flux through the cell wall synthesis pathway and promoting the recycling and liberation of the lipid carrier to restore homeostasis.[17][18]
Q5: What are the key enzymes involved in the de novo synthesis of this compound?
A5: The primary enzyme is undecaprenyl pyrophosphate synthase (UppS), which catalyzes the condensation of farnesyl pyrophosphate with eight molecules of isopentenyl pyrophosphate to form undecaprenyl pyrophosphate.[1][2][3] Subsequently, a group of phosphatases, including BacA and members of the PAP2 family, dephosphorylate undecaprenyl pyrophosphate to yield the active carrier, this compound.[7][9][22]
Q6: Are there alternative pathways for this compound synthesis?
A6: In some Gram-positive bacteria, an alternative pathway involving the phosphorylation of undecaprenol to this compound has been reported.[19][23] However, this pathway has not been observed in Gram-negative bacteria.[21][23]
Q7: How does the inhibition of enzymes in glycan synthesis pathways affect this compound levels?
A7: Inhibiting enzymes downstream in pathways that utilize this compound, such as O-antigen or capsule synthesis, can lead to the accumulation of UP-linked intermediates.[4][5] This sequestration effectively traps UP in a non-recyclable form, reducing the pool of free UP available for essential processes like peptidoglycan synthesis and can lead to cell growth defects or lysis.[4][5][21]
References
- 1. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 3. Undecaprenyl pyrophosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Sequestration of dead-end this compound-linked oligosaccharide intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of this compound recycling suppresses ampC beta-lactamase induction in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering Escherichia coli for increased Und-P availability leads to material improvements in glycan expression technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two new enzymes that liberate undecaprenyl-phosphate to replenish the carrier lipid pool during envelope stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound metabolism in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Analysis of Undecaprenyl Phosphate Flippases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying undecaprenyl phosphate (C55-P) and its derivatives' flippases in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in establishing a reliable in vitro assay for this compound flippases?
A1: Establishing a robust in vitro assay for C55-P flippases is notoriously difficult. Key challenges include:
-
Protein Integrity: Ensuring the purified flippase is correctly folded and functional after extraction from the native membrane and reconstitution into an artificial lipid environment.
-
Assay Specificity: Distinguishing specific, protein-catalyzed flipping from non-specific lipid scrambling or membrane defects in proteoliposomes. Some in vitro assays may report on the integrity of the vesicles rather than true flippase activity.[1][2]
-
Substrate Availability: Synthesizing and handling the lipid substrate, this compound or its derivatives like Lipid II, can be complex.
-
Functional Redundancy: The presence of multiple proteins with potential flippase activity can complicate the interpretation of results, although this is a more significant issue in vivo.[1]
Q2: What are the critical considerations for expressing and purifying this compound flippases?
A2: As integral membrane proteins, C55-P flippases require careful handling. Critical factors include:
-
Expression System: E. coli strains like C43(DE3) are often used for high-level expression of membrane proteins.[3]
-
Detergent Choice: The selection of an appropriate detergent is crucial for solubilizing the protein from the membrane while preserving its structure and function. Common detergents include DDM and Triton X-100.[3]
-
Purification Tags: His-tags are frequently used for affinity purification of recombinant flippases.[4]
-
Purity Assessment: Ensuring the final protein preparation is free of contaminating proteins, especially other membrane proteins that might interfere with the assay, is essential.
Q3: What factors are critical for the successful reconstitution of flippases into proteoliposomes?
A3: Successful reconstitution is paramount for in vitro functional assays. Key factors to optimize include:
-
Lipid Composition: The lipid composition of the liposomes should mimic the native membrane environment of the flippase as closely as possible.
-
Detergent Removal: The method of detergent removal (e.g., dialysis, Bio-Beads) can significantly impact the proper insertion of the protein into the liposome bilayer and the integrity of the vesicles.[5][6]
-
Protein-to-Lipid Ratio: Optimizing the ratio of protein to lipid is crucial to ensure that, on average, each liposome contains a single flippase molecule.
-
Vesicle Integrity: It is vital to confirm that the final proteoliposome preparations are sealed and not leaky, which could lead to false-positive results in flippase assays.
Q4: How can I measure the flippase activity once the protein is reconstituted?
A4: Several assay types can be adapted to measure flippase activity:
-
Fluorescence-Based Assays: These assays often use a fluorescently labeled substrate (e.g., NBD-labeled lipid). The flipping of the labeled substrate to the inner leaflet of the liposome is detected by a change in fluorescence, for example, after quenching the external fluorescence with a membrane-impermeable agent like dithionite.[5]
-
Radiolabeling Assays: Using a radiolabeled substrate allows for direct quantification of the amount of substrate flipped into the proteoliposomes.
-
Coupled Enzyme Assays: The product of the flippase reaction (the flipped substrate) can be used as a substrate for a subsequent enzymatic reaction that can be monitored.
Troubleshooting Guides
Problem 1: Low or no flippase activity in the reconstituted system.
| Possible Cause | Troubleshooting Steps |
| Inactive Protein | - Verify protein integrity after purification using techniques like circular dichroism. - Optimize the detergent and solubilization conditions to minimize denaturation. - Ensure proper storage of the purified protein at low temperatures with appropriate additives. |
| Improper Reconstitution | - Optimize the protein-to-lipid ratio. - Experiment with different lipid compositions to better mimic the native membrane. - Vary the detergent removal method and duration.[6][7] - Confirm protein incorporation into liposomes via techniques like sucrose density gradient centrifugation followed by SDS-PAGE. |
| Assay Conditions | - Check the pH, temperature, and ionic strength of the assay buffer. Some flippases exhibit pH-dependent substrate binding.[8] - Ensure any necessary cofactors (e.g., divalent cations) are present.[3] |
| Substrate Issues | - Confirm the chemical integrity and purity of the this compound substrate. - Test a range of substrate concentrations. |
Problem 2: High background signal or non-specific flipping.
| Possible Cause | Troubleshooting Steps |
| Leaky Proteoliposomes | - Assess vesicle integrity using a fluorescent dye leakage assay. - Optimize the detergent removal process to ensure complete removal, as residual detergent can increase membrane permeability. - Use lipids that form more stable bilayers. |
| Protein Aggregation | - Analyze the reconstituted proteoliposomes by dynamic light scattering to check for aggregation. - Optimize the protein-to-lipid ratio to prevent the incorporation of multiple protein molecules per vesicle. |
| Contaminating Proteins | - Ensure high purity of the flippase preparation. Contaminating scramblases or channel proteins can cause non-specific lipid transport. |
| Assay Artifacts | - For fluorescence assays, ensure the quencher is truly membrane-impermeable. - Run control experiments with empty liposomes and proteoliposomes containing an unrelated, inactive membrane protein. |
Problem 3: Poor reproducibility of results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Proteoliposome Preparation | - Standardize the protocol for liposome formation and reconstitution, including lipid drying, hydration, and extrusion steps. - Prepare a large batch of proteoliposomes for a set of experiments to minimize batch-to-batch variation. |
| Cell Passage Number (for protein expression) | - Use cells with a consistent and low passage number for protein expression to ensure consistent protein quality and yield.[9] |
| Reagent Stability | - Prepare fresh assay reagents, especially the substrate and any fluorescent probes, for each experiment. - Aliquot and store purified protein to avoid multiple freeze-thaw cycles. |
| Experimental Execution | - Ensure accurate and consistent timing of all steps in the assay protocol. - Use calibrated pipettes and instruments. |
Experimental Protocols
Protocol 1: Expression and Purification of a His-tagged this compound Flippase
-
Transformation: Transform E. coli C43(DE3) cells with the expression vector containing the flippase gene with an N-terminal His-tag.
-
Culture Growth: Grow the cells in 2YT medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with 1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 25°C) overnight.[3]
-
Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells using a French press or sonication.
-
Membrane Isolation: Isolate the cell membranes by ultracentrifugation.
-
Solubilization: Resuspend the membranes in a solubilization buffer containing a detergent (e.g., 1% DDM) and incubate with gentle agitation.
-
Affinity Chromatography: Clarify the solubilized fraction by ultracentrifugation and load the supernatant onto a Ni-NTA affinity column.
-
Washing and Elution: Wash the column extensively to remove non-specifically bound proteins, and then elute the His-tagged flippase using an imidazole gradient.
-
Detergent Exchange (Optional): If necessary, exchange the detergent during purification using size-exclusion chromatography.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE.
Protocol 2: Reconstitution of Purified Flippase into Proteoliposomes
-
Lipid Film Preparation: Prepare a lipid mixture (e.g., E. coli polar lipids) in chloroform in a round-bottom flask. Remove the chloroform under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum.
-
Hydration: Hydrate the lipid film with a buffer to form multilamellar vesicles.
-
Liposome Formation: Create unilamellar vesicles of a defined size by extrusion through a polycarbonate membrane (e.g., 400 nm).[7]
-
Detergent Destabilization: Add a detergent (e.g., Triton X-100) to the liposome suspension to the point of saturation.
-
Protein Insertion: Add the purified flippase to the detergent-destabilized liposomes and incubate.
-
Detergent Removal: Remove the detergent using a method like dialysis or by adding Bio-Beads SM-2.[6][7] This will lead to the formation of proteoliposomes.
-
Proteoliposome Isolation: Isolate the proteoliposomes by ultracentrifugation.
Protocol 3: Fluorescence-Based Flippase Assay
-
Substrate Labeling: Use a fluorescently labeled this compound analogue (e.g., NBD-C55-P).
-
Assay Initiation: Add the fluorescent substrate to the external leaflet of the proteoliposomes.
-
Flipping Reaction: Incubate the mixture to allow the flippase to transport the labeled substrate to the inner leaflet.
-
Quenching: Add a membrane-impermeable quenching agent, such as sodium dithionite, to the solution. This will quench the fluorescence of the NBD groups remaining on the outer leaflet.[5]
-
Fluorescence Measurement: Measure the remaining fluorescence. A higher residual fluorescence in proteoliposomes compared to control liposomes indicates flippase activity.
-
Controls: Perform control experiments with empty liposomes and proteoliposomes containing a denatured or inactive flippase.
Visualizations
Caption: A general workflow for the in vitro study of this compound flippases.
Caption: A decision tree for troubleshooting the absence of flippase activity in vitro.
Caption: The role of flippases in translocating Lipid II for peptidoglycan synthesis.
References
- 1. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Purification and Characterization of the Bacterial UDP-GlcNAc:Undecaprenyl-Phosphate GlcNAc-1-Phosphate Transferase WecA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of genomics to identify bacterial undecaprenyl pyrophosphate synthetase: cloning, expression, and characterization of the essential uppS gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
Optimizing bacitracin synergy assays with undecaprenyl phosphate inhibitors.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing bacitracin synergy assays with undecaprenyl phosphate inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bacitracin and how does it relate to this compound?
A1: Bacitracin is a metalloantibiotic that disrupts bacterial cell wall biosynthesis.[1] Its primary target is undecaprenyl pyrophosphate (C55-PP), a lipid carrier essential for transporting peptidoglycan precursors across the cell membrane.[1][2][3][4] Bacitracin, in the presence of a divalent metal ion like zinc, binds to and sequesters C55-PP on the outer surface of the bacterial membrane.[1][2][5] This sequestration prevents the dephosphorylation of C55-PP to this compound (Und-P), a critical recycling step required for the continuation of cell wall synthesis.[3][4] By interrupting this lipid II cycle, bacitracin effectively halts the supply of building blocks for the peptidoglycan layer, leading to a weakened cell wall and eventual bacterial cell death.[2][3]
Q2: How do this compound inhibitors work and why test for synergy with bacitracin?
A2: this compound (Und-P) is a crucial lipid carrier in the synthesis of the bacterial cell wall.[6][7] Inhibitors of this pathway can target several enzymes. For instance, undecaprenyl pyrophosphate synthase (UppS) is responsible for the de novo synthesis of undecaprenyl pyrophosphate.[8][9] By inhibiting UppS, the production of the C55 lipid carrier is halted, thereby disrupting peptidoglycan synthesis.[8][9] Testing for synergy between bacitracin and this compound inhibitors is a rational approach because they target different steps of the same essential pathway. Bacitracin's action of sequestering C55-PP complements the action of inhibitors that reduce the overall pool of this compound. This dual-pronged attack can lead to a more potent antibacterial effect than either agent alone.
Q3: What is a checkerboard assay and how is synergy quantified?
A3: The checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents.[10][11] It involves using a microtiter plate to test a wide range of concentrations of two drugs, both individually and in combination.[12][13] The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs of both drugs.[13][14]
The FIC Index is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4.0[14]
Troubleshooting Guide
Q4: I am not observing the expected synergy between bacitracin and my this compound inhibitor. What could be the issue?
A4: Several factors could contribute to a lack of observed synergy:
-
Incorrect Concentration Range: The concentrations of one or both compounds in your checkerboard assay may be too high or too low to reveal a synergistic interaction. It is crucial to have an accurate MIC for each compound alone before setting up the synergy assay, with concentrations in the checkerboard spanning well below and above the individual MICs.[15]
-
Assay Method Limitations: While the checkerboard assay is widely used, it provides a static measurement of growth inhibition. For some interactions, a time-kill assay, which measures the rate of bacterial killing over time, may be more sensitive in detecting synergy.[15][16][17] Different synergy testing methods can sometimes produce different results.[18]
-
Bacterial Strain Variability: The degree of synergy can be strain-dependent.[19] An interaction observed in one bacterial strain may not be present in another.
-
Pharmacokinetic Mismatch (In Vivo Considerations): For in vivo studies, a lack of synergy can be due to differences in the absorption, distribution, metabolism, and excretion of the two compounds, preventing them from reaching the site of infection at the appropriate concentrations simultaneously.[19]
-
Chemical Interaction: Although less common, there could be a direct chemical interaction between your inhibitor and bacitracin that reduces the activity of one or both agents.
Q5: My checkerboard assay results are inconsistent. What are the common sources of variability?
A5: Inconsistency in checkerboard assays can arise from:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. A final inoculum size of approximately 5 x 10^5 CFU/mL is standard.[10][13] Inconsistent inoculum preparation can lead to significant variability in MIC and FIC values.
-
Pipetting Errors: The serial dilutions across the 96-well plate are prone to pipetting errors, which can be magnified across the dilution series. Using multichannel pipettes and careful technique can help minimize this.[11]
-
Incubation Conditions: The incubation time and temperature must be standardized. For most bacteria, incubation at 35-37°C for 18-24 hours is typical.[13][15]
-
Visual Reading of Growth: Determining the MIC by visual inspection for turbidity can be subjective. Using a plate reader to measure optical density can provide a more objective endpoint.
-
Media Components: The composition of the growth medium can influence the activity of the antimicrobial agents. Ensure you are using the appropriate and consistent broth for your bacterial strain, such as Mueller-Hinton broth.[13]
Quantitative Data
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 and ≤ 1.0 | Additive |
| > 1.0 and ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
This table is based on commonly accepted interpretation standards for checkerboard assays.[14][20]
Table 2: Example Synergy Data for Compound 7 (a cell wall biosynthesis inhibitor) with various antibiotics in S. aureus
| Antibiotic | Mechanism of Action | Mean FICI ± SD |
| Fosmidomycin | Cell Wall Biosynthesis | 0.17 |
| Bacitracin | Cell Wall Biosynthesis | 0.20 |
| Kanamycin | Protein Biosynthesis | 1.72 ± 0.74 |
| Tetracycline | Protein Biosynthesis | 0.75 ± 0.26 |
| Sulfamethoxazole | Nucleic Acid Synthesis | 1.53 ± 0.39 |
Data adapted from a study on inhibitors of undecaprenyl diphosphate synthase and undecaprenyl diphosphate phosphatase, demonstrating synergy with other cell wall active agents.[20]
Experimental Protocols
Protocol: Checkerboard Broth Microdilution Assay
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic potential of bacitracin and an this compound inhibitor.
-
Preparation of Antimicrobial Stock Solutions: a. Prepare stock solutions of bacitracin and the this compound inhibitor in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration that is significantly higher than the expected MIC. b. Determine the MIC of each compound individually against the test bacterial strain using a standard broth microdilution method.
-
Plate Setup: a. In a 96-well microtiter plate, dispense 50 µL of sterile Mueller-Hinton broth (or other appropriate broth) into each well. b. Create serial twofold dilutions of the this compound inhibitor along the x-axis (e.g., columns 1-10). The concentrations should typically range from 4x MIC to 1/16x MIC. Column 11 will serve as the drug-free control for bacitracin dilutions, and column 12 will be the growth control.[10] c. Create serial twofold dilutions of bacitracin along the y-axis (e.g., rows A-G). The concentrations should also range from 4x MIC to 1/16x MIC. Row H will serve as the drug-free control for the inhibitor dilutions.[10]
-
Inoculation: a. Prepare a bacterial inoculum in broth, adjusted to a 0.5 McFarland turbidity standard. b. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Add 100 µL of the final bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 µL.[10]
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[13]
-
Reading Results and Calculating FIC Index: a. After incubation, visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth. b. The FIC for bacitracin is calculated as: (MIC of bacitracin in combination) / (MIC of bacitracin alone). c. The FIC for the inhibitor is calculated as: (MIC of inhibitor in combination) / (MIC of inhibitor alone). d. The FIC Index is the sum of the individual FICs: FIC Index = FIC (bacitracin) + FIC (inhibitor).[13] e. Interpret the FIC Index according to the values in Table 1.
Visualizations
Caption: Bacterial cell wall synthesis and points of inhibition.
References
- 1. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Simultaneously inhibiting this compound production and peptidoglycan synthases promotes rapid lysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Undecaprenyl diphosphate synthetase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2) [asm.org]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 16. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding in undecaprenyl phosphate inhibitor screens.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with non-specific binding in undecaprenyl phosphate (C55-P) inhibitor screens.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C55-P) and why are its inhibitors important?
This compound (C55-P) is an essential lipid carrier in most bacteria. It transports the building blocks of the bacterial cell wall, such as peptidoglycan, across the cytoplasmic membrane.[1][2][3][4] Enzymes that utilize C55-P, like MraY and MurG, are crucial for bacterial survival.[5][6][7] Inhibiting these enzymes disrupts cell wall synthesis, making them attractive targets for the development of new broad-spectrum antibiotics.[5][7][8]
Q2: What is non-specific binding in the context of C55-P inhibitor screens?
Non-specific binding refers to the interaction of test compounds with components of the assay system other than the intended enzyme target (e.g., MraY, MurG, BacA).[9] This can lead to a false-positive result, where a compound appears to be an inhibitor but does not act through a specific, targeted mechanism.[10][11] Given that C55-P and its associated enzymes are membrane-bound, assays often require detergents to solubilize these components, which can increase the likelihood of non-specific interactions.[12][13]
Q3: What are the common causes of non-specific inhibition in these assays?
Several mechanisms can lead to false-positive or non-specific inhibition in high-throughput screening (HTS) campaigns:
-
Compound Aggregation: At micromolar concentrations typical for screening, many small organic molecules can self-associate to form colloidal aggregates.[10][14][15] These aggregates can non-specifically sequester the target enzyme or substrate, leading to apparent inhibition.[16] This is one of the most common causes of false positives in HTS.[10]
-
Interference with Assay Technology: Compounds may directly interfere with the detection method. For example, fluorescent compounds can interfere with fluorescence-based readouts, and compounds that inhibit reporter enzymes (like luciferase in some assay formats) can also produce false signals.[17]
-
Chemical Reactivity: Some compounds are inherently reactive and can covalently modify the target enzyme or other assay components, leading to non-specific inhibition.[11]
-
Detergent Micelle Disruption: Since C55-P pathway enzymes are membrane proteins, assays often contain detergents like Triton X-100 or dodecyl maltoside (DDM) to maintain solubility and activity.[12][18] Test compounds can interfere with the structure or function of these micelles, indirectly affecting enzyme activity.
-
Contamination: Impurities in the compound sample, such as heavy metals (e.g., zinc), can be the true inhibitory agent, leading to a misinterpretation of the results.[11]
Troubleshooting Guide
This section addresses specific problems you might encounter during your screening campaign.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| High hit rate from primary screen; many hits are not reproducible or lose activity upon purification. | Compound Aggregation. Promiscuous inhibition due to the formation of colloidal aggregates by test compounds is a frequent issue.[10][19] | 1. Detergent Counter-Screen: Re-test the primary hits in an identical assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[10][16] True inhibitors should show similar activity, while the activity of aggregators will be significantly reduced or eliminated.[14][15] 2. Dynamic Light Scattering (DLS): Use DLS to directly detect aggregate formation by the compound at its active concentration.[20] |
| Inhibition is observed, but the dose-response curve is steep or has a poor fit. | Non-Specific Mechanism. This can be characteristic of non-stoichiometric inhibition, such as that caused by aggregation. | 1. Vary Enzyme Concentration: Test the inhibitor's IC50 at different enzyme concentrations. The IC50 of a true, reversible inhibitor should be independent of enzyme concentration, whereas the potency of an aggregator often decreases as enzyme concentration increases.[10] 2. Orthogonal Assay: Validate the hit in a different assay format that measures the same target activity but uses a different detection method (e.g., switch from a fluorescence-based assay to a radioactivity-based scintillation proximity assay).[5][6] |
| A confirmed hit shows activity against multiple, unrelated enzymes. | Promiscuous Inhibitor. The compound may be a "pan-assay interference compound" (PAIN) or acts through a non-specific mechanism like aggregation or chemical reactivity.[21] | 1. Promiscuity Counter-Screen: Test the compound against a well-characterized, unrelated enzyme (e.g., β-lactamase) under similar assay conditions.[10][14] Activity against this unrelated target suggests a non-specific mechanism. 2. Review Chemical Structure: Analyze the compound's structure for known PAIN motifs or reactive functional groups. |
| Assay signal is noisy or drifts over time. | Assay Instability or Compound Interference. This could be due to compound precipitation, reaction with buffer components, or interference with the detection signal (e.g., fluorescence quenching/enhancement). | 1. Solubility Check: Visually inspect the assay wells for precipitation. Measure the compound's solubility in the assay buffer. 2. "Empty Vector" Control: Run the assay in the absence of the target enzyme but with all other components (including substrate and test compound) to check for direct interference with the assay readout.[17] |
| A potent hit from a biochemical assay has no whole-cell antibacterial activity. | Poor Permeability or Efflux. The compound may be unable to cross the bacterial cell wall and membrane to reach its intracellular target, or it may be actively removed by efflux pumps. | 1. Permeability Assays: Use cellular models or artificial membranes to assess the compound's permeability. 2. Efflux Pump Inhibitor Studies: Re-test the compound's antibacterial activity in the presence of a known efflux pump inhibitor to see if potency is restored. 3. Test Against Permeabilized Cells: Use strains with compromised outer membranes (e.g., TolC mutants in Gram-negative bacteria) to see if the compound gains activity.[22] |
Key Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregate-Based Inhibitors
This protocol is designed to differentiate true inhibitors from those acting via a promiscuous, aggregate-based mechanism.[10][14]
Objective: To determine if the inhibitory activity of a hit compound is sensitive to the presence of a non-ionic detergent.
Materials:
-
Target enzyme (e.g., purified MraY or membrane preparations)[5][6]
-
Substrates (e.g., UDP-MurNAc-pentapeptide and C55-P)[12]
-
Assay buffer
-
Hit compounds dissolved in DMSO
-
Non-ionic detergent stock solution (e.g., 10% Triton X-100)
-
96- or 384-well assay plates
-
Plate reader appropriate for the assay detection method
Procedure:
-
Prepare two sets of assay reactions for each hit compound to be tested.
-
Assay Set A (No Detergent): Perform the standard inhibition assay. Add buffer, enzyme, and the hit compound to the wells. Incubate as required.
-
Assay Set B (With Detergent): Prepare an identical set of reactions, but add Triton X-100 to the assay buffer to a final concentration of 0.01%.[16]
-
Initiate Reaction: Add the substrate(s) to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plates for the standard reaction time at the optimal temperature.
-
Readout: Measure the activity using the appropriate detection method.
-
Data Analysis: Calculate the percent inhibition for each compound in the presence and absence of detergent.
Interpretation of Results:
| Result | Interpretation | Next Steps |
| Inhibition is significantly reduced or abolished in the presence of detergent.[15] | The compound is likely a non-specific aggregator . | Deprioritize or discard the compound. |
| Inhibition is largely unaffected by the presence of detergent. | The compound is likely a true inhibitor . | Proceed with further validation studies. |
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a physical method used to confirm if a compound forms aggregates at concentrations where it shows inhibitory activity.[20]
Objective: To directly measure the formation of particles by a hit compound in solution.
Materials:
-
Hit compound
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Prepare Samples: Prepare a series of dilutions of the hit compound in the final assay buffer, spanning the concentration range where inhibition was observed (e.g., from sub-IC50 to >IC50 concentrations). Include a buffer-only control.
-
Equilibrate: Allow samples to equilibrate at the assay temperature for at least 10-15 minutes.
-
DLS Measurement: Place the cuvette in the DLS instrument and acquire data. The instrument measures the fluctuations in scattered light intensity to calculate the size distribution of particles in the sample.
-
Data Analysis: Analyze the size distribution plots.
Interpretation of Results:
| Result | Interpretation |
| The buffer-only control shows no significant particle population. Samples with the compound show a particle population with diameters typically in the range of 50-1000 nm.[19] | The compound is forming aggregates at these concentrations. |
| No significant particle population is detected in the compound samples above the buffer background. | The compound is likely soluble and non-aggregating under these conditions. |
Data Summary
The following table provides a conceptual example of how to present data from a detergent counter-screen to identify non-specific inhibitors.
Table 1: Effect of Triton X-100 on Inhibitory Activity
| Compound ID | IC50 without Detergent (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 | Classification |
| Cmpd-001 | 5.2 | 7.5 | 1.4 | Likely True Hit |
| Cmpd-002 | 8.1 | >100 | >12 | Likely Aggregator |
| Cmpd-003 | 15.6 | 18.2 | 1.2 | Likely True Hit |
| Cmpd-004 | 2.5 | >100 | >40 | Likely Aggregator |
| Cmpd-005 | 11.3 | >100 | >8 | Likely Aggregator |
Note: A significant fold shift (>5-10 fold) in IC50 upon the addition of detergent is a strong indicator of an aggregation-based mechanism.[10]
Visual Guides
Caption: Workflow for identifying and validating hits while filtering out non-specific aggregators.
Caption: Comparison of a specific inhibitor versus a non-specific aggregating compound.
References
- 1. A genetic screen to identify factors affected by this compound recycling uncovers novel connections to morphogenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new enzymes that liberate undecaprenyl-phosphate to replenish the carrier lipid pool during envelope stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Scintillation proximity assay for inhibitors of Escherichia coli MurG and, optionally, MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 21. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Undecaprenyl Phosphate and Dolichol Phosphate: Nature's Specialized Lipid Carriers for Glycosylation
For researchers, scientists, and drug development professionals, understanding the nuances of cellular glycosylation pathways is paramount. At the heart of these intricate processes lie lipid carriers, responsible for transporting glycan precursors across cellular membranes. This guide provides a detailed comparison of two key players in this role: undecaprenyl phosphate (Und-P) in bacteria and dolichol phosphate (Dol-P) in eukaryotes, highlighting their structural distinctions, functional specializations, and the experimental methodologies used to study them.
Executive Summary
This compound and dolichol phosphate are essential lipid carriers that facilitate the biosynthesis of complex glycans in their respective biological domains. While both share a common polyisoprenoid backbone, a critical structural difference—the saturation of the alpha-isoprene unit in dolichol phosphate—underpins their distinct roles and the substrate specificity of the enzymes that interact with them. This guide delves into a side-by-side comparison of their structure, biosynthesis, and function in glycosylation, supported by quantitative data and detailed experimental protocols.
Structural and Functional Distinctions
This compound, the primary lipid carrier in bacteria, is a C55 polyisoprenoid with an unsaturated alpha-isoprene unit.[1][2] It is the designated carrier for peptidoglycan precursors and is also involved in the synthesis of other cell-wall polysaccharides like O-antigen.[2] In contrast, dolichol phosphate, found in eukaryotes and archaea, is a longer-chain polyisoprenoid (typically C80-C105 in mammals) characterized by a saturated alpha-isoprene unit.[1][3] This saturation is crucial for its recognition by eukaryotic glycosyltransferases involved in N-linked glycosylation.[1][4]
The structural differences between these two lipid carriers have profound implications for their function. Eukaryotic glycosyltransferases exhibit a strong preference for dolichol phosphate, as evidenced by their kinetic parameters.
Quantitative Performance Data
Experimental data demonstrates the superior efficiency of dolichol phosphate as a substrate for mammalian glycosyltransferases compared to polyprenol phosphates (which are structurally analogous to this compound).
| Enzyme | Substrate | Apparent K_m_ (μM) | Apparent V_max_ (pmol/min/mg protein) |
| Mannosyltransferase | Dolichol-P-Mannose | 1.5 | 100 |
| Polyprenol-P-Mannose | 5.0 | 30 | |
| Glucosyltransferase | Dolichol-P-Glucose | 0.8 | 250 |
| Polyprenol-P-Glucose | 2.5 | 100 |
This data clearly indicates that mammalian glycosyltransferases have a higher affinity (lower K_m_) and catalytic efficiency (higher V_max_) for dolichol-linked sugar donors.
Biosynthetic Pathways
The biosynthesis of both this compound and dolichol phosphate originates from the mevalonate pathway, leading to the synthesis of farnesyl pyrophosphate (FPP).[3][5] From this common precursor, their synthetic routes diverge.
This compound Biosynthesis
In bacteria, undecaprenyl pyrophosphate synthase catalyzes the addition of eight isoprene units to FPP, forming undecaprenyl pyrophosphate (Und-PP).[3][5] Subsequently, a phosphatase removes the terminal phosphate to yield the active lipid carrier, this compound.[5]
Caption: Bacterial Biosynthesis of this compound.
Dolichol Phosphate Biosynthesis
In eukaryotes, the biosynthesis is more complex. A cis-prenyltransferase elongates FPP to a polyprenol pyrophosphate. This is then dephosphorylated to a polyprenol, and a crucial reduction step saturates the alpha-isoprene unit, forming dolichol. Finally, a CTP-dependent dolichol kinase phosphorylates dolichol to yield dolichol phosphate.[5]
Caption: Eukaryotic Biosynthesis of Dolichol Phosphate.
Role in Glycosylation: A Comparative Workflow
Both lipid carriers are integral to their respective glycosylation pathways, acting as membrane anchors for the assembly of oligosaccharides.
Bacterial Peptidoglycan Synthesis (this compound)
In the synthesis of peptidoglycan, Und-P accepts a phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide, forming Lipid I. This is followed by the addition of GlcNAc from UDP-GlcNAc to form Lipid II. Lipid II is then flipped across the cytoplasmic membrane, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain.[2]
Caption: Role of Und-P in Bacterial Peptidoglycan Synthesis.
Eukaryotic N-Linked Glycosylation (Dolichol Phosphate)
In eukaryotes, Dol-P initiates the assembly of the core oligosaccharide for N-linked glycosylation on the cytosolic face of the endoplasmic reticulum (ER). The growing lipid-linked oligosaccharide (LLO) is then flipped into the ER lumen for further elongation and subsequent transfer to nascent polypeptide chains.[4]
Caption: Role of Dol-P in Eukaryotic N-Linked Glycosylation.
Experimental Protocols
Detailed methodologies are essential for the in vitro study of these lipid carriers and their associated enzymes. The following provides a comparative overview of key experimental protocols.
In Vitro Glycosyltransferase Assay
Objective: To measure the activity of glycosyltransferases using their respective lipid phosphate substrates.
| Step | This compound-based Assay (Bacterial) | Dolichol Phosphate-based Assay (Eukaryotic) |
| 1. Enzyme Preparation | Purify the bacterial glycosyltransferase of interest (e.g., MraY, MurG) from an overexpression system. | Isolate microsomes from eukaryotic cells (e.g., yeast, mammalian tissue culture) or use purified recombinant glycosyltransferases. |
| 2. Substrate Preparation | Synthesize or purchase this compound and the relevant radiolabeled or fluorescently tagged nucleotide sugar (e.g., UDP-[¹⁴C]GlcNAc). | Synthesize or purchase dolichol phosphate and the relevant radiolabeled or fluorescently tagged nucleotide sugar (e.g., UDP-[³H]Man). |
| 3. Reaction Mixture | Combine purified enzyme, this compound, and the nucleotide sugar in a suitable buffer containing detergent (e.g., Triton X-100) and divalent cations (e.g., Mg²⁺). | Combine microsomal preparation or purified enzyme, dolichol phosphate, and the nucleotide sugar in a suitable buffer, often containing a detergent and divalent cations (e.g., Mn²⁺). |
| 4. Incubation | Incubate the reaction mixture at the optimal temperature for the bacterial enzyme (e.g., 37°C). | Incubate the reaction mixture at the optimal temperature for the eukaryotic enzyme (e.g., 30°C for yeast, 37°C for mammalian). |
| 5. Product Extraction | Stop the reaction and extract the lipid-linked products using an organic solvent mixture (e.g., chloroform/methanol). | Stop the reaction and extract the lipid-linked products using a similar organic solvent extraction method. |
| 6. Analysis | Analyze the extracted products by thin-layer chromatography (TLC) followed by autoradiography or by high-performance liquid chromatography (HPLC). | Analyze the extracted products by TLC and autoradiography or by HPLC. |
| 7. Quantification | Quantify the amount of product formed to determine enzyme activity. | Quantify the amount of product formed to determine enzyme activity. |
Experimental Workflow for In Vitro Glycosylation Assays
Caption: General workflow for in vitro glycosylation assays.
Conclusion
This compound and dolichol phosphate, while both serving as essential lipid carriers in glycosylation, are highly specialized molecules adapted to their respective biological contexts. The saturation of the alpha-isoprene unit in dolichol phosphate is a key evolutionary divergence that dictates the substrate specificity of eukaryotic glycosyltransferases. For researchers in drug development, targeting the unique aspects of the bacterial this compound pathway offers a promising avenue for the development of novel antibiotics. A thorough understanding of the structural and functional differences between these two lipid carriers, as well as the experimental methods to study them, is crucial for advancing our knowledge of glycosylation and for the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Undecaprenyl Phosphate Pathway Inhibitors and Beta-Lactam Antibiotics in Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, a critical structure for survival, presents a prime target for antimicrobial agents. Its core component, peptidoglycan, is synthesized through a complex series of enzymatic reactions, offering multiple points for therapeutic intervention. This guide provides an in-depth comparison of two major classes of antibiotics that disrupt this vital process: the established beta-lactam antibiotics and the emerging class of undecaprenyl phosphate pathway inhibitors. We will delve into their distinct mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.
Mechanisms of Action: Two Strategies to Compromise the Wall
The biosynthesis of peptidoglycan can be broadly divided into three stages: cytoplasmic synthesis of precursors, membrane-associated transfer via the lipid carrier this compound, and periplasmic cross-linking. This compound pathway inhibitors and beta-lactam antibiotics target different stages of this essential process.
The this compound Pathway: Halting the Assembly Line at the Membrane
The this compound (UP) cycle is crucial for transporting peptidoglycan precursors across the bacterial cell membrane.[1][2] Inhibitors of this pathway effectively cut off the supply of building blocks to the cell wall.
The synthesis of the lipid carrier undecaprenyl pyrophosphate (UPP) is catalyzed by undecaprenyl pyrophosphate synthase (UPPS).[3] UPP is then dephosphorylated to UP, which serves as the anchor for the assembly of Lipid I and Lipid II, the immediate precursors to peptidoglycan.[3][4] Inhibitors can target various enzymes in this pathway, including UPPS and the phosphatases that regenerate UP.[3] By disrupting this cycle, these inhibitors prevent the translocation of peptidoglycan precursors to the periplasm, leading to a halt in cell wall synthesis and ultimately cell death.[5]
Representative drugs targeting this pathway include bacitracin, which inhibits the dephosphorylation of UPP, and several investigational compounds like rhodanine derivatives and benzoic acids that target UPPS.[2][3][6]
Beta-Lactam Antibiotics: Disrupting the Final Step of Wall Construction
Beta-lactam antibiotics are a cornerstone of antibacterial therapy and include well-known classes such as penicillins, cephalosporins, carbapenems, and monobactams.[7] Their mechanism of action targets the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide chains.[8][9]
This crucial cross-linking is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[7][9] Beta-lactam antibiotics are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor.[7] This mimicry allows them to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme intermediate.[9] This irreversible inhibition of PBPs prevents the formation of a rigid cell wall, leading to cell lysis and bacterial death.[10]
Comparative Efficacy: A Look at the Data
The in vitro efficacy of antibiotics is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize available MIC data for representative this compound pathway inhibitors and beta-lactam antibiotics against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of a Representative this compound Pathway Inhibitor (Rhodanine derivative 1) [2][6]
| Bacterial Strain | Rhodanine derivative 1 |
| Bacillus anthracis Sterne | 4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 |
| Vancomycin-resistant Enterococcus sp. (VRE) | 0.5 |
| Listeria monocytogenes | 1 |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Representative Beta-Lactam Antibiotics [11][12]
| Bacterial Strain | Ampicillin | Cefuroxime | Imipenem |
| Bacillus subtilis W168 | 0.5 - 1 | 1.5 - 6 | - |
| Escherichia coli | - | - | ≤0.06 - 2 |
| Klebsiella pneumoniae | - | - | ≤0.06 - 2 |
| Pseudomonas aeruginosa | - | - | 0.5 - >8 |
Note: MIC values can vary depending on the specific strain and the testing methodology. The data presented here is for comparative purposes.
Resistance Mechanisms: Bacterial Counter-Strategies
The emergence of antibiotic resistance is a major challenge in modern medicine. Both classes of antibiotics are susceptible to bacterial resistance, albeit through different mechanisms.
-
This compound Pathway Inhibitors: Resistance to these inhibitors is less well-characterized due to their more recent development. However, potential mechanisms could include mutations in the target enzymes (e.g., UPPS) that reduce drug binding, or upregulation of efflux pumps that actively remove the antibiotic from the cell.[11]
-
Beta-Lactam Antibiotics: Bacteria have evolved several sophisticated mechanisms to resist beta-lactams. The most common is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic.[13][14] Other mechanisms include alteration of the target PBPs, reducing their affinity for beta-lactams, and changes in the outer membrane of Gram-negative bacteria that limit drug entry.[13][14]
Experimental Protocols for Efficacy Evaluation
Standardized and reproducible experimental protocols are essential for the accurate assessment of antibiotic efficacy. Below are detailed methodologies for key in vitro assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Undecaprenyl diphosphate synthase inhibitors: antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel β-lactam antibiotics versus other antibiotics for treatment of complicated urinary tract infections: a systematic review and meta-analysis [frontiersin.org]
- 13. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating the Interplay: A Comparative Guide to Cross-Resistance Between Undecaprenyl Phosphate Inhibitors and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates a deeper understanding of the complex interplay between different antimicrobial agents. This guide provides a comprehensive comparison of cross-resistance and synergistic interactions between inhibitors of the undecaprenyl phosphate (UPP) cycle and other major antibiotic classes. By examining the underlying mechanisms and presenting supporting experimental data, we aim to inform novel therapeutic strategies and guide the development of next-generation antibiotics.
The this compound Cycle: A Critical Target in Bacterial Cell Wall Synthesis
The this compound (UPP) cycle is a fundamental pathway in bacteria, responsible for the transport of peptidoglycan precursors across the cytoplasmic membrane, a critical step in cell wall biosynthesis.[1][2] Antibiotics that inhibit this cycle, collectively known as UPP inhibitors, disrupt this essential process, leading to cell lysis and bacterial death.[1] These inhibitors primarily target two key enzymes:
-
Undecaprenyl Pyrophosphate Synthase (UPPS): Catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), the initial lipid carrier.[2][3]
-
Undecaprenyl Pyrophosphate Phosphatase (UPPP) or BacA: Dephosphorylates UPP to this compound (UP), allowing it to be recycled for further rounds of peptidoglycan synthesis.[1][2]
Cross-Resistance: A Case Study of Bacitracin and Colistin
A significant instance of cross-resistance has been identified between the UPP inhibitor bacitracin and the polymyxin antibiotic colistin. This phenomenon is mediated by the mobile colistin resistance (mcr-1) gene.[4]
The mcr-1 gene encodes a phosphoethanolamine transferase that modifies lipid A, a component of the lipopolysaccharide in the outer membrane of Gram-negative bacteria. This modification reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for the positively charged colistin molecule.[5] Evidence suggests that this alteration of the cell envelope also confers a degree of resistance to bacitracin.
Below is a table summarizing the minimum inhibitory concentrations (MICs) of colistin and bacitracin for various E. coli strains, including those carrying the mcr-1 gene.
| Bacterial Strain | Genotype | Colistin MIC (µg/mL) | Bacitracin MIC (µg/mL) |
| E. coli Top10 | Wild-type | 1 | 512 |
| E. coli Top10/pZE21 | Vector control | 1 | 512 |
| E. coli Top10/pMCR-1 | mcr-1 positive | 8 | 1024 |
| E. coli DH5α | Wild-type | 1 | 512 |
| E. coli DH5α/pMCR-1 | mcr-1 positive | 8 | 1024 |
Data compiled from studies on mcr-1 mediated cross-resistance.[4]
The data clearly demonstrates that the presence of the mcr-1 gene leads to a significant increase in the MIC for both colistin and bacitracin, indicating cross-resistance.
Synergistic Interactions: UPP Inhibitors and β-Lactams
In contrast to cross-resistance, UPP inhibitors often exhibit synergistic activity with other classes of antibiotics, most notably β-lactams. This synergy arises from their complementary mechanisms of action targeting the bacterial cell wall.
UPP inhibitors weaken the cell wall by depleting the pool of lipid carriers necessary for peptidoglycan synthesis. This compromised cell wall becomes more permeable and susceptible to the action of β-lactam antibiotics, which inhibit the final cross-linking of the peptidoglycan layer by binding to penicillin-binding proteins (PBPs).[6][7]
The synergistic effect is often quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from a checkerboard assay. A FICI of ≤ 0.5 is indicative of synergy.
| UPP Inhibitor | β-Lactam Antibiotic | Bacterial Strain | FICI |
| Rhodanine derivative (UPPS inhibitor) | Methicillin | MRSA USA300 | 0.11 |
| Benzoic acid derivative (UPPS/UPPP inhibitor) | Various cell wall synthesis inhibitors | S. aureus, B. subtilis | ~0.35 (average) |
FICI values obtained from checkerboard assays demonstrating synergy.[2][6]
Other UPP Inhibitors and Cross-Resistance Potential
While the bacitracin-colistin cross-resistance is well-documented, the landscape for other UPP inhibitors is more varied. For instance, a study on MX-2401, a synthetic analogue of the UPP inhibitor amphomycin, found that mutants resistant to MX-2401 exhibited low cross-resistance to other antibiotic classes. This suggests that the resistance mechanisms to certain UPP inhibitors may be more specific and less likely to confer broad cross-resistance.
Experimental Protocols
Checkerboard Assay for Synergy and Cross-Resistance Testing
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[8][9][10]
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of the UPP inhibitor and the comparator antibiotic are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, the UPP inhibitor is serially diluted along the x-axis, and the comparator antibiotic is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s), alone or in combination, that inhibits visible bacterial growth.[11]
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent
-
FICI > 4: Antagonism
-
Time-Kill Assay
The time-kill assay provides a dynamic measure of the bactericidal or bacteriostatic activity of antibiotics over time.
Methodology:
-
Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted.
-
Exposure to Antibiotics: The bacterial suspension is exposed to the UPP inhibitor alone, the comparator antibiotic alone, the combination of both, and a growth control without antibiotics.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by plating serial dilutions on appropriate agar media and counting the resulting colonies.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).
Visualizing the Mechanisms
To better understand the interactions discussed, the following diagrams illustrate the key pathways and relationships.
Conclusion
The interactions between UPP inhibitors and other antibiotics are multifaceted, ranging from clinically significant cross-resistance to promising synergistic partnerships. The emergence of mcr-1-mediated cross-resistance between bacitracin and colistin highlights the importance of understanding shared resistance mechanisms. Conversely, the synergistic activity of UPP inhibitors with β-lactams offers a potential strategy to combat resistant infections. Continued research into the mechanisms of action and resistance of novel UPP inhibitors is crucial for the development of effective and durable antimicrobial therapies. This guide serves as a foundational resource for researchers dedicated to advancing the fight against antibiotic resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Undecaprenyl diphosphate synthetase inhibitors and how do they work? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural basis of this compound glycosylation leading to polymyxin resistance in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneously inhibiting this compound production and peptidoglycan synthases promotes rapid lysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Checkerboard assay – REVIVE [revive.gardp.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. calslab.snu.ac.kr [calslab.snu.ac.kr]
Validating Novel Inhibitors of the Undecaprenyl Phosphate Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel inhibitors targeting the essential undecaprenyl phosphate (UPP) pathway in bacteria. This pathway is critical for the biosynthesis of the bacterial cell wall, making it a prime target for new antibacterial agents.
The rise of antibiotic-resistant bacteria necessitates the discovery and validation of drugs that act on novel targets. The UPP pathway, responsible for producing the lipid carrier this compound (UP), is a key area of interest. UP is essential for the transport of peptidoglycan precursors across the cell membrane, a fundamental step in cell wall synthesis.[1] Inhibition of the enzymes in this pathway, such as undecaprenyl pyrophosphate synthase (UppS), disrupts this process, leading to bacterial cell death.[1] This guide offers a comparative analysis of various classes of UPP pathway inhibitors, supported by experimental data and detailed methodologies for target validation.
Comparative Performance of this compound Pathway Inhibitors
The efficacy of novel inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the target enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize the performance of prominent inhibitor classes targeting UppS.
Table 1: In Vitro Enzyme Inhibition (IC50) of UppS Inhibitors
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Source |
| Rhodanines | Compound 1 | S. aureus UppS | ~2.6 | [2] |
| Epalrestat analogue | S. aureus UppS | ~2.0 | [3] | |
| Diketo Acids | BPH-1330 | E. coli UppS | 2 | [1] |
| Anthranilic Acid Derivatives | Compound 2 | E. coli UppS | 25 | [4][5] |
| Compound 3 | E. coli UppS | 24 | [4] | |
| Bisphosphonates | BPH-629 | E. coli UppS | ~0.3 | [3] |
| Benzoic Acid Derivatives | Compound 6 | E. coli UppS | 3.0 | [6] |
| Compound 6 | S. aureus UppS | 0.49 | [6] |
Table 2: Antibacterial Activity (MIC) of UppS Inhibitors
| Inhibitor Class | Compound | Bacterial Strain | MIC (µg/mL) | Source |
| Rhodanines | Compound 1 | B. subtilis | ~3 | [2] |
| Compound 1 | MRSA, L. monocytogenes, B. anthracis, VRE | 0.25 - 4 | [3] | |
| Anthranilic Acid Derivatives | Compound 2 | E. coli BW25113 ΔtolC | 0.5 | [4][5] |
| Compound 1 | E. coli BW25113 ΔacrA (+PMB) | 2 | [4] | |
| Compound 3 | E. coli BW25113 ΔacrB (+PMB) | 2 | [4] | |
| Benzoic Acid Derivatives | Compound 6 | B. subtilis | 1.3 (ED50) | [6] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is crucial for validating novel drug targets. The following are detailed protocols for key assays used in the characterization of UPP pathway inhibitors.
Undecaprenyl Pyrophosphate Synthase (UppS) Inhibition Assay
This assay quantitatively measures the enzymatic activity of UppS and the inhibitory potential of test compounds. Two common methods are the spectrophotometric and radioactive assays.
1. Spectrophotometric Method [1][2]
-
Principle: This continuous assay monitors the release of pyrophosphate (PPi) during the UppS-catalyzed condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). The released PPi is coupled to the purine nucleoside phosphorylase (PNPase) reaction, which cleaves a substrate like 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), resulting in a detectable change in absorbance at 360 nm.[1]
-
Materials:
-
Purified UppS enzyme
-
FPP and IPP substrates
-
MESG
-
PNPase
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.01% v/v Triton X-100)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing MESG, IPP, FPP, and PNPase in the assay buffer.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified UppS enzyme to each well.
-
Continuously monitor the change in absorbance at 360 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Radioactivity-Based Method [4][5]
-
Principle: This method measures the incorporation of a radiolabeled substrate, typically [14C]-IPP, into the final product, undecaprenyl pyrophosphate (UPP).[4][5]
-
Materials:
-
Purified UppS enzyme
-
FPP and [14C]-IPP substrates
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl2)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing FPP, [14C]-IPP, and the test inhibitor at various concentrations in the assay buffer.
-
Initiate the reaction by adding the purified UppS enzyme.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Separate the radiolabeled product from the unreacted substrate (e.g., by thin-layer chromatography).
-
Quantify the amount of [14C]-UPP formed using a radioactivity scanner or scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted standard.[7][8]
-
Principle: A standardized suspension of bacteria is incubated in a liquid growth medium containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that inhibits visible bacterial growth.[7]
-
Materials:
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Perform two-fold serial dilutions of the inhibitor in CAMHB across a 96-well plate.
-
Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[7]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).[7]
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring absorbance with a microplate reader.
-
Checkerboard Assay for Synergy
This assay is used to evaluate the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[9][10]
-
Principle: A two-dimensional array of serial dilutions of two compounds is prepared in a microtiter plate. The growth of a target bacterium is then assessed to determine the MIC of each compound alone and in combination.[9]
-
Procedure:
-
Perform serial dilutions of inhibitor A along the x-axis and inhibitor B along the y-axis of a 96-well plate.
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each compound alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)[10]
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizing Pathways and Workflows
Understanding the biological context and experimental procedures is crucial for validating novel inhibitors. The following diagrams illustrate the UPP pathway, a typical target validation workflow, and the logic of a checkerboard assay.
Caption: The this compound Biosynthesis Pathway.
Caption: Workflow for Validating Novel Enzyme Inhibitors.
Caption: Logical Layout of a Checkerboard Synergy Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 5. Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of Undecaprenyl Phosphate Metabolism Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Undecaprenyl phosphate (UP) is an essential lipid carrier responsible for transporting peptidoglycan precursors and other cell wall components across the cytoplasmic membrane in bacteria. The metabolism of UP and its pyrophosphate form, undecaprenyl pyrophosphate (UPP), is a critical pathway for bacterial survival, making it an attractive target for novel antimicrobial agents. This guide provides a comparative analysis of UPP metabolism across different bacterial species, focusing on key enzymes, their kinetics, and regulatory mechanisms, supported by experimental data and detailed methodologies.
I. Overview of this compound Metabolism
This compound metabolism can be broadly divided into two main stages: de novo synthesis and recycling.
-
De novo synthesis: This pathway begins with the synthesis of UPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) by the enzyme undecaprenyl pyrophosphate synthase (UppS) . UPP is then dephosphorylated to the active carrier, UP.
-
Recycling Pathway: After transporting a glycan unit across the membrane, UPP is released on the periplasmic side and must be dephosphorylated to UP by UPP phosphatases to be flipped back to the cytoplasmic side for another round of synthesis.
A key distinction in UP metabolism exists between Gram-positive and Gram-negative bacteria. Gram-positive bacteria possess a significant pool of undecaprenol (UOH), which can be phosphorylated to UP by undecaprenol kinase . This enzyme is absent in Gram-negative bacteria, which rely solely on the dephosphorylation of UPP.[1]
II. Key Enzymes in this compound Metabolism
The primary enzymes involved in UPP metabolism are Undecaprenyl Pyrophosphate Synthase (UppS) and various UPP phosphatases.
Undecaprenyl Pyrophosphate Synthase (UppS)
UppS is a cytosolic enzyme that catalyzes the sequential condensation of eight IPP molecules with one FPP molecule to form UPP.[2] This enzyme is essential for bacterial viability and is a key target for inhibitor development.
Undecaprenyl Pyrophosphate (UPP) Phosphatases
These membrane-bound enzymes are crucial for recycling UPP to UP. Bacteria often possess multiple UPP phosphatases with overlapping functions.
-
In Escherichia coli (Gram-negative):
-
In Bacillus subtilis (Gram-positive):
III. Quantitative Data Comparison
This section presents a comparative summary of key quantitative data related to UPP metabolism across different bacterial species.
Table 1: this compound and Pyrophosphate Pool Sizes
| Bacterial Species | This compound (nmol/g dry weight) | Undecaprenyl Pyrophosphate (nmol/g dry weight) | Undecaprenol (nmol/g dry weight) |
| Escherichia coli | ~75[3][5][6][7] | ~270[3][5][6][7] | <1[6][7] |
| Staphylococcus aureus | ~50[3][5][6][7] | ~150[3][5][6][7] | ~70[6][7] |
Table 2: Kinetic Parameters of Undecaprenyl Pyrophosphate Synthase (UppS)
| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Escherichia coli | FPP | - | 2.5[8] | - |
| Escherichia coli | FsPP (analog) | Ki = 0.2 | 3.1 x 10-7[9][10] | - |
| Pseudomonas aeruginosa | P3N (best substrate) | 110 | 1300 | 12 x 106[11][12] |
Table 3: Inhibitory Activity of Selected UppS Inhibitors
| Inhibitor | Target Organism | IC50 (µM) | MIC (µg/mL) |
| Compound 1 (rhodanine derivative) | S. aureus (MRSA, USA300) | ~2 | 0.25-4 |
| Compound 1 (rhodanine derivative) | Listeria monocytogenes | ~2 | 0.25-4 |
| Compound 1 (rhodanine derivative) | Bacillus anthracis | ~2 | 0.25-4 |
| Compound 1 (rhodanine derivative) | Enterococcus sp. (VRE) | ~2 | 0.25-4 |
| Compound 2 (anthranilic acid derivative) | E. coli BW25113 ΔtolC | 25 | 0.5[2][13] |
| Compound 3 (anthranilic acid derivative) | E. coli | 24 | >32 (improved in efflux deficient strains)[2] |
| BTB06061 | Helicobacter pylori | 350 | - |
| BTB06061 | Escherichia coli | 71 | - |
| HTS04781 | Helicobacter pylori | 363 | - |
| HTS04781 | Escherichia coli | Inactive | - |
| Bacitracin | Enterococcus faecalis (wild-type) | - | 32-48 |
| Bacitracin | Enterococcus faecalis (uppP mutant) | - | 3-6 |
IV. Regulatory Mechanisms of UPP Metabolism
The cellular pool of UP is tightly regulated to meet the demands of cell wall synthesis.
-
Transcriptional Regulation:
-
In E. coli, the expression of the PAP2 family UPP phosphatases, pgpB and ybjG, is activated when UPP dephosphorylation activity is reduced, such as in bacA deletion strains. This suggests a compensatory mechanism to maintain UP levels.[4]
-
In B. subtilis, the gene encoding the UPP phosphatase BcrC is under the control of the cell envelope stress-inducible sigma factors σM and σX.[5] This links the regulation of UP recycling directly to the status of the cell envelope.
-
-
Post-Translational Regulation: While not extensively characterized for UPP metabolism specifically, post-translational modifications are known to regulate metabolic pathways in bacteria in response to environmental cues.[14][15]
V. Experimental Protocols
Protocol 1: Radiometric Assay for Undecaprenyl Pyrophosphate Synthase (UppS) Activity
This assay measures the incorporation of a radiolabeled substrate into the product, UPP.
Materials:
-
HEPES buffer (100 mM, pH 7.5)
-
KCl (50 mM)
-
MgCl2 (0.5 mM)
-
Farnesyl pyrophosphate (FPP) (1.5 µM)
-
[14C]-Isopentenyl pyrophosphate ([14C]-IPP) (12 µM)
-
Purified UppS enzyme
-
Inhibitor compounds dissolved in DMSO
-
DMSO
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare a reaction mixture in a final volume of 40 µL.
-
The reaction mixture should contain: 20 µL of a solution with 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl2, 1.5 µM FPP, and 12 µM [14C]-IPP.
-
Add 2 µL of DMSO (for control) or the inhibitor solution in DMSO. The final DMSO concentration should be 5% (v/v).
-
Add 18 µL of the appropriately diluted UppS enzyme solution to initiate the reaction. The enzyme concentration should be optimized to ensure substrate consumption is no more than 30% during the incubation period.
-
Incubate the reaction for 30 minutes at 35°C.
-
Terminate the reaction by adding 0.1 mL of 50% TCA.
-
Heat the mixture at 100°C for 30 minutes to hydrolyze the UPP product.
-
After cooling, add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations.
Protocol 2: HPLC Quantification of this compound and its Derivatives
This method allows for the separation and quantification of UP, UPP, and UOH from bacterial cell extracts.
Materials:
-
Bacterial cell culture
-
Methanol
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
KOH
-
HPLC system with a reverse-phase column (e.g., C18)
-
Buffer A: 95% methanol, 5% 2-propanol, 10 mM phosphoric acid
-
Buffer B: 70% methanol, 30% 2-propanol, 10 mM phosphoric acid
-
Standards for UP, UPP, and UOH
Procedure:
-
Harvest bacterial cells from the exponential growth phase by centrifugation.
-
Extract the C55-isoprenoids using a methanol/chloroform/PBS mixture.[7]
-
To quantify the total pool of UP and UPP as UP, treat the lipid extract with KOH to convert UPP to UP.[7]
-
Analyze the C55-isoprenoids by reverse-phase HPLC.
-
Use a gradient elution from 95% Buffer A to 100% Buffer B over 50 minutes.[7]
-
Detect the compounds by monitoring absorbance at an appropriate wavelength (e.g., 210 nm).
-
Quantify the peaks by comparing their area to a standard curve generated with known amounts of UP, UPP, and UOH standards.
VI. Visualizations
UPP Metabolism Pathway
Caption: Overview of the this compound metabolism pathway in bacteria.
Experimental Workflow for UppS Inhibitor Screening
Caption: A typical workflow for the screening and identification of UppS inhibitors.
References
- 1. BcrC from Bacillus subtilis acts as an undecaprenyl pyrophosphate phosphatase in bacitracin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Escherichia coli undecaprenyl-pyrophosphate phosphatase implicated in this compound recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis [frontiersin.org]
- 6. PgpP is a broadly conserved phosphatase required for phosphatidylglycerol lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Product distribution and pre-steady-state kinetic analysis of Escherichia coli undecaprenyl pyrophosphate synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the conformational change of Escherichia coli undecaprenyl pyrophosphate synthase during catalysis using an inhibitor and tryptophan mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing the conformational change of Escherichia coli undecaprenyl pyrophosphate synthase during catalysis using an inhibitor and tryptophan mutants. | Sigma-Aldrich [sigmaaldrich.com]
- 11. The combined structural and kinetic characterization of a bacterial nitronate monooxygenase from Pseudomonas aeruginosa PAO1 establishes NMO class I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Post-translational regulation of ubiquitin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of undecaprenyl phosphate as a target for anti-biofilm agents.
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria and the challenge of biofilm-associated infections demand novel therapeutic strategies. One promising avenue is the targeting of essential bacterial pathways not present in humans. This guide provides a comprehensive validation of undecaprenyl phosphate (UP) as a prime target for the development of anti-biofilm agents. By inhibiting the UP cycle, we can disrupt the synthesis of the bacterial cell wall, a critical component for bacterial survival and biofilm integrity.
This compound is a lipid carrier essential for the translocation of peptidoglycan precursors across the bacterial cytoplasmic membrane.[1] The inhibition of its biosynthesis or recycling leads to the cessation of peptidoglycan synthesis and ultimately cell lysis.[1] Key enzymes in this pathway, such as undecaprenyl pyrophosphate synthase (UppS) and undecaprenyl pyrophosphate phosphatase (UppP), represent attractive targets for new antibacterial drugs.[2][3]
Comparative Efficacy of Anti-Biofilm Agents
This section presents a comparative analysis of compounds targeting the this compound pathway and other well-established anti-biofilm agents. The data, summarized from multiple studies, highlights the potential of targeting UP in preventing and eradicating biofilms.
Disclaimer: The following data is compiled from various sources. Direct comparison of absolute values should be made with caution due to variations in experimental conditions (e.g., bacterial strains, media, incubation times) across different studies.
Table 1: Performance of Anti-Biofilm Agents Targeting this compound Pathway
| Compound | Target/Mechanism | Organism(s) | Biofilm Inhibition (MBIC/ % Reduction) | Biofilm Eradication (MBEC/ % Reduction) | Citation(s) |
| Tunicamycin | Inhibits TarO, the first step in teichoic acid synthesis which utilizes UP | Staphylococcus aureus, Listeria monocytogenes | Significant reduction at 2.5 and 5 µg/mL | Minimal effect on mature biofilms | [4] |
| Clomiphene | Inhibitor of UppS | Pseudomonas aeruginosa | Synergistic with colistin, leading to a 2-log reduction in cell survival | Effective against pre-formed biofilms in combination with colistin | [5] |
| Clomiphene | Inhibitor of UppS | Mycobacterium abscessus | Effective in the presence of biofilm | Effective against M. abscessus in biofilms | [6][7] |
Table 2: Performance of Alternative Anti-Biofilm Agents
| Compound Class | Target/Mechanism | Organism(s) | Biofilm Inhibition (MBIC/ % Reduction) | Biofilm Eradication (MBEC/ % Reduction) | Citation(s) |
| Quorum Sensing Inhibitors (e.g., Furanones) | Interfere with bacterial cell-to-cell communication | Pseudomonas aeruginosa | 100% inhibition at 256-512 µg/mL | 92% eradication at 512 µg/mL | [3] |
| Antimicrobial Peptides (e.g., AMP-1018) | Disrupts bacterial membranes, inhibits (p)ppGpp synthesis | P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. aureus | 50% inhibition at sub-MIC concentrations in combination with antibiotics | - | [8] |
| Chelating Agents (e.g., EDTA) | Destabilize the biofilm matrix by sequestering cations | Gram-negative isolates | Significant inhibition at 1 mM | Significant reduction at 1 mM | [9] |
| Natural Compounds (e.g., Origanum majorana oil) | Multiple/unspecified | Methicillin-resistant Staphylococcus aureus (MRSA) | Up to 95.91% inhibition | Up to 98.01% eradication | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of anti-biofilm agents. Below are protocols for key experiments cited in the evaluation of these compounds.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the lowest concentration of an agent that prevents biofilm formation.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.
-
Preparation of Agent Dilutions: Prepare a stock solution of the test agent. Perform serial two-fold dilutions in a 96-well flat-bottom microtiter plate.
-
Inoculation: Adjust the overnight bacterial culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium. Add an equal volume of the bacterial suspension to each well of the microtiter plate containing the serially diluted agent. Include untreated control wells.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at an optimal temperature for the specific bacterial strain (e.g., 37°C).
-
Quantification of Biofilm:
-
Carefully discard the planktonic (free-floating) bacteria from the wells.
-
Wash the wells gently with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.
-
Stain the attached biofilm with 0.1% crystal violet solution for 10-15 minutes at room temperature.
-
Wash the wells to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
MBIC Determination: The MBIC is the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the untreated control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation: Grow biofilms on a specialized lid with 96 pegs (e.g., Calgary Biofilm Device) by incubating the lid in a 96-well plate containing the bacterial inoculum for 24-48 hours.
-
Antimicrobial Challenge: Prepare a 96-well plate with serial dilutions of the test agent. Transfer the peg lid with the mature biofilms to this challenge plate.
-
Incubation: Incubate the challenge plate for a specified period (e.g., 24 hours) at 37°C.
-
Recovery and Regrowth:
-
Rinse the peg lid to remove residual agent.
-
Place the peg lid into a new 96-well plate containing fresh growth medium.
-
Disrupt the biofilms on the pegs into the medium, for example, by sonication.
-
-
MBEC Determination: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration of the agent that prevents bacterial regrowth from the treated biofilm, observed as a lack of turbidity.
Visualizing the Target and Workflow
Diagrams are provided below to illustrate the this compound cycle and a typical experimental workflow for evaluating anti-biofilm agents.
Caption: The this compound Cycle in Bacterial Cell Wall Synthesis.
Caption: Workflow for Determining MBIC and MBEC of Anti-Biofilm Agents.
References
- 1. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tunicamycin Mediated Inhibition of Wall Teichoic Acid Affects Staphylococcus aureus and Listeria monocytogenes Cell Morphology, Biofilm Formation and Virulence [frontiersin.org]
- 5. Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clomiphene Citrate Shows Effective and Sustained Antimicrobial Activity against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clomiphene Citrate Shows Effective and Sustained Antimicrobial Activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition and Reduction of Biofilm Production along with Their Antibiogram Pattern among Gram-Negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm Inhibition and Eradication Properties of Medicinal Plant Essential Oils against Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Undecaprenyl Phosphate in Antibiotic Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial strategies, the bacterial cell wall synthesis pathway remains a prime target due to its essential nature and absence in humans. Within this pathway, the lipid carrier undecaprenyl phosphate (UP) plays a pivotal and often underappreciated role in the development of antibiotic resistance. This guide provides a comparative analysis of targeting UP-related mechanisms versus other antibiotic strategies, supported by experimental data, detailed protocols, and pathway visualizations.
This compound: A Critical Hub in Bacterial Cell Wall Synthesis
This compound is a C55 isoprenoid lipid that acts as a membrane-bound carrier for peptidoglycan precursors, as well as other cell wall components like teichoic acids and O-antigens.[1][2] Its synthesis and recycling are crucial for maintaining the integrity of the bacterial cell wall.[3] Consequently, disruption of the UP cycle can lead to cell lysis and death.[3] Several antibiotics, both old and new, directly or indirectly target the UP cycle, and bacteria have, in turn, evolved sophisticated resistance mechanisms centered around this essential molecule.
Comparative Analysis of Antibiotic Action and Resistance
This section compares and contrasts antibiotic resistance mechanisms involving the this compound pathway with other well-established mechanisms.
Beta-Lactam Resistance: A New Role for this compound Recycling
Beta-lactam antibiotics, such as penicillins and cephalosporins, traditionally act by inhibiting penicillin-binding proteins (PBPs), the enzymes responsible for the final cross-linking of the peptidoglycan cell wall.[4] Resistance to beta-lactams is widespread and often mediated by beta-lactamase enzymes that hydrolyze the antibiotic.
Recent research in Pseudomonas aeruginosa has unveiled a novel strategy to counteract beta-lactam resistance by targeting UP recycling.[5][6] Disruption of the UP flippase DedA4, responsible for recycling UP back to the cytoplasm, leads to an accumulation of peptidoglycan precursors.[5][7] These precursors act as repressors of the ampC gene, which encodes a key beta-lactamase.[5] This repression re-sensitizes the bacteria to beta-lactams.
Table 1: Comparative MIC values (µg/mL) demonstrating the effect of dedA4 deletion on beta-lactam resistance in P. aeruginosa ΔampD mutant.
| Antibiotic | ΔampD (Resistant) | ΔampD ΔdedA4 (Sensitized) | Fold Change in Susceptibility |
| Piperacillin | 20 | 5 | 4x |
| Ceftazidime | 5 | 1.25 | 4x |
Data sourced from PLOS Pathogens.[5]
Glycopeptide and Other Cell Wall Inhibitor Resistance: The Complexities of Targeting UP Synthesis
Vancomycin, a glycopeptide antibiotic, functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting transglycosylation and transpeptidation.[1] Other antibiotics like fosfomycin and D-cycloserine inhibit very early steps in peptidoglycan precursor synthesis.[2]
Interestingly, studies in Bacillus subtilis have shown that incomplete inhibition of undecaprenyl pyrophosphate synthase (UppS), the enzyme responsible for synthesizing the precursor to UP, can lead to low-level vancomycin resistance.[1][2] This is a counterintuitive finding, as UppS is considered a promising antibiotic target.[1][8][9] The same mutation, however, increases susceptibility to late-acting cell wall inhibitors like beta-lactams and bacitracin.[2] This highlights the delicate balance of the UP pool and the complex consequences of its modulation.
Table 2: Effect of a mutation in the ribosome-binding site of uppS (uppS1) on antibiotic susceptibility in B. subtilis.
| Antibiotic | Wild-type | uppS1 Mutant | Phenotype |
| Vancomycin | Susceptible | Low-level Resistance | Increased Resistance |
| Fosfomycin | Susceptible | Increased Resistance | Increased Resistance |
| D-cycloserine | Susceptible | Increased Resistance | Increased Resistance |
| Beta-lactams | Susceptible | Increased Susceptibility | Decreased Resistance |
| Bacitracin | Susceptible | Increased Susceptibility | Decreased Resistance |
Data interpretation based on findings from the Journal of Bacteriology.[1]
Polymyxin Resistance: The Role of UP in Lipid A Modification
Polymyxins are a class of antibiotics effective against Gram-negative bacteria that act by disrupting the outer membrane. Resistance to polymyxins can be conferred by the modification of lipid A with aminoarabinose (L-Ara4N), a process that requires UP as a lipid carrier.[4][10] The enzyme ArnC is responsible for attaching a formylated L-Ara4N to UP, which is then transported across the inner membrane.[4] Targeting ArnC or the UP-dependent transport of L-Ara4N presents a viable strategy to combat polymyxin resistance.
Synergistic Potential of Targeting the UP Pathway
A promising avenue for combating antibiotic resistance is the use of combination therapies. Inhibitors of the UP synthesis pathway, such as those targeting UppS, have shown strong synergistic effects when combined with existing antibiotics, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[9][11]
Table 3: Synergistic activity of a UPPS inhibitor (Compound 1) with methicillin against MRSA.
| Treatment | MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Compound 1 alone | 0.25 - 4 | - | - |
| Methicillin alone | >256 | - | Resistant |
| Compound 1 + Methicillin | - | 0.1 | Strong Synergy |
Data sourced from the Journal of Medicinal Chemistry.[11][12] An FICI of ≤0.5 is indicative of synergy.[1]
Visualizing the Pathways
To better understand the intricate role of this compound in these processes, the following diagrams illustrate the key pathways.
Caption: The this compound Cycle in Peptidoglycan Synthesis.
Caption: Regulation of AmpC Beta-lactamase by this compound Recycling.
Experimental Protocols
For researchers looking to investigate these mechanisms, the following are summaries of key experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
MIC values are determined to assess the susceptibility of bacteria to an antimicrobial agent.
Method:
-
Preparation of bacterial inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.
-
Serial dilution of antibiotics: The antibiotic is serially diluted in a multi-well plate containing growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing (Fractional Inhibitory Concentration Index - FICI)
This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1]
Method:
-
Preparation of plates: A two-dimensional array of antibiotic concentrations is prepared in a multi-well plate. One antibiotic is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.
-
Determination of MICs in combination: The MIC of each antibiotic in the presence of the other is determined.
-
Calculation of FICI: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Undecaprenyl Pyrophosphate Synthase (UppS) Inhibition Assay
This assay measures the inhibition of UppS, a key enzyme in the UP synthesis pathway.
Method:
-
Enzyme and substrate preparation: Purified UppS enzyme and its substrates, farnesyl diphosphate (FPP) and radiolabeled isopentenyl diphosphate ([¹⁴C]IPP), are prepared.
-
Reaction mixture: The reaction is carried out in a buffer containing the enzyme, substrates, and the test inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for the synthesis of undecaprenyl pyrophosphate (UPP).
-
Extraction and quantification: The radiolabeled UPP product is extracted (e.g., with butanol) and quantified using scintillation counting.
-
Calculation of IC50: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.[1]
Conclusion
The this compound cycle is a critical nexus in bacterial cell wall synthesis and a multifaceted target for antibiotic action and resistance. Targeting UP synthesis and recycling offers novel and promising strategies to combat multidrug-resistant bacteria, both as standalone therapies and in synergistic combination with existing antibiotics. The complex interplay between the UP pool and various resistance mechanisms, as highlighted in this guide, underscores the importance of a deeper understanding of this fundamental pathway for the development of next-generation antimicrobials. The provided data and protocols offer a foundation for researchers to further explore and exploit the vulnerabilities within the this compound-dependent pathways.
References
- 1. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechniques.com [biotechniques.com]
- 4. Resistance to antibiotics targeted to the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Targets for Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopeptide antibiotics disrupt interactions of this compound with UptA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 10. Species Differences in Alternative Substrate Utilization by the Antibacterial Target Undecaprenyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Differentiating the Roles of Multiple Lipid II Flippases in a Single Organism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific roles of multiple lipid II flippases within a single organism is critical for dissecting cellular pathways and developing targeted therapeutics. This guide provides a comparative overview of the experimental approaches used to differentiate these enzymes, supported by data and detailed methodologies.
The transport of Lipid II across the cytoplasmic membrane is an essential step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. This process is catalyzed by enzymes known as lipid II flippases. While some organisms possess a single, essential flippase, others harbor multiple proteins implicated in this role, raising questions about their specific functions, potential redundancy, and regulation. This guide explores the key methodologies and experimental data used to distinguish the functions of co-existing lipid II flippases, drawing examples from both prokaryotic and eukaryotic systems.
Genetic Approaches: Uncovering Redundancy and Essentiality
Genetic manipulation is a cornerstone for elucidating the in vivo function of multiple flippases. Key techniques include the generation of single and multiple gene knockouts to assess viability and synthetic lethality.
A notable example of functional redundancy is observed in Bacillus subtilis, which possesses two lipid II flippases, MurJ and Amj. While single knockouts of either gene are viable, a double knockout is lethal, demonstrating that they are a synthetic lethal pair and can compensate for each other's function.[1][2] This redundancy suggests that having two flippases may provide a selective advantage, for instance, as a defense mechanism against naturally occurring inhibitors.[1][3] In contrast, in Escherichia coli, MurJ is the primary and essential flippase for peptidoglycan biosynthesis, while another putative flippase, FtsW, has been shown to function primarily as a glycosyltransferase.[4]
Table 1: Genetic Analysis of Multiple Flippases in Bacteria
| Organism | Flippase 1 | Flippase 2 | Single Knockout Phenotype | Double Knockout Phenotype | Implied Role |
| Bacillus subtilis | MurJ | Amj | Viable | Lethal | Functionally Redundant |
| Escherichia coli | MurJ | FtsW | Lethal (MurJ) | - | Distinct Roles |
Biochemical Assays: Quantifying Flippase Activity and Specificity
Biochemical assays are indispensable for directly measuring and comparing the enzymatic activity of different flippases. These assays can be performed in vivo or in vitro using purified and reconstituted components.
In Vivo Flippase Assays
A powerful in vivo method to assess lipid II flipping in Gram-negative bacteria utilizes the toxin colicin M.[5] This toxin specifically cleaves lipid II in the periplasm. By radioactively labeling lipid II precursors and measuring the accumulation of the cleavage product, the rate of lipid II translocation to the outer leaflet of the inner membrane can be quantified. This assay has been instrumental in demonstrating the flippase activity of MurJ and Amj when expressed in E. coli.[1]
In Vitro Flippase Assays
In vitro assays using proteoliposomes (liposomes with reconstituted purified proteins) offer a controlled environment to study flippase kinetics and substrate specificity. A common approach involves monitoring the translocation of fluorescently labeled lipid II analogs, such as NBD-lipid II. The fluorescence of NBD is quenched by dithionite, a membrane-impermeable reducing agent. An active flippase will transport NBD-lipid II to the inner leaflet of the proteoliposome, protecting it from quenching.[6]
Table 2: Comparison of Flippase Assays
| Assay Type | Principle | Advantages | Disadvantages |
| In Vivo Colicin M Assay | Colicin M cleaves periplasmic lipid II; cleavage product is quantified. | Reflects physiological conditions; high specificity. | Limited to Gram-negative bacteria susceptible to colicin M. |
| In Vitro Fluorescence Quenching Assay | Dithionite quenches fluorescence of externally exposed NBD-lipid II. | Highly controlled; allows for kinetic parameter determination. | Requires protein purification and reconstitution; may not fully mimic the native membrane environment. |
Subcellular Localization: Spatiotemporal Differentiation of Flippase Function
Determining the subcellular localization of multiple flippases can provide crucial insights into their specific roles. If flippases are localized to different cellular compartments or at different times during the cell cycle, it suggests they participate in distinct cellular processes.
In E. coli, MurJ has been shown to localize both in the lateral membrane and at the mid-cell during cell division.[4][7][8] Its recruitment to the divisome is dependent on lipid II synthesis and the activity of other cell division proteins like FtsW.[4][8][9] This dynamic localization suggests a role for MurJ in both cell elongation and division. Comparative localization studies of multiple flippases using fluorescent protein fusions can reveal whether they co-localize or occupy distinct niches within the cell.
Experimental Protocols
Protocol 1: Comparative In Vivo Lipid II Flippase Assay using Colicin M
This protocol is adapted from methodologies used to compare the flippase activity of MurJ and Amj in E. coli.[1][5]
-
Strain Preparation: Construct E. coli strains where the endogenous flippase is knocked out and complemented with plasmids expressing the flippases to be compared (e.g., Flippase A and Flippase B) under the control of an inducible promoter. A strain with an empty vector serves as a negative control.
-
Cell Growth and Induction: Grow the strains to mid-log phase and induce the expression of the recombinant flippases.
-
Radioactive Labeling: Add a radioactive precursor of lipid II (e.g., [³H]m-diaminopimelic acid) to the cultures to label newly synthesized lipid II.
-
Colicin M Treatment: Add purified colicin M to the cultures to a final concentration that ensures efficient cleavage of periplasmic lipid II.
-
Lipid Extraction: After a defined incubation period, stop the reaction and extract the lipids from the cells.
-
Analysis: Separate the lipid species by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the amount of the radioactive colicin M cleavage product.
-
Comparison: Compare the amount of cleavage product generated in the strains expressing Flippase A and Flippase B to determine their relative in vivo flippase activities.
Protocol 2: Comparative In Vitro Flippase Assay using NBD-Labeled Lipid II
This protocol is based on established methods for reconstituting and assaying flippase activity in proteoliposomes.[6][10]
-
Protein Purification: Purify the flippases of interest (e.g., Flippase A and Flippase B) using appropriate affinity chromatography techniques.
-
Proteoliposome Reconstitution: Reconstitute the purified flippases into liposomes containing a fluorescent lipid II analog (e.g., NBD-lipid II). Prepare control liposomes without any protein.
-
Assay Initiation: Initiate the flippase reaction by adding ATP.
-
Fluorescence Quenching: At various time points, add sodium dithionite to the proteoliposome suspension to quench the fluorescence of NBD-lipid II exposed on the outer leaflet.
-
Fluorescence Measurement: Measure the remaining fluorescence using a fluorometer. A decrease in the rate of fluorescence decay in the presence of ATP indicates flippase activity.
-
Data Analysis: Calculate the initial rates of flipping for Flippase A and Flippase B. By varying the concentration of NBD-lipid II, kinetic parameters such as Km and Vmax can be determined and compared.
Visualizations
Caption: Peptidoglycan synthesis pathway highlighting the role of lipid II flippases.
Caption: Experimental workflows for in vivo and in vitro flippase assays.
Caption: Conceptual diagram of functional redundancy vs. distinct roles of flippases.
References
- 1. MurJ and a novel lipid II flippase are required for cell wall biogenesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MurJ and a novel lipid II flippase are required for cell wall biogenesis in Bacillus subtilis [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50 [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. FtsW activity and lipid II synthesis are required for recruitment of MurJ to midcell during cell division in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Assay of Flippase Activity in Proteoliposomes Using Fluorescent Lipid Derivatives | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Undecaprenyl Phosphate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of all laboratory reagents is paramount. This guide provides essential safety and logistical information for the handling and disposal of Undecaprenyl phosphate, a crucial lipid carrier in bacterial cell wall biosynthesis.
I. Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect against splashes. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If aerosols may be generated, a fume hood should be used. |
II. Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: Although not considered highly hazardous, direct contact should be avoided.
-
Use in a Well-Ventilated Area: To minimize inhalation of any potential aerosols.
-
Prevent Contamination: Use clean, dedicated spatulas and glassware.
Storage:
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use glass vials with Teflon-lined caps.
III. Spill and Disposal Plan
In the event of a spill or when disposing of waste, the following procedures should be implemented.
Spill Response:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Wear gloves, a lab coat, and eye protection.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, gently sweep to avoid creating dust.
-
Clean the Area: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: Collect all contaminated materials in a sealed bag or container for proper disposal.
Disposal Plan: this compound is not classified as a hazardous waste. Therefore, it can be disposed of following institutional guidelines for non-hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled container.
-
Liquid Waste: Small quantities can often be flushed down the drain with copious amounts of water, but always check with your institution's environmental health and safety (EHS) office first.
-
Empty Containers: Rinse with a suitable solvent (e.g., ethanol or methanol), allow to air dry, and dispose of with regular laboratory glass waste. The rinsate should be collected and disposed of as chemical waste.
IV. Experimental Workflow and Signaling Pathway
Experimental Workflow: General Handling Procedure
The following diagram outlines a standard workflow for handling this compound in a laboratory setting.
Signaling Pathway: Role in Peptidoglycan Synthesis
This compound is a critical lipid carrier in the synthesis of peptidoglycan, a major component of the bacterial cell wall. The diagram below illustrates its central role in this pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
